Product packaging for 4-Nitrososulfamethoxazole(Cat. No.:CAS No. 131549-85-4)

4-Nitrososulfamethoxazole

Cat. No.: B028833
CAS No.: 131549-85-4
M. Wt: 267.26 g/mol
InChI Key: GHNQGDUYHCZZPT-UHFFFAOYSA-N
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Description

Nitrososulfamethoxazole is a sulfonamide compound having a 4-nitrosophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom. It has a role as a metabolite and an allergen. It is a member of isoxazoles, a sulfonamide and a nitroso compound. It derives from a sulfamethoxazole and a sulfanilamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O4S B028833 4-Nitrososulfamethoxazole CAS No. 131549-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNQGDUYHCZZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157105
Record name 4-Nitrososulfamethoxazole
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Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

131549-85-4
Record name 4-Nitrososulfamethoxazole
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Record name 4-Nitrososulfamethoxazole
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Record name 4-Nitrososulfamethoxazole
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Record name 4-NITROSOSULFAMETHOXAZOLE
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Foundational & Exploratory

In-Depth Technical Guide: 4-Nitrososulfamethoxazole (CAS Number: 131549-85-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrososulfamethoxazole (SMX-NO) is a reactive metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Its significance in the field of drug development and toxicology stems from its implicated role in the mechanisms underlying sulfamethoxazole-induced hypersensitivity reactions. Understanding the physicochemical properties, synthesis, biological interactions, and toxicity of this compound is crucial for developing safer sulfonamide-based therapeutics and for managing adverse drug reactions. This technical guide provides a comprehensive overview of this compound, including its formation, reactivity, and analytical characterization, along with detailed experimental considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the interpretation of experimental results. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 131549-85-4--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₀H₉N₃O₄S--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 267.26 g/mol --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide--INVALID-LINK--
Appearance Yellow to Dark Yellow Solid--INVALID-LINK--
Melting Point >180°C (decomposition)--INVALID-LINK--
Boiling Point (Predicted) 472.9 ± 55.0 °C--INVALID-LINK--
Density (Predicted) 1.53 ± 0.1 g/cm³--INVALID-LINK--
pKa (Predicted) 5.90 ± 0.50--INVALID-LINK--
Solubility Slightly soluble in DMSO, Methanol (with heating), and Ethyl Acetate (with heating). Solubility in water may vary.--INVALID-LINK--, --INVALID-LINK--
Storage -20°C Freezer, Under Inert Atmosphere--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of its precursor, sulfamethoxazole hydroxylamine. The following is a generalized protocol based on the understanding of this chemical transformation.

Materials:

  • Sulfamethoxazole hydroxylamine

  • Oxidizing agent (e.g., mild oxidizing agents should be tested, such as air or a controlled amount of a chemical oxidant)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Dissolve sulfamethoxazole hydroxylamine in an anhydrous solvent under an inert atmosphere to prevent uncontrolled oxidation.

  • Introduce the oxidizing agent to the solution. The reaction progress should be monitored closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified.

Purification of this compound

Due to the reactive nature of the nitroso group, purification requires careful handling to avoid degradation.

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Accurate and validated analytical methods are essential for the quantification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectral analysis of the pure compound).

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatography: Utilize similar HPLC conditions as described above.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Monitor the parent ion (m/z 268.0 for [M+H]⁺) and its characteristic fragment ions for selective and sensitive detection.

Biological Activity and Toxicity

Metabolic Formation of this compound

This compound is not administered as a drug but is formed in the body through the metabolic activation of sulfamethoxazole. This multi-step process is a key event in the bioactivation of the parent drug.

Sulfamethoxazole Metabolism cluster_0 Metabolic Pathway Sulfamethoxazole Sulfamethoxazole SMX_HA Sulfamethoxazole Hydroxylamine Sulfamethoxazole->SMX_HA CYP450 (e.g., CYP2C9) Myeloperoxidase SMX_NO This compound (Reactive Metabolite) SMX_HA->SMX_NO Auto-oxidation

Caption: Metabolic activation of sulfamethoxazole to its reactive nitroso metabolite.

Toxicity and Hypersensitivity

The high reactivity of the nitroso group in this compound is central to its toxic effects. It can covalently bind to cellular macromolecules, particularly proteins, forming haptens. These drug-protein adducts can be recognized by the immune system, leading to hypersensitivity reactions.

The toxicity of sulfamethoxazole's reactive metabolites has been investigated in various cell types. For instance, the precursor, sulfamethoxazole hydroxylamine, exhibits toxicity in mononuclear leukocytes, with 50% toxicity observed at approximately 100 µM.[1] The antigenic threshold for T-cell proliferation in response to this compound has been estimated to be between 0.5 and 1 µM, while the toxicity threshold is between 5 and 10 µM.

Cytotoxicity Data (IC₅₀):

Cell LineIC₅₀ (µM)Comments
Mononuclear Leukocytes ~100 (for SMX-HA)50% toxicity observed at this concentration of the hydroxylamine precursor.[1]
T-Cells 5 - 10Toxicity threshold for T-cell proliferation.
Detoxification via Glutathione Conjugation

A primary detoxification pathway for this compound involves its conjugation with glutathione (GSH), a major intracellular antioxidant. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is more water-soluble and can be more readily excreted.

Detoxification Pathway cluster_1 Detoxification via Glutathione Conjugation SMX_NO This compound Conjugate Sulfamethoxazole-Glutathione Conjugate (Detoxified) SMX_NO->Conjugate GSH Conjugation (spontaneous or GST-catalyzed) GSH Glutathione (GSH) GSH->Conjugate

Caption: Detoxification of this compound through conjugation with glutathione.

Role in Sulfamethoxazole Hypersensitivity

The formation of this compound is a critical initiating event in the proposed mechanism of sulfamethoxazole-induced hypersensitivity. The covalent binding of this reactive metabolite to proteins creates neoantigens that can trigger an immune response.

Hypersensitivity Pathway cluster_2 Mechanism of Sulfamethoxazole Hypersensitivity SMX_NO This compound Adduct SMX-Protein Adduct (Neoantigen) SMX_NO->Adduct Covalent Binding Protein Cellular Protein Protein->Adduct APC Antigen Presenting Cell (APC) Adduct->APC Uptake and Processing MHC MHC Presentation APC->MHC Antigen Presentation T_Cell T-Cell Activation MHC->T_Cell Recognition Response Immune Response (Hypersensitivity) T_Cell->Response Activation & Proliferation

Caption: Proposed signaling pathway for sulfamethoxazole-induced hypersensitivity.

Conclusion

This compound is a key reactive metabolite in the biotransformation of sulfamethoxazole. Its ability to form protein adducts is strongly linked to the pathogenesis of sulfamethoxazole-induced hypersensitivity reactions. A thorough understanding of its chemistry, biochemistry, and toxicology is essential for researchers and drug development professionals working to mitigate the risks associated with sulfonamide antibiotics. This guide provides a foundational overview to support further investigation and the development of safer therapeutic strategies.

References

In-Depth Technical Guide: Synthesis and Characterization of 4-Nitrososulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-nitrososulfamethoxazole (SMX-NO), a critical reactive metabolite of the antibiotic sulfamethoxazole. Understanding the properties and behavior of this compound is paramount for research into drug hypersensitivity reactions, toxicology, and the development of safer sulfonamide antibiotics.

Introduction

Sulfamethoxazole (SMX) is a widely prescribed sulfonamide antibiotic. However, its clinical use is associated with a risk of hypersensitivity reactions, which are thought to be mediated by its reactive metabolites.[1][2] One of the key metabolites implicated in these adverse drug reactions is this compound (SMX-NO).[1][2] This highly reactive electrophile is formed in the body through the oxidation of sulfamethoxazole, proceeding via a hydroxylamine intermediate.[3]

SMX-NO can covalently bind to endogenous proteins, forming haptens that can be recognized by the immune system, leading to T-cell activation and the clinical manifestations of hypersensitivity.[4][5][6][7] Therefore, the ability to synthesize and characterize this compound is essential for researchers studying the mechanisms of these reactions and for the development of predictive toxicological models.

This technical guide details the synthesis of this compound, its purification, and its characterization using various analytical techniques.

Synthesis and Purification

The synthesis of this compound is typically achieved through the oxidation of its precursor, sulfamethoxazole hydroxylamine.[3]

Synthesis of this compound

Experimental Protocol:

  • Starting Material: Sulfamethoxazole hydroxylamine.

  • Oxidizing Agent: A mild oxidizing agent is used. Due to the lack of a specific published protocol for a particular oxidizing agent, a general approach is described. Common oxidizing agents for converting hydroxylamines to nitroso compounds include reagents like potassium dichromate in acidic medium or Caro's acid.

  • Reaction Conditions: The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system at a controlled temperature, often at or below room temperature, to minimize degradation of the product.

  • Procedure:

    • Dissolve sulfamethoxazole hydroxylamine in a suitable solvent.

    • Slowly add the oxidizing agent to the solution while stirring and maintaining the desired temperature.

    • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Once the reaction is complete, the product is isolated from the reaction mixture.

Purification of this compound

Due to its reactive nature, purification of this compound requires careful handling. Recrystallization is a common method for purifying solid organic compounds.[8][9][10][11][12]

Experimental Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent pairs for recrystallization include ethanol/water or acetone/hexane.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized this compound.

General Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₉N₃O₄S[13][14][15]
Molecular Weight 267.26 g/mol [13][14][15]
Appearance Yellow solid[16]
Purity ≥90%[13]
Spectroscopic Characterization

Experimental Protocol:

  • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the UV-Vis spectrum over a wavelength range of 200-800 nm.

  • Identify the wavelength of maximum absorbance (λmax).

NMR spectroscopy provides detailed information about the chemical structure of the molecule. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[18][19][20][21][22]

Experimental Protocol:

  • Dissolve a small amount of purified this compound in DMSO-d₆.

  • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3s3H-CH₃
~6.2s1HIsoxazole C-H
~7.8-8.2m4HAromatic protons
~11.5br s1H-SO₂NH-

Note: The exact chemical shifts may vary slightly depending on the experimental conditions.

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[23][24][25][26]

Experimental Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Infuse the solution into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Expected Mass Spectrometry Data:

  • Molecular Ion: [M+H]⁺ at m/z 268 or [M-H]⁻ at m/z 266.

  • Key Fragmentation: A characteristic loss of the NO radical (30 Da) is a common fragmentation pathway for nitrosamine compounds.[24][27]

Chromatographic Characterization

HPLC is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis.[28][29][30][31][32]

Experimental Protocol:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at the λmax of this compound.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard and the synthesized sample onto the HPLC system.

    • Determine the retention time and peak area. Purity can be assessed by the percentage of the main peak area relative to the total peak area.

Typical HPLC Conditions for Sulfamethoxazole and Related Compounds:

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 278 nm for a derivative)

Biological Activity and Signaling Pathways

This compound is not used therapeutically but is a key molecule in understanding the toxicology of sulfamethoxazole. Its primary biological effect is the covalent modification of proteins, leading to an immune response.

Mechanism of Action: Hapten Formation and T-Cell Activation

The electrophilic nitroso group of SMX-NO readily reacts with nucleophilic residues on proteins, particularly the thiol group of cysteine residues, to form stable covalent adducts.[4][5][33] These modified proteins are then processed by antigen-presenting cells (APCs), such as dendritic cells.[34] The resulting haptenated peptides are presented on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-cells, leading to their activation, proliferation, and the secretion of pro-inflammatory cytokines, which drives the hypersensitivity reaction.[1][2][6][7]

Signaling Pathway Diagrams

The following diagrams illustrate the key processes in the synthesis, characterization, and biological action of this compound.

Synthesis_and_Characterization_Workflow Sulfamethoxazole_Hydroxylamine Sulfamethoxazole Hydroxylamine Oxidation Oxidation Sulfamethoxazole_Hydroxylamine->Oxidation Starting Material Crude_SMX_NO Crude This compound Oxidation->Crude_SMX_NO Yields Purification Purification (Recrystallization) Crude_SMX_NO->Purification Input Pure_SMX_NO Purified This compound Purification->Pure_SMX_NO Output Characterization Characterization Pure_SMX_NO->Characterization UV_Vis UV-Vis Characterization->UV_Vis NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS HPLC HPLC Characterization->HPLC

Caption: Workflow for the synthesis and characterization of this compound.

SMX_NO_Signaling_Pathway SMX Sulfamethoxazole Metabolism Metabolism (Oxidation) SMX->Metabolism SMX_NO This compound (Reactive Metabolite) Metabolism->SMX_NO Haptenation Covalent Binding (Hapten Formation) SMX_NO->Haptenation Protein Cellular Protein (e.g., with Cysteine) Protein->Haptenation Hapten Protein-SMX Adduct (Hapten) Haptenation->Hapten APC Antigen Presenting Cell (APC) Hapten->APC Uptake Processing Antigen Processing APC->Processing MHC_Presentation MHC Class II Presentation Processing->MHC_Presentation T_Cell CD4+ T-Cell MHC_Presentation->T_Cell Antigen Presentation Activation T-Cell Activation T_Cell->Activation Response Immune Response (Hypersensitivity) Activation->Response

Caption: Signaling pathway of this compound-induced hypersensitivity.

Conclusion

This technical guide has outlined the synthesis, purification, and characterization of this compound, a key reactive metabolite of sulfamethoxazole. The provided experimental frameworks and characterization data serve as a valuable resource for researchers investigating the mechanisms of sulfonamide hypersensitivity and for professionals in drug development focused on mitigating adverse drug reactions. A thorough understanding of the chemistry and biology of this reactive intermediate is crucial for advancing the safety of this important class of antibiotics.

References

The Genesis of a Reactive Metabolite: A Technical Guide to the Formation of 4-Nitrososulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanisms underlying the formation of 4-nitrososulfamethoxazole (nitroso-SMX), a reactive metabolite of the widely used antibiotic sulfamethoxazole (SMX). The formation of this metabolite is of significant interest due to its implication in idiosyncratic adverse drug reactions. This document details the two primary pathways of its formation: metabolic activation within the liver and a distinct mechanism mediated by myeloperoxidase (MPO) in neutrophils. It provides a comprehensive overview of the experimental protocols, quantitative data, and the intricate signaling and chemical pathways involved.

Executive Summary

Sulfamethoxazole, a sulfonamide antibiotic, can be bioactivated to a reactive nitroso metabolite, this compound. This transformation is a critical area of study in drug metabolism and toxicology, as nitroso-SMX is believed to be a key player in the development of hypersensitivity reactions associated with sulfamethoxazole therapy. Two distinct pathways contribute to its formation:

  • Metabolic Activation Pathway: Occurring predominantly in the liver, this pathway involves the cytochrome P450-mediated oxidation of sulfamethoxazole to its hydroxylamine derivative (SMX-HA), which is subsequently oxidized to the nitroso form.

  • Myeloperoxidase (MPO) Mediated Pathway: In activated neutrophils, the enzyme myeloperoxidase catalyzes the formation of reactive halogenating species, leading to the transformation of sulfamethoxazole into reactive intermediates that can culminate in the formation of this compound.

This guide will delve into the intricate details of both pathways, presenting the available quantitative data and experimental methodologies to provide a thorough understanding for researchers in the field.

Metabolic Activation Pathway in the Liver

The primary route for the formation of this compound is through metabolic activation in the liver. This process is a two-step oxidation reaction.

N-Hydroxylation of Sulfamethoxazole

The initial and rate-limiting step is the N-oxidation of the aromatic amine of sulfamethoxazole to form sulfamethoxazole hydroxylamine (SMX-HA). This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9, in human liver microsomes.[] The reaction is dependent on the presence of NADPH as a cofactor.[2]

Oxidation of Sulfamethoxazole Hydroxylamine to this compound

Sulfamethoxazole hydroxylamine is a relatively unstable intermediate that can undergo further oxidation to form the highly reactive this compound. This oxidation can occur via autooxidation.[3] However, this process is significantly influenced by the cellular redox environment.

The presence of reduced glutathione (GSH) can prevent the autooxidation of SMX-HA to nitroso-SMX.[3] GSH can react with nitroso-SMX to form a conjugate, thus detoxifying the reactive metabolite.[3][4]

Quantitative Data

The following table summarizes the available quantitative data on the metabolic formation of sulfamethoxazole hydroxylamine.

ParameterValueMatrixReference
SMX-HA formation rate (by cytochrome b5, NADH-cytochrome b5 reductase and CYP2D)0.65 ± 0.1 nmol SMX/min/mg proteinPurified pig liver microsomal enzyme system[5]
SMX-HA formation rate (by cytochrome b5 and NADH-cytochrome b5 reductase)0.37 ± 0.15 nmol SMX/min/mg proteinPurified pig liver microsomal enzyme system[5]

Note: Data on the direct quantitative yield and kinetics of this compound formation from sulfamethoxazole in human liver microsomes is limited in the reviewed literature.

Experimental Protocols

This protocol outlines a general procedure for studying the metabolism of sulfamethoxazole in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Sulfamethoxazole solution

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Pre-warm a solution of human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in phosphate buffer at 37°C.

  • Add sulfamethoxazole to the microsomal suspension to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the presence of sulfamethoxazole and its metabolites, including SMX-HA and nitroso-SMX, using a validated LC-MS/MS method.

Myeloperoxidase (MPO) Mediated Pathway in Neutrophils

A secondary, yet significant, pathway for the formation of reactive sulfamethoxazole metabolites, including precursors to this compound, occurs in activated neutrophils through the action of myeloperoxidase (MPO).

The Role of Myeloperoxidase

MPO is a heme-containing enzyme released by neutrophils during inflammation. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[2][6][7]

Formation of N-Chlorosulfamethoxazole

Sulfamethoxazole can be N-chlorinated by the MPO/H₂O₂/Cl⁻ system to form N-chlorosulfamethoxazole.[2] This reactive intermediate is relatively stable but can react rapidly with various cellular components. While the direct conversion of N-chlorosulfamethoxazole to this compound is not explicitly detailed in the available literature, it is considered a key reactive metabolite that can lead to protein haptenation and cellular toxicity.

Quantitative Data

Quantitative data on the yield and kinetics of this compound formation specifically via the MPO pathway is currently scarce in the scientific literature. Research has primarily focused on the formation of N-chlorosulfamethoxazole and its subsequent covalent binding to cellular proteins.[2]

Experimental Protocols

This protocol describes a general method to study the MPO-mediated metabolism of sulfamethoxazole.

Materials:

  • Human Myeloperoxidase (MPO)

  • Sulfamethoxazole solution

  • Hydrogen peroxide (H₂O₂)

  • Sodium chloride (NaCl)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., sodium thiosulfate)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a reaction mixture containing sulfamethoxazole and NaCl in phosphate buffer.

  • Add MPO to the reaction mixture.

  • Initiate the reaction by adding a controlled amount of H₂O₂.

  • Incubate the mixture at 37°C for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Add an internal standard and process the sample for LC-MS/MS analysis to identify and quantify the formation of reactive metabolites like N-chlorosulfamethoxazole.

Visualization of Pathways and Workflows

Metabolic Activation Pathway of Sulfamethoxazole

metabolic_pathway SMX Sulfamethoxazole SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX->SMX_HA CYP2C9 (NADPH) Nitroso_SMX This compound (nitroso-SMX) SMX_HA->Nitroso_SMX Autooxidation GSH_conjugate GSH Conjugate Nitroso_SMX->GSH_conjugate GSH

Caption: Metabolic activation of sulfamethoxazole to this compound in the liver.

Myeloperoxidase (MPO) Mediated Pathway

mpo_pathway Neutrophil Activated Neutrophil MPO MPO Neutrophil->MPO Release HOCl HOCl MPO->HOCl Catalyzes H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl N_Chloro_SMX N-Chlorosulfamethoxazole HOCl->N_Chloro_SMX Reacts with SMX Sulfamethoxazole SMX->N_Chloro_SMX Protein_Adducts Protein Adducts N_Chloro_SMX->Protein_Adducts Leads to

Caption: MPO-mediated formation of reactive sulfamethoxazole intermediates in neutrophils.

Experimental Workflow for In Vitro Metabolism Studies

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (or MPO system) Incubate Incubate at 37°C Microsomes->Incubate Substrate Sulfamethoxazole Substrate->Incubate Cofactors NADPH (for microsomes) H₂O₂/Cl⁻ (for MPO) Cofactors->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MSMS LC-MS/MS Analysis Centrifuge->LC_MSMS

References

The Pivotal Role of 4-Nitrososulfamethoxazole in Sulfamethoxazole Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 4-nitrososulfamethoxazole (SMX-NO), a reactive metabolite of the antibiotic sulfamethoxazole (SMX). SMX is widely used in clinical practice, but its association with hypersensitivity reactions has prompted extensive research into its metabolic pathways and the immunological consequences of its biotransformation. This document summarizes the current understanding of SMX-NO's formation, its interaction with cellular components, and its central role in initiating adverse immune responses. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and drug development efforts in this area.

Introduction to Sulfamethoxazole Metabolism

Sulfamethoxazole is primarily metabolized in the liver, with the cytochrome P450 (CYP) enzyme system playing a crucial role. While N-acetylation is a major detoxification pathway, a critical bioactivation pathway leads to the formation of reactive metabolites implicated in hypersensitivity reactions. This pathway involves the N-hydroxylation of the aromatic amine of SMX to form N-hydroxysulfamethoxazole (SMX-NHOH), which is subsequently oxidized to the highly reactive this compound (SMX-NO).

Formation of this compound

The generation of SMX-NO is a two-step oxidative process.

  • Step 1: N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the parent drug, SMX. This reaction is primarily catalyzed by the polymorphic enzyme CYP2C9 in the liver.[1] Peroxidases, such as myeloperoxidase (MPO) , found in immune cells like neutrophils and dendritic cells, can also contribute to this bioactivation, particularly in extrahepatic tissues.[2]

  • Step 2: Oxidation: The resulting hydroxylamine, SMX-NHOH, is unstable and readily undergoes auto-oxidation or enzymatic oxidation to form the nitroso electrophile, SMX-NO.

This metabolic activation is a critical event, as SMX-NO is a potent electrophile capable of covalently binding to cellular macromolecules, a process known as haptenation.

Quantitative Data on Sulfamethoxazole Metabolism and Detection

The following tables summarize key quantitative data related to the metabolism of sulfamethoxazole and the detection of its metabolites.

Table 1: Kinetic Parameters for Sulfamethoxazole N-hydroxylation by CYP2C9

CYP2C9 AlleleIntrinsic Clearance (Clint) for SMX N-hydroxylation (relative to wild-type)Reference
Wild-type (CYP2C91)1.0[1]
CYP2C92 (Arg144Cys)~0.33[1]
CYP2C9*3 (Ile359Leu)~0.05[1]

Table 2: Concentrations of Sulfamethoxazole and its Metabolites in Human Plasma and Urine

AnalyteMatrixConcentration RangeReference
Sulfamethoxazole (SMX)Plasma5 - 100 µg/mL[3]
Sulfamethoxazole (SMX)Urine5 - 80 µg/mL[3]
N4-acetylsulfamethoxazolePlasmaNot specified[3]
N4-acetylsulfamethoxazoleUrineNot specified[3]
SMX-hydroxylamine (SMX-NHOH)Urine3.1% ± 0.7% of excreted drug in 24h[2]

Table 3: Detection Limits for Sulfamethoxazole and Trimethoprim using LC-MS/MS

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Sulfamethoxazole (SMX)27.94 nM93.12 nM[4]
Trimethoprim (TMP)21.56 nM71.88 nM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantification of Sulfamethoxazole and its Metabolites by HPLC-MS/MS

Objective: To quantify the levels of sulfamethoxazole and its primary metabolites in biological matrices (plasma, urine).

Methodology:

  • Sample Preparation:

    • To 10 µL of plasma or urine, add 70 µL of internal standard solution (e.g., deuterated SMX) in methanol.[5]

    • Vortex for 5 minutes to precipitate proteins.[5]

    • Centrifuge at 4000 rpm for 10 minutes.[5]

    • Transfer 25 µL of the supernatant to a 96-well plate containing 75 µL of deionized water.[5]

  • Chromatographic Separation:

    • Utilize a C8 or C18 reversed-phase HPLC column.[3][5]

    • Employ a gradient mobile phase, for example, a mixture of phosphate buffer, acetonitrile, and methanol.[3]

    • Set the column temperature to 30°C and the flow rate to 0.75 mL/min.[5]

    • The injection volume is typically 10 µL.[5]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]

    • Optimize parameters such as gas temperature (e.g., 350°C), gas flow (e.g., 10 L/min), and nebulizer pressure (e.g., 50 psi).[5]

    • Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard.[6]

In Vitro Lymphocyte Transformation Test (LTT) for Sulfamethoxazole Hypersensitivity

Objective: To assess the proliferative response of peripheral blood mononuclear cells (PBMCs) from patients with a history of SMX hypersensitivity upon re-exposure to the drug or its metabolites in vitro.

Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from heparinized blood samples using standard density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture:

    • Culture the isolated PBMCs in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS).[7]

    • Expose the cells to a range of concentrations of the test substance (e.g., sulfamethoxazole at 3.1, 6.25, 12.5, 25, 50, and 100 µg/mL).[7]

    • Include a negative control (cells in media alone) and a positive control (e.g., phytohemagglutinin (PHA) at 5 µg/mL).[7]

  • Proliferation Assay:

    • Incubate the cultures for 6 days at 37°C in a 5% CO2 atmosphere.[7]

    • Assess lymphocyte proliferation using one of the following methods:

      • [3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18-24 hours of culture and measure its incorporation into newly synthesized DNA using a scintillation counter.

      • Colorimetric Assays: Use non-radioactive assays such as MTT or XTT, which measure the metabolic activity of proliferating cells.[7]

      • CyQUANT™ NF Cell Proliferation Assay: This method uses a fluorescent dye that binds to cellular DNA.[7]

  • Data Analysis:

    • Calculate the Stimulation Index (SI) as the ratio of the mean counts per minute (CPM) or optical density (OD) of the drug-stimulated cultures to that of the negative control cultures.

    • An SI value ≥ 3 is typically considered a positive result.[8]

Flow Cytometry Analysis of Dendritic Cell Maturation

Objective: To evaluate the effect of sulfamethoxazole and its metabolites on the maturation of dendritic cells (DCs) by measuring the expression of co-stimulatory molecules.

Methodology:

  • Dendritic Cell Generation:

    • Generate monocyte-derived DCs (Mo-DCs) by culturing peripheral blood monocytes with GM-CSF and IL-4 for 5-7 days.[9]

  • Cell Treatment:

    • Expose the immature DCs to the test compounds (e.g., SMX, SMX-NO) or a positive control (e.g., lipopolysaccharide, LPS) for 24-48 hours.

  • Antibody Staining:

    • Harvest the cells and stain them with fluorescently labeled antibodies against DC markers (e.g., CD11c) and maturation markers (e.g., CD40, CD80, CD86).[5][9]

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the DC population (e.g., CD11c-positive cells).[5]

    • Analyze the expression levels (e.g., mean fluorescence intensity) of the maturation markers on the gated DC population.[9]

Signaling Pathways and Experimental Workflows

Metabolic Bioactivation of Sulfamethoxazole

The following diagram illustrates the metabolic pathway from sulfamethoxazole to its reactive nitroso metabolite.

Sulfamethoxazole Metabolism SMX Sulfamethoxazole (SMX) SMX_NHOH N-hydroxysulfamethoxazole (SMX-NHOH) SMX->SMX_NHOH CYP2C9 / MPO N-hydroxylation SMX_NO This compound (SMX-NO) (Reactive Metabolite) SMX_NHOH->SMX_NO Oxidation

Metabolic activation of sulfamethoxazole.
Haptenation and Immune Response Initiation

SMX-NO, being highly reactive, can covalently bind to proteins, forming hapten-protein adducts. These neoantigens are then processed and presented by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of T-cells and the initiation of a hypersensitivity reaction.

Haptenation and Immune Response cluster_APC Antigen Presenting Cell (APC) SMX_NO SMX-NO Adduct SMX-Protein Adduct (Neoantigen) SMX_NO->Adduct Haptenation Protein Cellular Protein Protein->Adduct MHC MHC Presentation Adduct->MHC Processing T_Cell T-Cell MHC->T_Cell TCR Recognition Immune_Response Hypersensitivity Reaction T_Cell->Immune_Response Activation & Proliferation

Initiation of immune response by SMX-NO.
Experimental Workflow for In Vitro Immunogenicity Assessment

The following diagram outlines a typical workflow for assessing the immunogenic potential of a drug candidate in vitro.

In Vitro Immunogenicity Workflow Start Start: Drug Candidate PBMC_Isolation Isolate PBMCs from Healthy Donors Start->PBMC_Isolation DC_Generation Generate Dendritic Cells PBMC_Isolation->DC_Generation Drug_Exposure_DC Expose DCs to Drug DC_Generation->Drug_Exposure_DC DC_Maturation_Analysis Analyze DC Maturation (Flow Cytometry) Drug_Exposure_DC->DC_Maturation_Analysis Co_culture Co-culture Drug-exposed DCs with Autologous T-cells Drug_Exposure_DC->Co_culture End End: Immunogenicity Profile DC_Maturation_Analysis->End T_Cell_Proliferation Assess T-cell Proliferation (LTT) Co_culture->T_Cell_Proliferation Cytokine_Analysis Measure Cytokine Production (ELISA, ELISpot) Co_culture->Cytokine_Analysis T_Cell_Proliferation->End Cytokine_Analysis->End

Workflow for in vitro immunogenicity testing.

Conclusion

The metabolic bioactivation of sulfamethoxazole to this compound is a critical initiating event in the pathogenesis of SMX-induced hypersensitivity reactions. The formation of SMX-NO, its subsequent covalent binding to proteins, and the resulting activation of the immune system underscore the importance of understanding drug metabolism in predicting and mitigating adverse drug reactions. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of SMX hypersensitivity and to develop safer therapeutic agents. A thorough characterization of the immunogenic potential of drug candidates and their metabolites is essential for ensuring patient safety.

References

Delving into the Bioactivation of Sulfamethoxazole: An In-depth Technical Guide to Early Reactive Metabolite Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research on the discovery and characterization of sulfamethoxazole (SMX) reactive metabolites. It is designed to offer a detailed understanding of the metabolic pathways, experimental methodologies, and key quantitative data that formed the foundation of our current knowledge in this critical area of drug metabolism and safety.

Introduction: The Imperative to Understand Sulfamethoxazole Bioactivation

Sulfamethoxazole, a widely used sulfonamide antibiotic, has long been associated with idiosyncratic adverse drug reactions, particularly hypersensitivity reactions. Early investigations hypothesized that these reactions were not caused by the parent drug itself, but rather by chemically reactive metabolites capable of covalently binding to cellular macromolecules, such as proteins, and eliciting an immune response. This guide focuses on the foundational studies that identified the metabolic pathways leading to these reactive species and the experimental approaches used to characterize them.

The Metabolic Activation Pathway of Sulfamethoxazole

The primary route of sulfamethoxazole bioactivation involves its oxidation to a hydroxylamine metabolite (SMX-HA), which is further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO). This metabolic cascade is predominantly catalyzed by cytochrome P450 enzymes in the liver.

The Role of Cytochrome P450 2C9 (CYP2C9)

Early research identified CYP2C9 as the principal enzyme responsible for the N-hydroxylation of sulfamethoxazole in human liver microsomes[1]. The formation of SMX-HA was shown to be an NADPH-dependent process[2]. Studies using human liver microsomes demonstrated a strong correlation between the rate of SMX-HA formation and tolbutamide hydroxylase activity, a known marker for CYP2C9 activity[1]. Furthermore, the reaction was significantly inhibited by sulfaphenazole, a specific inhibitor of CYP2C9[1].

Formation of the Ultimate Reactive Metabolite: Nitroso-Sulfamethoxazole

The hydroxylamine metabolite (SMX-HA) is a relatively stable intermediate that can be further oxidized to the highly electrophilic nitroso-sulfamethoxazole (SMX-NO). SMX-NO is considered the ultimate reactive metabolite responsible for forming covalent adducts with proteins[3][4]. Due to its high reactivity and instability in aqueous solutions, direct detection and quantification of SMX-NO in vivo are challenging. Its presence and activity are often inferred through the detection of its downstream products and protein adducts.

Sulfamethoxazole_Metabolism SMX Sulfamethoxazole (SMX) SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX->SMX_HA CYP2C9 (N-hydroxylation) SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) SMX_HA->SMX_NO Oxidation Adducts Protein Adducts (Haptenation) SMX_NO->Adducts Covalent Binding Protein Cellular Proteins Protein->Adducts Immune_Response Potential Immune Response Adducts->Immune_Response

Figure 1: Metabolic activation pathway of sulfamethoxazole.

Experimental Protocols

This section details the methodologies adapted from early studies for the synthesis of reactive metabolites and the assessment of their formation and covalent binding.

Synthesis of Sulfamethoxazole Hydroxylamine (SMX-HA)

The synthesis of the hydroxylamine metabolite was a crucial step in enabling direct studies of its properties and toxicity.

Protocol:

  • Starting Materials: 4-nitrobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.

  • Step 1: Synthesis of N-(4-nitrophenyl)-sulfamethoxazole: React 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole.

  • Step 2: Reduction to Hydroxylamine: The resulting nitro derivative is reduced to the corresponding hydroxylamine using hydrogen gas in the presence of a poisoned platinum catalyst.

  • Purification: The synthesized SMX-HA is purified for subsequent in vitro experiments.

In Vitro Incubation with Liver Microsomes for Metabolite Formation

This protocol outlines the general procedure for studying the metabolism of sulfamethoxazole in a controlled in vitro environment.

Protocol:

  • Preparation of Incubation Mixture:

    • To a microcentrifuge tube, add 100 mM phosphate buffer (pH 7.4).

    • Add human liver microsomes (typically 0.5 to 1.0 mg/mL final concentration).

    • Add sulfamethoxazole (from a stock solution in a suitable solvent like methanol, ensuring the final solvent concentration is low, e.g., <1%).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical purposes.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of metabolites using HPLC or LC-MS/MS.

In Vitro Covalent Binding Assay using Radiolabeled Sulfamethoxazole

This assay is designed to quantify the extent of irreversible binding of reactive metabolites to microsomal proteins.

Protocol:

  • Incubation: Perform an in vitro microsomal incubation as described in section 3.2, but using radiolabeled sulfamethoxazole (e.g., [¹⁴C]-SMX).

  • Protein Precipitation and Washing: After incubation, precipitate the microsomal proteins by adding a larger volume of an organic solvent (e.g., methanol or acetonitrile).

  • Repeated Washing: Pellet the protein by centrifugation and repeatedly wash the pellet with the organic solvent to remove any non-covalently bound radioactivity. This is a critical step to ensure that only irreversibly bound radiolabel is measured.

  • Protein Solubilization: Solubilize the final protein pellet in a suitable buffer or solubilizing agent (e.g., sodium dodecyl sulfate solution).

  • Quantification of Radioactivity: Measure the radioactivity in the solubilized protein sample using liquid scintillation counting.

  • Protein Quantification: Determine the protein concentration in an aliquot of the solubilized sample using a standard protein assay (e.g., BCA assay).

  • Calculation of Covalent Binding: Express the extent of covalent binding as pmol equivalents of the drug bound per mg of microsomal protein.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_processing Sample Processing cluster_analysis Analysis SMX [14C]-Sulfamethoxazole Incubate Incubate at 37°C SMX->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH-generating system NADPH->Incubate Precipitate Precipitate Proteins (Organic Solvent) Incubate->Precipitate Wash Repeated Washing of Protein Pellet Precipitate->Wash Solubilize Solubilize Protein Wash->Solubilize LSC Liquid Scintillation Counting (LSC) Solubilize->LSC ProteinAssay Protein Assay Solubilize->ProteinAssay Calculate Calculate Covalent Binding (pmol/mg protein) LSC->Calculate ProteinAssay->Calculate

Figure 2: Experimental workflow for in vitro covalent binding assay.
HPLC Method for the Analysis of Sulfamethoxazole and its Metabolites

High-performance liquid chromatography is a fundamental technique for separating and quantifying the parent drug and its metabolites.

Protocol Example:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 6.15) in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 270 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Protein precipitation of the incubation mixture with acetonitrile, followed by centrifugation and injection of the supernatant.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from early research on sulfamethoxazole metabolism and bioactivation.

Table 1: In Vitro Inhibition of CYP2C9 by Sulfamethoxazole
Enzyme SourceSubstrateInhibitorIC₅₀ (µM)Kᵢ (µM)Type of Inhibition
Human Liver MicrosomesTolbutamideSulfamethoxazole544271Competitive
Recombinant CYP2C9TolbutamideSulfamethoxazole456--
Human Liver MicrosomesGlimepirideSulfamethoxazole400290Competitive

Data compiled from multiple sources.[5][6]

Table 2: Urinary Excretion of Sulfamethoxazole and Metabolites in Humans
CompoundPercentage of Dose Excreted in Urine (24h)
Sulfamethoxazole (unchanged)~10-16.5%
N⁴-acetyl-sulfamethoxazole~46.2-50%
Sulfamethoxazole Hydroxylamine~2.4-3.1%

Data represents findings from early in vivo studies in healthy volunteers.[2]

Conclusion

The early studies on the discovery of sulfamethoxazole reactive metabolites were instrumental in establishing the fundamental mechanisms underlying its potential for idiosyncratic toxicity. The identification of CYP2C9 as the key bioactivating enzyme and the characterization of the hydroxylamine and nitroso metabolites provided a solid foundation for subsequent research in drug safety and toxicology. The experimental protocols developed during this period, particularly those for in vitro metabolism and covalent binding studies, remain relevant and form the basis of many contemporary drug safety assessment strategies. This guide serves as a testament to the importance of these foundational investigations in our ongoing efforts to develop safer medicines.

References

Spectroscopic Profile of 4-Nitrososulfamethoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrososulfamethoxazole (CAS No. 131549-85-4), a significant metabolite of the antibiotic sulfamethoxazole. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings. While direct experimental spectra for this compound are not publicly available, this guide synthesizes expected spectroscopic data based on the analysis of its parent compound, sulfamethoxazole, and its derivatives, alongside established principles of spectroscopic interpretation.

Molecular Structure and Properties

  • Molecular Formula: C₁₀H₉N₃O₄S[1][2]

  • Molecular Weight: 267.26 g/mol [1][2]

  • IUPAC Name: N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide[3]

  • Appearance: Expected to be a colored solid, given the presence of the nitroso chromophore.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are predicted based on the known spectroscopic data of sulfamethoxazole and related nitroso-aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2Doublet2HAromatic protons ortho to the -SO₂- group
~7.8 - 8.0Doublet2HAromatic protons ortho to the -N=O group
~6.8Singlet1HIsoxazole ring proton
~2.4Singlet3HMethyl group on the isoxazole ring
~11.0Singlet (broad)1HSulfonamide N-H proton

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C=O of the isoxazole ring
~160C-N of the isoxazole ring
~150Aromatic carbon attached to the -N=O group
~145Aromatic carbon attached to the -SO₂- group
~129Aromatic C-H carbons
~122Aromatic C-H carbons
~96C-H of the isoxazole ring
~12Methyl carbon on the isoxazole ring
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
267.03[M]⁺ (Molecular Ion)
237.04[M-NO]⁺
172.01[C₆H₄NO₂S]⁺
156.01[C₆H₄O₂S]⁺
108.02[C₆H₄NO]⁺
92.05[C₆H₆N]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (Sulfonamide)
~3100MediumAromatic C-H Stretch
~1600StrongC=N Stretch (Isoxazole)
~1520StrongN=O Stretch (Nitroso)
~1475MediumAromatic C=C Stretch
~1340 & ~1160StrongAsymmetric and Symmetric SO₂ Stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard analytical practices for compounds of this nature.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, data would be acquired with a spectral width of -2 to 12 ppm, a pulse width of 30 degrees, and a relaxation delay of 1.0 second over 16 scans. For ¹³C NMR, spectra would be acquired with a spectral width of 0 to 200 ppm, a pulse width of 30 degrees, and a relaxation delay of 2.0 seconds over 1024 scans, with broadband proton decoupling.

Mass Spectrometry

Mass spectral analysis would be performed using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS). The sample would be dissolved in an appropriate solvent, such as acetonitrile or methanol, and introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The mass spectrum would be acquired over a mass range of m/z 50-500. For fragmentation analysis (MS/MS), the molecular ion (m/z 267) would be isolated and subjected to collision-induced dissociation (CID) with argon gas, and the resulting fragment ions would be analyzed.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded in the mid-IR range (4000-400 cm⁻¹) by averaging 32 scans with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Structural Characterization Synthesis Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution IR Infrared Spectroscopy (FTIR) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (LC-MS, MS/MS) Dissolution->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data MS Data Analysis (m/z, Fragmentation) MS->MS_Data IR_Data IR Data Analysis (Absorption Bands) IR->IR_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

A generalized workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data from a certified reference standard. Commercial suppliers of this compound typically provide a Certificate of Analysis with accompanying spectroscopic data.[1]

References

In Vivo Formation and Detection of 4-Nitrososulfamethoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, is associated with idiosyncratic hypersensitivity reactions, the mechanisms of which are not fully elucidated. A leading hypothesis implicates the bioactivation of SMX to reactive metabolites, namely sulfamethoxazole hydroxylamine (SMX-NHOH) and its subsequent oxidation product, 4-nitrososulfamethoxazole (SMX-NO). This technical guide provides an in-depth overview of the in vivo formation of SMX-NO, its interaction with cellular components, and detailed methodologies for its detection and quantification in biological matrices.

In Vivo Formation of this compound

The bioactivation of sulfamethoxazole to its reactive nitroso metabolite is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the N-hydroxylation of the aromatic amine of SMX to form SMX-NHOH. This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP2C9 being a major contributor in humans.[1][2] Subsequently, SMX-NHOH can undergo a one-electron oxidation to a short-lived nitroxide radical, which is then further oxidized to the highly reactive electrophile, this compound (SMX-NO).

Once formed, SMX-NO is unstable and can covalently bind to cellular macromolecules, particularly proteins, through interactions with nucleophilic residues such as cysteine. This process, known as haptenation, is believed to be a critical event in initiating an immune response, leading to the clinical manifestations of SMX hypersensitivity.[3]

Detoxification Pathways

The in vivo concentration of SMX-NO is modulated by competing detoxification pathways. A primary detoxification mechanism involves the reduction of SMX-NO and SMX-NHOH back to the parent drug, SMX. This can be mediated by antioxidants such as glutathione (GSH) and ascorbate.[4][5][6] The NADH-cytochrome b5/cytochrome b5 reductase complex also plays a role in the detoxification of SMX-NHOH.[4] Deficiencies in these detoxification pathways may lead to an accumulation of reactive metabolites and an increased risk of hypersensitivity reactions.[4]

Data Presentation

Quantitative Data on Sulfamethoxazole Metabolism and Detection

The following tables summarize key quantitative data related to the metabolism of sulfamethoxazole and the analytical methods for the detection of its metabolites.

ParameterValueSpecies/SystemReference
SMX-NHOH in Urine3.1% ± 0.7% of excreted drug in 24hHuman[7]
SMX Dose1000 mg (single oral dose)Human[7]
Total SMX Excretion in 24h54% of ingested doseHuman[7]

Table 1: In Vivo Metabolism of Sulfamethoxazole in Humans

Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVSMX, N4-acetyl-SMX1.0 - 150 µg/mLNot ReportedNot Reported[2]
LC-MS/MSSMX, N4-acetyl-SMX0.1 - 50 µg/mLNot ReportedNot Reported[2]
LC-MS/MSNitric Oxide (via carboxy-PTI)5 nM - 1 µMNot ReportedNot Reported[8]

Table 2: Comparison of Analytical Methods for Sulfamethoxazole and its Metabolites

Experimental Protocols

In Vivo Animal Study for SMX-NO Formation

This protocol describes a general procedure for administering sulfamethoxazole to rats to study the in vivo formation of its reactive metabolites.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sulfamethoxazole (SMX)

  • Vehicle for SMX administration (e.g., 0.5% carboxymethyl cellulose)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Acclimatize rats for at least one week prior to the experiment.

  • Prepare a suspension of SMX in the vehicle at the desired concentration (e.g., 50 mg/kg).

  • Administer a single dose of the SMX suspension to the rats via oral gavage or intraperitoneal injection.[3][9]

  • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, anesthetize the rats.

  • Collect blood samples via cardiac puncture into tubes containing an anticoagulant.

  • Immediately place the blood samples on ice.

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Collect the plasma and store it at -80°C until analysis.

  • At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver). Homogenize the tissues and store them at -80°C.

LC-MS/MS Protocol for the Quantification of SMX-NO in Plasma

This protocol provides a general method for the extraction and quantification of SMX and its metabolites from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the high reactivity and instability of SMX-NO, its direct measurement is challenging. Therefore, its formation is often inferred by trapping it with a suitable agent or by measuring its more stable precursor, SMX-NHOH.

Materials:

  • Rat plasma samples

  • Internal standard (e.g., a stable isotope-labeled analog of SMX)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents

  • LC-MS/MS system with a C18 column

Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for SMX, SMX-NHOH, and the internal standard.

Mandatory Visualizations

Sulfamethoxazole_Metabolism cluster_detox Detoxification SMX Sulfamethoxazole (SMX) SMX_NHOH SMX-Hydroxylamine (SMX-NHOH) SMX->SMX_NHOH CYP2C9 SMX_NO This compound (SMX-NO) (Reactive Metabolite) SMX_NHOH->SMX_NO Oxidation Detox_SMX Sulfamethoxazole (Detoxified) SMX_NHOH->Detox_SMX Reduction (e.g., Cytochrome b5/b5R) SMX_NO->Detox_SMX Reduction (e.g., GSH) Hapten Protein Adducts (Haptenation) SMX_NO->Hapten Immune_Response Immune Response Hapten->Immune_Response

Caption: Metabolic pathway of sulfamethoxazole bioactivation and detoxification.

Experimental_Workflow start Start: In Vivo Animal Study administer_smx Administer Sulfamethoxazole to Rats start->administer_smx collect_samples Collect Blood and Tissue Samples administer_smx->collect_samples prepare_samples Sample Preparation (e.g., Plasma Extraction) collect_samples->prepare_samples lcms_analysis LC-MS/MS Analysis prepare_samples->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End: Determination of Metabolite Levels data_processing->end

Caption: General experimental workflow for in vivo metabolite analysis.

References

4-Nitrososulfamethoxazole: A Technical Guide to Chemical Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrososulfamethoxazole (SMX-NO) is a reactive metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. As a nitroso derivative, it is characterized by the presence of a nitroso group (-NO) attached to the aromatic ring of the sulfamethoxazole structure, which significantly influences its biological activity and chemical stability. The formation of SMX-NO has been implicated in the idiosyncratic toxicity associated with sulfamethoxazole, making the study of its stability and degradation crucial for understanding its toxicological profile and for the development of safer drug candidates. This technical guide provides a comprehensive overview of the current knowledge on the chemical stability and degradation pathways of this compound.

Chemical Properties

PropertyValueSource
CAS Number 131549-85-4[1]
Molecular Formula C₁₀H₉N₃O₄S[1]
Molecular Weight 267.26 g/mol [2]
Appearance Yellow to Dark Yellow Solid[3]
Solubility Soluble in organic solvents; variable solubility in water.[1]
Storage Conditions 2-8°C, Refrigerator[3]

Chemical Stability

The intrinsic chemical stability of this compound is a critical factor in its reactivity and toxic potential. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products and understand the molecule's stability profile. According to the International Council for Harmonisation (ICH) guidelines, such studies typically involve exposure to stress conditions including hydrolysis (acidic and basic), oxidation, heat, and light.[3][4][5]

While specific quantitative stability data for this compound is not extensively available in the public domain, this section outlines the expected stability profile based on the chemistry of nitroso compounds and related research on sulfamethoxazole degradation.

Hydrolytic Stability

The susceptibility of a drug substance to hydrolysis is evaluated across a wide range of pH values.[6] For this compound, hydrolysis would likely involve the cleavage of the sulfonamide bond or reactions involving the nitroso group.

Quantitative Data on Hydrolytic Stability of this compound

pH ConditionTemperature (°C)Half-life (t½)Degradation Products
Acidic (e.g., 0.1 N HCl) Data not availableExpected: Sulfanilamide, 3-amino-5-methylisoxazole, and other related compounds.
Neutral (e.g., pH 7) Data not available
Basic (e.g., 0.1 N NaOH) Data not available
Photostability

Photostability testing is crucial to determine if a substance is prone to degradation upon exposure to light.[5] Nitroso compounds can be susceptible to photolytic cleavage.

Quantitative Data on Photostability of this compound

Light SourceIntensityDurationDegradation (%)Degradation Products
UV Irradiation ICH compliantICH compliantData not availableExpected: Denitrosation products, ring-opened products.
Visible Light ICH compliantICH compliantData not available
Thermal Stability

Thermal degradation studies help to understand the stability of the molecule at elevated temperatures.

Quantitative Data on Thermal Stability of this compound

Temperature (°C)DurationDegradation (%)Degradation Products
VariousVariousData not availableBased on studies of sulfamethoxazole, thermal degradation may lead to the release of aniline and 3-amino-5-methylisoxazole.[7]

Degradation Pathways

The degradation of this compound can proceed through several pathways, including reaction with biological nucleophiles and abiotic degradation under various environmental conditions.

Reaction with Glutathione and Thiols

A primary detoxification and degradation pathway for this compound in biological systems is its reaction with reduced glutathione (GSH) and other cellular thiols, such as cysteine residues in proteins.[3][4]

  • Formation of a Semimercaptal Conjugate: GSH rapidly reacts with the electrophilic nitroso group of SMX-NO to form a labile N-hydroxy-sulfenamide (semimercaptal) conjugate.[3]

  • Rearrangement to Sulfinamide: This initial adduct can rapidly rearrange to a more stable sulfinamide conjugate.[3]

  • Thiolytic Cleavage: At physiologically relevant concentrations of GSH, the semimercaptal can undergo thiolytic cleavage to regenerate sulfamethoxazole hydroxylamine (SMX-NHOH).[4]

  • Protein Adduct Formation: SMX-NO can also react with cysteine residues in proteins, leading to the formation of various adducts, including sulfinamide, N-hydroxysulfinamide, and N-hydroxysulfonamide adducts. This protein haptenation is thought to be a key step in initiating an immune response.[3]

Caption: Reaction of this compound with glutathione and protein thiols.

Abiotic Degradation Pathways

While specific studies on the abiotic degradation of this compound are limited, the following pathways can be inferred based on its chemical structure and the degradation of the parent compound, sulfamethoxazole.

  • Hydrolysis: Cleavage of the S-N bond is a likely hydrolytic pathway, leading to the formation of sulfanilic acid derivatives and 3-amino-5-methylisoxazole.

  • Photolysis: Exposure to UV light may lead to the cleavage of the nitroso group (denitrosation) or rearrangement of the aromatic ring.

  • Thermal Degradation: At elevated temperatures, fragmentation of the molecule is expected, potentially initiated by the cleavage of the weaker bonds in the structure. Two main thermal degradation pathways for the parent sulfamethoxazole have been proposed, which involve the initial release of aniline followed by SO₂ and 3-amino-5-methylisoxazole.[7]

Abiotic_Degradation SMX_NO This compound Hydrolysis Hydrolysis (Acidic/Basic) SMX_NO->Hydrolysis Photolysis Photolysis (UV/Visible Light) SMX_NO->Photolysis Thermolysis Thermal Degradation SMX_NO->Thermolysis Products1 Sulfanilic Acid Derivatives + 3-Amino-5-methylisoxazole Hydrolysis->Products1 Products2 Denitrosation Products + Ring-opened fragments Photolysis->Products2 Products3 Aniline Derivatives + SO₂ + Other Fragments Thermolysis->Products3

Caption: Potential abiotic degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are crucial for obtaining reliable and reproducible data. The following sections provide generalized methodologies based on ICH guidelines and common practices in pharmaceutical analysis.

Synthesis of this compound

While various methods exist for the synthesis of C-nitroso compounds, a common approach for aromatic nitroso compounds involves the nitrosation of an appropriate precursor. For this compound, this would typically involve the controlled oxidation of sulfamethoxazole hydroxylamine or the direct nitrosation of a suitable sulfamethoxazole derivative. A general procedure for the nitrosation of tertiary aromatic amines involves the use of nitrous acid.[8]

Illustrative Workflow for Synthesis

Synthesis_Workflow Start Starting Material (e.g., Sulfamethoxazole derivative) Nitrosation Nitrosation Reaction (e.g., with NaNO₂/HCl) Start->Nitrosation Quenching Reaction Quenching Nitrosation->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: General workflow for the synthesis of this compound.

Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines to identify degradation products and establish the intrinsic stability of the molecule.[4][6]

1. Hydrolysis Study:

  • Procedure: Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.

  • Conditions: Incubate the solutions at a specified temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the samples and analyze by a stability-indicating HPLC method.

2. Photostability Study:

  • Procedure: Expose a solution of this compound and the solid compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Control: Protect a parallel set of samples from light.

  • Sampling and Analysis: Analyze the samples at appropriate time intervals.

3. Thermal Stability Study:

  • Procedure: Expose the solid this compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled environment.

  • Sampling and Analysis: Analyze the samples at different time points.

4. Oxidative Degradation Study:

  • Procedure: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Conditions: Maintain the solution at room temperature.

  • Sampling and Analysis: Monitor the degradation over time.

Analytical Methodology

A validated stability-indicating analytical method is essential for forced degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common technique.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan) or MS/MS
Injection Volume 10 µL
Column Temperature 30°C

Workflow for Stability Sample Analysis

Analysis_Workflow Sample Degradation Sample Preparation Sample Preparation (Dilution, Neutralization) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Data_Acquisition Data Acquisition (Chromatogram, Spectra) HPLC->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Mass Balance) Data_Acquisition->Data_Analysis Identification Degradant Identification (LC-MS/MS) Data_Analysis->Identification Quantification Degradant Quantification Data_Analysis->Quantification Report Stability Report Identification->Report Quantification->Report

Caption: Workflow for the analysis of stability samples of this compound.

Conclusion

This compound is a reactive metabolite of sulfamethoxazole with significant implications for the drug's safety profile. While its reactivity with biological thiols is a key degradation pathway leading to detoxification or protein haptenation, a comprehensive understanding of its intrinsic chemical stability under various abiotic conditions is still lacking in publicly available literature. This technical guide has summarized the known chemical properties and degradation pathways and has provided a framework for conducting systematic stability studies based on established regulatory guidelines and analytical methodologies. Further research focusing on generating quantitative stability data for this compound is crucial for a complete risk assessment and for the development of safer sulfonamide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Nitrososulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 4-Nitrososulfamethoxazole, a significant transformation product of the antibiotic sulfamethoxazole. The following sections offer comprehensive methodologies for detection and quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and method validation data.

Introduction

This compound is a metabolite of sulfamethoxazole, a widely used sulfonamide antibiotic. Monitoring its presence in various matrices, including environmental samples and biological fluids, is crucial for understanding the fate of the parent drug and assessing potential toxicological risks. The analytical methods detailed herein provide robust and reliable approaches for the quantification of this compound.

Analytical Methods Overview

Two primary analytical techniques are presented for the determination of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level detection and confirmation in complex matrices.[1][2][3]

The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the analytical methods described. This data is compiled from studies on sulfamethoxazole and its metabolites and provides an expected performance range for this compound analysis.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 5 - 10 ng/mL0.01 - 0.5 ng/L
Limit of Quantification (LOQ) 15 - 30 ng/mL0.05 - 1.0 ng/L
Linearity (R²) > 0.995> 0.999
Recovery 85 - 110%90 - 115%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and pre-concentration of this compound from environmental water samples such as river water, groundwater, and wastewater.[4][5]

Materials:

  • Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL).[4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the HLB cartridge.

    • Follow with 5 mL of ultrapure water. Do not allow the cartridge to go dry.[4]

  • Sample Loading:

    • Adjust the pH of the water sample (typically 1 L) to ~3 with formic acid.

    • Load the sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.[4]

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Drying:

    • Dry the cartridge under a high vacuum for at least 30 minutes to remove residual water.[6]

  • Elution:

    • Elute the retained analytes with two 4 mL aliquots of methanol.[4]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample Water Sample (1 L) pH_Adjust Adjust pH to ~3 Sample->pH_Adjust Load Load Sample pH_Adjust->Load Condition Condition Cartridge (Methanol & Water) Condition->Load Wash Wash Cartridge (Ultrapure Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into HPLC or LC-MS/MS Reconstitute->Analysis

Solid-Phase Extraction Workflow
HPLC-UV Method

This method is suitable for the quantification of this compound in relatively clean sample matrices or after effective cleanup.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in an isocratic or gradient elution. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to acidified water.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The optimal wavelength for this compound should be determined by scanning a standard solution. Based on the nitroso- chromophore, a wavelength in the range of 300-350 nm is expected.

  • Injection Volume: 20 µL

Protocol:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and quantify the this compound concentration using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standards Prepare Calibration Standards Inject Inject into HPLC System Standards->Inject Sample_Prep Prepare Sample (e.g., via SPE) Sample_Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Concentration Detect->Quantify Cal_Curve->Quantify

HPLC-UV Analysis Workflow
LC-MS/MS Method

This method provides high sensitivity and selectivity for the detection of this compound, particularly in complex matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • UPLC/UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

Liquid Chromatography Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-10 min: 10% B

    • 10-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion will be the protonated molecule [M+H]⁺. For this compound (C₁₀H₉N₃O₄S), the molecular weight is 267.26 g/mol , so the precursor ion will be m/z 268.

    • Product ions need to be determined by infusing a standard solution and performing a product ion scan. Likely product ions would result from the fragmentation of the sulfonyl bond or the isoxazole ring. Two intense and specific product ions should be selected for quantification and confirmation.

  • Ion Source Parameters: These should be optimized for the specific instrument but typical values include:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Cone Gas Flow: 50 - 100 L/hr

    • Desolvation Gas Flow: 600 - 800 L/hr

Protocol:

  • Optimize the MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions, cone voltage, and collision energy.

  • Prepare a series of calibration standards in a matrix blank (if available) to account for matrix effects.

  • Inject the standards and prepared samples into the LC-MS/MS system.

  • Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.

LCMS_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Inject Inject Sample Separate UPLC/UHPLC Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Precursor Precursor Ion Selection (Q1) [M+H]+ Ionize->Precursor Fragment Collision-Induced Dissociation (Q2) Precursor->Fragment Product Product Ion Selection (Q3) Fragment->Product Detect Detection Product->Detect

LC-MS/MS Detection Pathway

Concluding Remarks

The protocols provided in this document offer a comprehensive guide for the analytical determination of this compound. Proper method validation, including the assessment of linearity, accuracy, precision, and sensitivity, is essential before applying these methods to routine analysis. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific analytical needs, with LC-MS/MS offering superior sensitivity and selectivity for trace-level analysis in complex matrices.

References

Application Note: Quantification of 4-Nitrososulfamethoxazole using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-Nitrososulfamethoxazole. This method is applicable for the analysis of this compound in various sample matrices, ensuring high sensitivity, accuracy, and precision. The provided protocols are designed to be readily implemented in a laboratory setting for research, quality control, and drug development purposes.

Introduction

This compound is a metabolite and a potential degradation product of the widely used sulfonamide antibiotic, sulfamethoxazole.[1] Due to the potential toxicological concerns associated with nitroso compounds, a sensitive and reliable analytical method for the quantification of this compound is crucial. This document provides a detailed protocol for an HPLC-UV method, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Sulfamethoxazole reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 40:60 (v/v) ratio. The mobile phase should be filtered through a 0.22 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Chromatographic Conditions
ParameterValue
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (0.1% Formic Acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 330 nm
Run Time 15 minutes
Sample Preparation
  • For Drug Substance: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma): A protein precipitation step is required. To 200 µL of plasma, add 600 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of this compound. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of the method should be determined by recovery studies. This is done by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.

  • Precision: The precision of the method should be evaluated at three different concentration levels (low, medium, and high) by performing multiple injections on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data obtained from the method validation should be summarized in the following tables for clear comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
0.1
0.5
1.0
5.0
10.0
20.0
Correlation Coefficient (r²)

Table 2: Accuracy and Precision Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
Low
Medium
High

Table 3: LOD and LOQ for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Prepare Mobile Phase (ACN:H2O with 0.1% FA) hplc_system HPLC System (C18 Column, 30°C) reagents->hplc_system standards Prepare Standard Solutions (0.1-20 µg/mL) standards->hplc_system sample Prepare Sample (Dissolution/Extraction) injection Inject 20 µL sample->injection detection UV Detection (330 nm) hplc_system->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify Concentration (using Calibration Curve) integration->quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

validation_pathway method_dev Method Development validation Method Validation method_dev->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Logical relationship of the method validation process.

References

Application Note: Quantitative Analysis of 4-Nitrososulfamethoxazole in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed methodology for the quantitative analysis of the reactive metabolite 4-Nitrososulfamethoxazole (SMX-NO) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Sulfamethoxazole is an antibiotic known to cause hypersensitivity reactions, which are thought to be mediated by its bioactivation to reactive metabolites, including SMX-NO. Due to the inherent instability of SMX-NO, this protocol incorporates a chemical trapping strategy with glutathione (GSH) to form a stable conjugate (SMX-SG), enabling reliable quantification. The proposed method involves protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This document provides detailed protocols and target analytical parameters essential for researchers, scientists, and drug development professionals investigating the role of reactive metabolites in drug-induced toxicity.

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic. A significant concern with its use is the incidence of hypersensitivity reactions, ranging from mild rashes to severe, life-threatening conditions. Evidence suggests that these reactions are not caused by the parent drug but by reactive metabolites formed during its biotransformation. The metabolic pathway involves oxidation of the aromatic amine of SMX to N-hydroxyl-sulfamethoxazole (SMX-NHOH), which is subsequently oxidized to the highly reactive this compound (SMX-NO).[1][2] This electrophilic intermediate can covalently bind to cellular macromolecules, including proteins, initiating an immune response.

Quantifying reactive metabolites like SMX-NO in biological matrices is challenging due to their low concentrations and inherent instability.[3] Standard bioanalytical methods often fail to detect these transient species. To overcome this, chemical trapping with nucleophilic agents such as glutathione (GSH) can be employed.[4][5][6][7] GSH reacts with the electrophilic SMX-NO to form a stable, readily analyzable glutathione conjugate (SMX-SG). This application note details a proposed LC-MS/MS method for the indirect quantification of SMX-NO in human plasma by measuring its stable SMX-SG conjugate.

Metabolic Pathway of Sulfamethoxazole Bioactivation

The bioactivation of sulfamethoxazole to its reactive nitroso metabolite is a two-step enzymatic process primarily occurring in the liver. This pathway is a critical area of study in understanding the mechanisms of SMX-induced hypersensitivity.

Metabolic Pathway of Sulfamethoxazole cluster_0 Bioactivation Pathway cluster_1 Detoxification / Trapping SMX Sulfamethoxazole (SMX) SMX_NHOH N-hydroxyl-sulfamethoxazole (SMX-NHOH) SMX->SMX_NHOH CYP450/MPO Oxidation SMX_NO This compound (SMX-NO) (Reactive Metabolite) SMX_NHOH->SMX_NO Oxidation SMX_SG SMX-Glutathione Conjugate (SMX-SG) (Stable Adduct for Analysis) SMX_NO->SMX_SG GSH Glutathione (GSH) (Trapping Agent) GSH->SMX_SG

Figure 1: Bioactivation of Sulfamethoxazole to this compound and subsequent trapping with glutathione.

Experimental Protocols

Disclaimer: This is a proposed protocol. Method development and validation are required before application to clinical or research samples.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

  • Reagents: Formic acid (FA), Glutathione (GSH), Ammonium acetate.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Analytical Standards: this compound (if available for synthesis of conjugate), Sulfamethoxazole-Glutathione conjugate (SMX-SG) reference standard, and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., SMX-SG-d5.

Sample Preparation: Protein Precipitation and Chemical Trapping

This procedure is designed to simultaneously precipitate plasma proteins and trap the unstable SMX-NO metabolite. All steps should be performed promptly and at low temperatures to minimize analyte degradation.

  • Prepare Precipitation Solution: Prepare a solution of 10 mM Glutathione (GSH) in ice-cold Acetonitrile.

  • Sample Aliquoting: Thaw frozen human plasma samples on ice. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., SMX-SG-d5 in 50:50 MeOH:Water) to each plasma sample.

  • Precipitation and Trapping: Add 400 µL of the ice-cold 10 mM GSH in ACN solution to each plasma sample.

  • Vortexing: Immediately cap and vortex the tubes vigorously for 1 minute to ensure complete protein precipitation and efficient trapping.

  • Incubation: Incubate the samples at 4°C for 20 minutes to allow for complete reaction and precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): For increased sensitivity, the supernatant may be evaporated to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid). Mix thoroughly before injection.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Proposed Liquid Chromatography (LC) Parameters

Parameter Value
LC System UPLC / HPLC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate |

Table 2: Proposed Mass Spectrometry (MS) Parameters

Parameter Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions

The following MRM transitions are proposed based on the structure of the SMX-SG conjugate. The precursor ion is the protonated molecule [M+H]+. Product ions are hypothesized based on known fragmentation patterns of glutathione conjugates (neutral loss of pyroglutamic acid, 129 Da) and the fragmentation of sulfamethoxazole itself.[8][9] Collision energies (CE) must be optimized empirically.

Table 3: Proposed MRM Transitions for SMX-SG and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Proposed CE (eV) Role
SMX-SG 575.2 446.1 (Loss of 129) 100 20-30 Quantifier
SMX-SG 575.2 156.1 (SMX fragment) 100 35-45 Qualifier

| SMX-SG-d5 (SIL-IS) | 580.2 | 451.1 (Loss of 129) | 100 | 20-30 | Quantifier |

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow from sample collection to data analysis for the quantification of this compound.

Experimental Workflow for SMX-NO Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Spike Internal Standard (SMX-SG-d5) plasma->add_is ppt Add 400 µL ice-cold ACN with 10mM GSH add_is->ppt vortex Vortex (1 min) ppt->vortex incubate Incubate (4°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer reconstitute Evaporate & Reconstitute transfer->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition (MRM Mode) inject->acquire integrate Peak Integration acquire->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify SMX-SG Concentration calibrate->quantify

Figure 2: Proposed experimental workflow for the quantification of SMX-NO via GSH trapping.

Quantitative Data and Method Validation

As this is a proposed method, experimental data is not available. A full method validation according to regulatory guidelines (e.g., FDA or EMA) would be required. The following table outlines the target parameters for method validation.

Table 4: Target Quantitative Parameters for Method Validation

Parameter Target Value / Acceptance Criteria
Linearity (r²) ≥ 0.995
Calibration Range e.g., 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10; Accuracy ±20%; Precision ≤20%
Accuracy (% Bias) Within ±15% of nominal value (except LLOQ)
Precision (%RSD) ≤ 15% (except LLOQ)
Matrix Effect CV ≤ 15%
Recovery Consistent, precise, and reproducible

| Stability (Freeze-thaw, Bench-top, Post-preparative) | Analyte degradation within ±15% of baseline |

Conclusion

The analysis of reactive metabolites such as this compound is crucial for understanding the mechanisms of drug-induced toxicities. The inherent instability of SMX-NO necessitates specialized analytical strategies. The proposed LC-MS/MS method, incorporating in-situ chemical trapping with glutathione, provides a robust framework for the reliable quantification of this transient but important metabolite in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the target validation parameters, offer a comprehensive guide for researchers in the fields of drug metabolism, toxicology, and clinical safety assessment. Successful validation of this method will provide a valuable tool for investigating the role of SMX-NO in sulfamethoxazole hypersensitivity.

References

Application Notes & Protocols: 4-Nitrososulfamethoxazole as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrososulfamethoxazole is a known impurity and metabolite of Sulfamethoxazole, a widely used sulfonamide antibiotic.[1][2] Its monitoring and quantification in pharmaceutical drug substances and products are critical for ensuring quality, safety, and regulatory compliance. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis, primarily focusing on its quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. This reference standard is essential for method development, validation, and routine quality control (QC) and quality assurance (QA) in the manufacturing of Sulfamethoxazole and its formulations.[1][3]

Physicochemical Properties of this compound Reference Standard

PropertyValueReference
CAS Number 131549-85-4[1][4]
Molecular Formula C₁₀H₉N₃O₄S[1][4]
Molecular Weight 267.26 g/mol [1][4]
Appearance Yellow to Dark Yellow Solid[5]
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide[3]
Storage 2-8°C Refrigerator[5]

Analytical Method: Quantification of this compound by HPLC-UV

This section outlines a general method for the quantification of this compound in a drug substance. The method is based on established principles for the analysis of nitrosamine impurities in pharmaceuticals and should be fully validated by the user for its intended purpose.[6]

Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL

Method Validation Parameters (Exemplary Data)

The following table summarizes typical validation parameters for the quantification of nitrosamine impurities. These values are illustrative and should be established during method validation.

ParameterExpected Range/Value
Linearity Range 0.05 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.015 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
Accuracy (% Recovery) 90.0 - 110.0%
Precision (%RSD) < 5.0%
Retention Time (RT) Approximately 10-15 min (highly dependent on the specific C18 column and system)

Experimental Protocols

1. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored protected from light at 2-8°C.

  • Intermediate Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase diluent (e.g., 50:50 Water:Acetonitrile).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Intermediate Standard Solution with the mobile phase diluent to achieve concentrations ranging from 0.05 µg/mL to 1.5 µg/mL.

2. Preparation of Sample Solution

  • Drug Substance Sample: Accurately weigh about 100 mg of the Sulfamethoxazole drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase diluent. Sonicate if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter before injection.

3. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase diluent) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the sample solution.

  • Inject a working standard solution after a series of sample injections to verify system suitability.

4. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

  • The amount of this compound in the drug substance is typically reported in parts per million (ppm).

Visualizations

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sulfamethoxazole Drug Substance Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject_Standards Inject Calibration Standards Dilute_Standard->Inject_Standards Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Inject_Sample Inject Sample Filter_Sample->Inject_Sample Equilibrate Equilibrate HPLC System Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_Standards Inject_Standards->Inject_Sample Identify_Peak Identify Peak by RT Inject_Sample->Identify_Peak Quantify Quantify using Calibration Curve Identify_Peak->Quantify Report Report Result (ppm) Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

G SMX Sulfamethoxazole (Active Pharmaceutical Ingredient) Nitroso This compound (Impurity/Metabolite) SMX->Nitroso Metabolism / Degradation

References

Application Notes and Protocols for In Vitro Assessment of 4-Nitrososulfamethoxazole Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, can cause idiosyncratic hypersensitivity reactions, which are thought to be mediated by its reactive metabolites.[1][2] The N4-hydroxylation of SMX leads to the formation of sulfamethoxazole hydroxylamine (SMX-NHOH), which is further oxidized to the highly reactive 4-nitrososulfamethoxazole (SMX-NO).[2][3] SMX-NO is considered a proximate toxin responsible for the adverse effects associated with SMX therapy.[4] This reactive metabolite can covalently bind to cellular proteins, forming haptens that can elicit an immune response, and can also directly induce cellular toxicity.[1][5] Therefore, robust in vitro assays are crucial for understanding and predicting the toxic potential of SMX-NO.

These application notes provide detailed protocols for in vitro assays designed to assess the toxicity of this compound. The described methods are essential for researchers in drug metabolism, toxicology, and immunology to investigate the mechanisms of SMX-induced hypersensitivity and to screen for potential drug candidates with a lower risk of such adverse reactions.

Metabolic Activation of Sulfamethoxazole

The metabolic pathway leading to the formation of the reactive this compound is a critical first step in its toxicity. This process is primarily mediated by cytochrome P450 enzymes and myeloperoxidase.[3][6]

cluster_0 Metabolic Activation SMX Sulfamethoxazole (SMX) SMX_NHOH Sulfamethoxazole Hydroxylamine (SMX-NHOH) SMX->SMX_NHOH CYP450, MPO SMX_NO This compound (SMX-NO) SMX_NHOH->SMX_NO Oxidation

Caption: Metabolic activation of Sulfamethoxazole to its reactive metabolites.

Key In Vitro Assays for SMX-NO Toxicity Assessment

A variety of cell-based assays can be employed to evaluate the different facets of SMX-NO toxicity, from direct cytotoxicity to the induction of immune responses.[7][8][9]

Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent toxicity of SMX-NO.[10][11]

a. MTT/MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

b. LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity and loss of membrane integrity.

c. Annexin V/Propidium Iodide Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[5]

Immune Cell-Based Assays

These assays are crucial for investigating the immunological consequences of SMX-NO exposure.[1]

a. T-Cell Proliferation Assay

This assay measures the proliferation of T-lymphocytes in response to SMX-NO-haptenated antigen-presenting cells (APCs), indicating an immune activation.[1][5]

b. Dendritic Cell (DC) Activation Assay

This assay assesses the maturation and activation of DCs, key APCs in initiating an immune response, by measuring the expression of co-stimulatory molecules like CD40, CD80, and CD86.[6]

Data Presentation

Table 1: Cytotoxicity of this compound
Cell TypeAssayEndpointConcentrationResultReference
Rat SplenocytesFlow Cytometry (Propidium Iodide)Cell Death50-250 µMDose-dependent increase[5]
Human Mononuclear LeukocytesTrypan Blue Exclusion50% Toxicity (LC50)~100 µM (for SMX-NHOH)-[12]
Purified Antigen-Presenting CellsFlow Cytometry (Annexin V/PI)Toxicity50-250 µMDose-dependent increase[5]
Purified CD4+ and CD8+ T-cellsFlow Cytometry (Annexin V/PI)Toxicity50-250 µMDose-dependent increase[5]
Table 2: Immunological Effects of this compound
Cell TypeAssayEndpointConcentrationResultReference
Rat SplenocytesT-cell ProliferationAntigenic Threshold0.5-1 µMT-cell proliferation initiated[1]
Human Dendritic CellsFlow CytometryCD40 Expression1-10 µMIncreased expression[6]
Human CD4+ T-cell clonesProliferation AssayT-cell response-Abrogated by GSH during haptenation[3]

Experimental Protocols

Protocol 1: General Experimental Workflow for Assessing SMX-NO Toxicity

start Start: Prepare Cell Culture prepare_smxno Prepare SMX-NO Solution start->prepare_smxno treat_cells Treat Cells with SMX-NO (Dose-Response and Time-Course) prepare_smxno->treat_cells cytotoxicity Cytotoxicity Assessment (MTT, LDH, Annexin V/PI) treat_cells->cytotoxicity immune_response Immune Response Assessment (T-cell Proliferation, DC Activation) treat_cells->immune_response data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis immune_response->data_analysis end End: Report Findings data_analysis->end

Caption: General workflow for in vitro assessment of SMX-NO toxicity.

Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis and Necrosis

Objective: To quantify the percentage of viable, apoptotic, and necrotic cells following exposure to SMX-NO.

Materials:

  • Target cells (e.g., peripheral blood mononuclear cells (PBMCs), splenocytes)

  • This compound (SMX-NO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to attach overnight if adherent.

  • SMX-NO Treatment: Prepare fresh solutions of SMX-NO in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Treat cells with a range of SMX-NO concentrations for a predetermined time period (e.g., 2, 4, 16 hours).[5] Include a vehicle control.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Acquire a minimum of 10,000 events per sample.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: T-Cell Proliferation Assay

Objective: To measure the proliferation of T-cells in response to SMX-NO-modified antigen-presenting cells (APCs).

Materials:

  • Splenocytes or PBMCs from naive or SMX-sensitized animals/donors

  • This compound (SMX-NO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

  • Scintillation counter or plate reader

Procedure:

  • Preparation of Haptenated APCs:

    • Isolate splenocytes or PBMCs.

    • Incubate the cells with various concentrations of SMX-NO (e.g., 0.5 µM to 50 µM) for 1-2 hours at 37°C.[1]

    • Wash the cells extensively with culture medium to remove unbound SMX-NO.

    • These are now the "stimulator" cells.

  • Co-culture:

    • Isolate responder T-cells from a sensitized animal/donor.

    • Co-culture the responder T-cells with the SMX-NO-haptenated stimulator cells in a 96-well plate.

  • Proliferation Measurement:

    • After 48-72 hours of co-culture, add [³H]-Thymidine to each well and incubate for another 18-24 hours.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • Alternatively, use a non-radioactive method like BrdU incorporation and measure the signal using a plate reader.

  • Data Analysis: Express the results as a stimulation index (SI), which is the ratio of proliferation in the presence of SMX-NO-haptenated cells to the proliferation in the presence of vehicle-treated cells.

Signaling Pathway in SMX-NO Induced Hypersensitivity

The toxicity of SMX-NO is intricately linked to its ability to act as a hapten and trigger an immune response. This involves the covalent binding to proteins, processing by APCs, and presentation to T-cells, leading to an inflammatory cascade.

cluster_0 SMX-NO Induced Hypersensitivity Pathway SMX_NO This compound (SMX-NO) Hapten Haptenated Proteins SMX_NO->Hapten Covalent Binding Protein Cellular Proteins Protein->Hapten APC Antigen Presenting Cell (APC) Hapten->APC Uptake & Processing MHC MHC-Peptide Complex APC->MHC Antigen Presentation T_Cell T-Cell MHC->T_Cell TCR Recognition Activation T-Cell Activation & Proliferation T_Cell->Activation Cytokines Cytokine Release Activation->Cytokines Inflammation Hypersensitivity Reaction Cytokines->Inflammation cluster_0 Detoxification of SMX-NO SMX_NO This compound (SMX-NO) Conjugate SMX-NO-GSH Conjugate SMX_NO->Conjugate GSH Glutathione (GSH) GSH->Conjugate SMX_NHOH Sulfamethoxazole Hydroxylamine (SMX-NHOH) Conjugate->SMX_NHOH Reduction

References

Application Notes and Protocols for Handling and Storing Unstable 4-Nitrososulfamethoxazole Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper handling, storage, and stability assessment of 4-Nitrososulfamethoxazole. Given the inherent instability of N-nitroso compounds, adherence to these guidelines is critical to ensure sample integrity, accuracy of experimental results, and personnel safety.

Introduction

This compound is a metabolite and potential degradation product of the antibiotic sulfamethoxazole. As an N-nitroso compound, it is presumed to be unstable and requires careful handling to prevent degradation, which can compromise the validity of research and analytical data. These protocols outline the necessary precautions and procedures for working with this compound samples in a laboratory setting.

Safety Precautions

N-nitroso compounds are often classified as potential carcinogens and hazardous substances. All handling of this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Required PPE:

  • Gloves: Double-gloving with nitrile gloves is recommended.

  • Lab Coat: A dedicated lab coat for working with hazardous substances.

  • Eye Protection: Safety glasses or goggles.

Waste Disposal: All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Storage Protocols

Proper storage is paramount to maintaining the stability of this compound samples. The following conditions are recommended based on general knowledge of unstable N-nitroso compounds.

  • Temperature: Samples should be stored at or below -20°C, with -80°C being preferable for long-term storage.

  • Light: Protect samples from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, especially for long-term storage, it is advisable to store samples under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Preparation of Stock and Working Solutions

Materials:

  • This compound reference standard

  • High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)

  • Amber volumetric flasks and vials

  • Calibrated analytical balance

  • Inert gas source (optional)

Protocol for Stock Solution Preparation (e.g., 1 mg/mL):

  • Allow the this compound reference standard to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Accurately weigh the required amount of the reference standard in a calibrated analytical balance.

  • Quantitatively transfer the weighed standard to an amber volumetric flask.

  • Dissolve the standard in the chosen solvent. Sonication may be used sparingly if necessary, but avoid heating.

  • If using an inert atmosphere, purge the headspace of the flask with argon or nitrogen before sealing.

  • Store the stock solution at -20°C or below, protected from light.

Protocol for Working Solution Preparation:

  • Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentration.

  • Use amber vials for preparing and storing working solutions.

  • Prepare working solutions fresh daily, if possible. If short-term storage is necessary, store at 2-8°C for no more than 24 hours, protected from light.

Quantitative Stability Data (Illustrative)

The following tables present hypothetical stability data for this compound to illustrate the expected degradation under various conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Illustrative Thermal Stability of this compound in Acetonitrile Solution (Initial Concentration: 10 µg/mL)

Storage Temperature (°C)Time (hours)Remaining this compound (%)
42495.2
25 (Room Temperature)2478.5
402455.1
-20168 (7 days)98.9

Table 2: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C (Initial Concentration: 10 µg/mL)

pHTime (hours)Remaining this compound (%)
3.0885.3
5.0892.1
7.0 (Neutral)888.4
9.0870.6

Table 3: Illustrative Photostability of this compound in Acetonitrile Solution at 25°C (Initial Concentration: 10 µg/mL)

Light ConditionExposure Time (hours)Remaining this compound (%)
Dark Control499.5
Ambient Light482.7
ICH-Compliant UV/Vis Light461.3

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Stress Conditions:

  • Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: 80°C for 24 hours (solid state and in solution).

  • Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Experimental Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL).

  • Aliquot the solution into separate amber vials for each stress condition.

  • For hydrolytic studies, add the acid or base to the respective vials.

  • For oxidative studies, add the hydrogen peroxide solution.

  • Expose the vials to the specified stress conditions for the designated time.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)

A reverse-phase HPLC method with UV detection is commonly used for the analysis of sulfamethoxazole and its related compounds.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode array detector to monitor at multiple wavelengths to identify degradation products.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Handling_and_Storage_Workflow cluster_receipt Sample Receipt and Initial Handling cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis Receipt Receive this compound Inspect Inspect Container Integrity Receipt->Inspect Log Log Sample Information Inspect->Log ShortTerm Short-term Storage (-20°C, Protected from Light) Log->ShortTerm Store Appropriately LongTerm Long-term Storage (-80°C, Inert Atmosphere, Protected from Light) Log->LongTerm Store Appropriately Equilibrate Equilibrate to Room Temperature (in desiccator) ShortTerm->Equilibrate LongTerm->Equilibrate Weigh Weighing (in fume hood) Equilibrate->Weigh Dissolve Dissolution in Solvent (Amber Volumetric Flask) Weigh->Dissolve Working Prepare Working Solutions (Fresh Daily) Dissolve->Working Analysis Analytical Measurement (e.g., HPLC) Working->Analysis Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis (1M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (1M NaOH, 60°C) Prep->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose to Stress Thermal Thermal (80°C) Prep->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Prep->Photo Expose to Stress Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Analytical Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Data Data Analysis and Degradation Profile HPLC->Data Degradation_Pathway cluster_main Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis Products (e.g., Sulfanilamide derivatives) Parent->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., 4-Nitrosulfamethoxazole) Parent->Oxidation Oxidizing Agents Photolysis Photodegradation Products (e.g., Ring cleavage products) Parent->Photolysis Light Exposure

Application of 4-Nitrososulfamethoxazole in Drug Hypersensitivity Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethoxazole (SMX), an antibiotic widely used in clinical practice, is associated with a high incidence of hypersensitivity reactions, ranging from mild maculopapular exanthemas to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][2][3] The underlying mechanisms of these immune-mediated adverse drug reactions (IDHRs) are complex and not fully understood. Research has identified that the parent drug is metabolized, primarily by cytochrome P450 enzymes (specifically CYP2C9), into reactive metabolites.[4] One of the most critical of these is 4-Nitrososulfamethoxazole (SMX-NO), a highly reactive electrophile.[1][5][6] SMX-NO is considered a key player in initiating the immune response that leads to SMX hypersensitivity, making it an invaluable tool for in vitro research in this field.

The application of SMX-NO in research is primarily centered on the "hapten hypothesis."[7] This theory posits that small molecules like SMX are not immunogenic on their own. However, their reactive metabolites can act as haptens, covalently binding to endogenous proteins and peptides to form new antigenic determinants (hapten-carrier adducts).[8][9] These modified proteins are then taken up, processed by antigen-presenting cells (APCs) such as dendritic cells (DCs), and presented via the Major Histocompatibility Complex (MHC) to T-cells, triggering a drug-specific immune response.[5][6]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound to investigate the mechanisms of drug hypersensitivity.

Application Notes

Investigating Covalent Binding and Hapten Formation

This compound is used to model the formation of immunogenic adducts. Due to its high reactivity, it readily forms covalent bonds with nucleophilic residues on proteins, particularly the thiol group of cysteine.[8][9]

  • Protein Adduct Identification: Researchers use SMX-NO to incubate with plasma proteins (e.g., serum albumin) or cellular proteins.[1][8] The resulting adducts can be identified and characterized using techniques like mass spectrometry, ELISA, and immunoblotting with anti-sulfonamide antibodies.[8] This helps to understand which proteins are targeted and the chemical nature of the haptenic structures formed.[8]

  • Cellular Haptenation Studies: Flow cytometry with fluorescently-labeled anti-SMX antibodies can be used to demonstrate the irreversible binding of SMX-NO to the surface of immune cells, such as splenocytes, T-cells, and APCs.[5][6] Studies have shown that haptenation is often greater on the surface of APCs than on T-cells.[5][6]

In Vitro Immune Cell Activation Assays

SMX-NO is a potent antigen used to stimulate peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations from SMX-allergic patients and healthy volunteers to study the cellular mechanisms of hypersensitivity.

  • T-Cell Proliferation Assays: The Lymphocyte Transformation Test (LTT) is a key assay where T-cells from patients are exposed to SMX-NO.[10] Proliferation of drug-specific memory T-cells indicates a prior sensitization.[7][10] Studies show that T-cells from allergic patients recognize and proliferate in response to SMX-NO-modified cells.[5][7]

  • Dendritic Cell (DC) Activation: SMX-NO is used to investigate the role of DCs in initiating the immune response. Exposure to SMX-NO can induce the maturation of DCs, characterized by the upregulation of co-stimulatory molecules like CD40.[11] This activation is a crucial step for effective T-cell priming.

  • Cytokine Profiling: Upon stimulation with SMX-NO, drug-specific T-cells release a profile of cytokines. Detecting cytokines like IFN-γ (associated with Th1 responses) and IL-5/IL-13 (associated with Th2 responses) using methods like ELISpot provides insight into the type of T-helper cell response driving the hypersensitivity reaction.[12]

Elucidating Mechanisms of T-Cell Recognition

SMX-NO is instrumental in dissecting how the immune system recognizes the drug.

  • Hapten vs. p-i Model: Research with SMX-NO helps explore the two main theories of drug presentation. While the hapten model (requiring metabolism and covalent binding) is well-supported by SMX-NO studies[1][5], other research suggests a "pharmacological interaction" (p-i) model, where the parent drug can bind directly and non-covalently to MHC molecules or T-cell receptors (TCRs).[7] Some T-cell clones may respond to the parent drug (SMX) via the p-i model, while others respond to SMX-NO via the hapten pathway, and some may even show cross-reactivity.[7]

  • MHC-Restriction: The proliferative response of T-cell clones to SMX-NO can be blocked using antibodies against HLA class II molecules, demonstrating that the recognition of the hapten is MHC-restricted.[13]

Cellular Toxicity Assessment

Beyond its immunogenicity, SMX-NO is also used to study the direct cytotoxic effects of reactive metabolites, which may act as a "danger signal" to the immune system.

  • Apoptosis and Necrosis: Incubating cells with SMX-NO can induce dose-dependent cell death.[5] Flow cytometry using annexin-V and propidium iodide staining can distinguish between apoptosis and necrosis, revealing that cells that become haptenated are often the same ones that undergo necrotic cell death.[5][6] This drug-induced cytotoxicity may contribute to the inflammatory environment that promotes an immune response.

Quantitative Data Summary

The following tables summarize quantitative data from research studies using this compound.

Table 1: Concentrations of SMX-NO in In Vitro Assays

Assay TypeCell TypeSMX-NO Concentration RangeObserved EffectReference
T-Cell ProliferationRat Splenocytes0.5 - 1 µMAntigenic threshold for proliferation[5]
Dendritic Cell ActivationHuman mo-DCs1 - 10 µMIncreased CD40 expression[11]
T-Cell PrimingHuman Naive T-cells + mo-DCs50 µMProliferation and memory phenotype change[12]
Cellular ToxicityRat Splenocytes5 - 10 µMToxicity threshold (apoptosis/necrosis)[5]
Cellular HaptenationRat Splenocytes50 - 250 µMDose-dependent cell surface binding[6]

Table 2: Immunological Responses to SMX-NO Stimulation

Response MetricCell TypeSMX-NO ConcentrationResultReference
Cell Surface Marker Expression
CD40 UpregulationHuman mo-DCs1-10 µMSignificant increase in CD40 expression[11]
CD40 UpregulationHIV+ Allergic Patient mo-DCsNot specified5-fold higher expression vs. volunteers[11]
Cell Proliferation (LTT)
Stimulation Index (SI)Human PBMCsDrug dependentSI ≥ 2 considered positive[14]
Cytokine Secretion (ELISpot)
IFN-γ and IL-5/IL-13Human Naive T-cells + mo-DCs50 µMSecretion of both Th1 and Th2 cytokines detected[12]
Cell Viability
ViabilityHuman mo-DCs1-10 µMNot directly cytotoxic at concentrations causing DC activation[11]
NecrosisRat Splenocytes>10 µMProportional increase in cell death above threshold[5]

Experimental Protocols

Protocol 1: Lymphocyte Transformation Test (LTT) with SMX-NO

This protocol measures the proliferation of drug-specific memory T-cells in response to SMX-NO.

Materials:

  • Peripheral blood from SMX-hypersensitive patients and healthy controls.

  • Ficoll-Paque for PBMC isolation.

  • RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), L-glutamine, and antibiotics.

  • This compound (SMX-NO), freshly prepared in DMSO and diluted in culture medium.

  • Phytohaemagglutinin (PHA) as a positive control.

  • 96-well round-bottom culture plates.

  • ³H-thymidine or non-radioactive proliferation assay kit (e.g., XTT, BrdU).[15]

  • Cell harvester and liquid scintillation counter (for ³H-thymidine) or plate reader.

Methodology:

  • PBMC Isolation: Isolate PBMCs from heparinized venous blood by density gradient centrifugation over Ficoll-Paque.

  • Cell Plating: Wash PBMCs three times in culture medium and resuspend to a final concentration of 1 x 10⁶ cells/mL. Plate 200 µL of the cell suspension (200,000 cells) into each well of a 96-well plate.[15]

  • Drug/Control Addition: Prepare serial dilutions of SMX-NO (e.g., 0.1 µM to 50 µM). Add the drug dilutions to the wells in triplicate.

    • Negative Control: Wells with cells in culture media alone.

    • Positive Control: Wells with cells and PHA (e.g., 5 µg/mL).[15]

    • Solvent Control: Wells with the highest concentration of DMSO used for SMX-NO dilution.

  • Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • Proliferation Measurement (³H-thymidine method):

    • On day 5 or 6, add 1 µCi of ³H-thymidine to each well.

    • Incubate for another 18-24 hours.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of drug-stimulated cultures divided by the mean CPM of unstimulated (negative control) cultures. An SI ≥ 2 is typically considered a positive response.[14]

Protocol 2: Dendritic Cell (DC) Activation Assay with SMX-NO

This protocol assesses the ability of SMX-NO to induce DC maturation.

Materials:

  • Human PBMCs from healthy donors.

  • CD14 MicroBeads for monocyte isolation.

  • Recombinant human GM-CSF and IL-4 for DC differentiation.

  • SMX-NO and Lipopolysaccharide (LPS) as a positive control.

  • FITC-, PE-, or APC-conjugated antibodies against DC maturation markers (e.g., CD40, CD80, CD86, CD83) and corresponding isotype controls.

  • Flow cytometer.

Methodology:

  • Monocyte Isolation and DC Generation:

    • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

    • Culture the monocytes for 5-7 days in RPMI-1640 with 10% FCS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) to generate immature monocyte-derived DCs (mo-DCs).

  • DC Stimulation:

    • Harvest the immature mo-DCs and re-plate in fresh medium.

    • Treat the cells with varying concentrations of SMX-NO (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours.[11]

    • Include an unstimulated control and an LPS-stimulated control (e.g., 100 ng/mL).

  • Flow Cytometry Staining:

    • Harvest the treated DCs and wash with PBS containing 1% BSA.

    • Stain the cells with fluorescently-conjugated antibodies against CD40, CD86, and other maturation markers for 30 minutes on ice in the dark.

    • Include isotype-matched control antibodies for each fluorochrome.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the DC population based on forward and side scatter properties.

    • Analyze the expression levels (Mean Fluorescence Intensity, MFI) or the percentage of positive cells for each maturation marker compared to the unstimulated control.

Visualizations

SMX_Hypersensitivity_Pathway cluster_Metabolism Metabolism cluster_Immune_Activation Immune Activation cluster_Response Clinical Response SMX Sulfamethoxazole (SMX) CYP2C9 CYP2C9 Enzyme SMX->CYP2C9 Oxidation SMX_NO This compound (SMX-NO) (Reactive Metabolite) CYP2C9->SMX_NO Protein Cellular Protein Adduct Hapten-Protein Adduct APC Antigen Presenting Cell (APC) T_Cell Naive T-Cell Activated_T_Cell Activated Effector T-Cell Cytokines Cytokine Release (IFN-γ, IL-5, etc.) Reaction Hypersensitivity Reaction (e.g., Skin Rash)

// Node definitions Start [label="Start: Patient/Donor\nPeripheral Blood", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolate [label="1. Isolate PBMCs\n(Ficoll Gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; Culture [label="2. Culture PBMCs with SMX-NO\n(and Controls)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="3. Incubate for 6 Days\n(37°C, 5% CO2)", fillcolor="#FBBC05", fontcolor="#202124"]; Pulse [label="4. Add Proliferation Marker\n(e.g., ³H-Thymidine)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="5. Measure Proliferation\n(e.g., Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Data\n(Calculate Stimulation Index)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Result: Positive/Negative\nfor Sensitization", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Isolate; Isolate -> Culture; Culture -> Incubate; Incubate -> Pulse; Pulse -> Measure; Measure -> Analyze; Analyze -> Result; } .dot Caption: Experimental workflow for the Lymphocyte Transformation Test (LTT).

// Nodes Metabolism [label="Drug Metabolism\n(SMX -> SMX-NO)", fillcolor="#FBBC05", fontcolor="#202124"]; Haptenation [label="Haptenation\n(Covalent Protein Binding)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Direct Cytotoxicity\n('Danger Signal')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; APC_Activation [label="APC Activation\n(Maturation, Antigen Presentation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCell_Response [label="T-Cell Response\n(Proliferation & Cytokine Release)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clinical [label="Clinical Manifestation\n(Adverse Drug Reaction)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Metabolism -> Haptenation; Metabolism -> Toxicity; Haptenation -> APC_Activation; Toxicity -> APC_Activation [style=dashed, label="contributes to"]; APC_Activation -> TCell_Response; TCell_Response -> Clinical; } .dot Caption: Relationship between SMX metabolism and clinical hypersensitivity.

References

Application Notes and Protocols for Quality Control of Sulfamethoxazole Using 4-Nitrososulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethoxazole is a widely used sulfonamide antibiotic. During its synthesis and storage, impurities can arise, which may affect the drug's efficacy and safety. One such critical impurity is 4-Nitrososulfamethoxazole (4-NS), a potential genotoxic compound. Regulatory bodies require strict control of such impurities in the final drug product.[1][2] Therefore, the use of a well-characterized this compound reference standard is essential for the robust quality control of sulfamethoxazole production.[1] These application notes provide detailed protocols for the synthesis of the this compound standard and a validated High-Performance Liquid Chromatography (HPLC) method for its quantification as an impurity in sulfamethoxazole.

Chemical Information

CompoundCAS NumberMolecular FormulaMolecular Weight
This compound131549-85-4C10H9N3O4S267.26 g/mol
Sulfamethoxazole723-46-6C10H11N3O3S253.28 g/mol

Formation of this compound

The formation of this compound from sulfamethoxazole can occur in the presence of nitrosating agents, such as nitrite under acidic conditions. This reaction involves the nitrosation of the sulfonamide nitrogen.

Sulfamethoxazole Sulfamethoxazole Four_NS This compound Sulfamethoxazole->Four_NS Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrite in acidic conditions) Nitrosating_Agent->Four_NS

Caption: Formation of this compound from Sulfamethoxazole.

Experimental Protocols

Synthesis of this compound Reference Standard

This protocol describes a general method for the synthesis of N-nitroso derivatives of sulfonamides.

Materials:

  • Sulfamethoxazole

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Petroleum ether

  • Distilled water

Procedure:

  • Prepare a biphasic mixture of water and dichloromethane.

  • Dissolve Sulfamethoxazole in the dichloromethane phase.

  • Dissolve sodium nitrite in the aqueous phase.

  • Combine the two phases in a reaction vessel and stir vigorously.

  • Slowly add concentrated hydrochloric acid to the mixture while maintaining a low temperature (0-5 °C).

  • Continue stirring for approximately 1 hour.

  • Separate the organic phase and wash it with distilled water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Recrystallize the crude this compound from a dichloromethane/petroleum ether mixture to obtain the purified reference standard.

  • Characterize the synthesized standard using techniques such as ¹H-NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

HPLC Method for Quantification of this compound in Sulfamethoxazole

This stability-indicating HPLC method is designed for the detection and quantification of this compound in sulfamethoxazole drug substance.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic acid in Water (v/v)
Gradient To be optimized for separation
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of 4-NS (typically around 260-280 nm for sulfonamides)
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a concentration of 100 µg/mL.

  • Standard Solutions for Linearity: Prepare a series of dilutions from the stock solution to cover the expected range of the impurity (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).

  • Sample Solution: Accurately weigh and dissolve a known amount of the sulfamethoxazole drug substance in the diluent to obtain a final concentration of 1 mg/mL.

Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solutions for linearity and the sample solution.

  • Record the chromatograms and determine the peak areas for this compound and sulfamethoxazole.

Method Validation Parameters (Illustrative Data):

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Workflow for Quality Control

The following diagram illustrates the workflow for the quality control of sulfamethoxazole for the this compound impurity.

cluster_0 Reference Standard Preparation cluster_1 Sample Analysis cluster_2 Decision Synthesis Synthesize this compound Characterization Characterize and Purify Synthesis->Characterization Standard Prepare Standard Solutions Characterization->Standard Sample_Prep Prepare Sulfamethoxazole Sample Solution HPLC_Analysis Analyze by Validated HPLC Method Sample_Prep->HPLC_Analysis Quantification Quantify this compound HPLC_Analysis->Quantification Specification Compare with Specification Quantification->Specification Release Release Batch Specification->Release Pass Reject Reject Batch Specification->Reject Fail

Caption: Quality Control Workflow for this compound Impurity.

Conclusion

The control of potentially genotoxic impurities such as this compound is a critical aspect of ensuring the quality and safety of sulfamethoxazole. The protocols outlined in these application notes provide a framework for the synthesis of the necessary reference standard and a validated analytical method for its quantification. Adherence to these or similarly validated methods is essential for regulatory compliance and the release of high-quality sulfamethoxazole drug substance.

References

Application Notes and Protocols for Studying 4-Nitrososulfamethoxazole-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrososulfamethoxazole (SMX-NO) is a reactive metabolite of the widely used antibiotic sulfamethoxazole (SMX). The bioactivation of SMX, primarily through cytochrome P450 (CYP) enzymes, leads to the formation of reactive metabolites, including SMX-NO and sulfamethoxazole hydroxylamine (SMX-HA). These metabolites are implicated in idiosyncratic drug reactions and cellular toxicity. Understanding the mechanisms of SMX-NO-induced cytotoxicity is crucial for predicting and mitigating adverse drug reactions. This document provides detailed application notes and protocols for in vitro experimental models designed to study the cytotoxic effects of SMX-NO.

The primary mechanisms underlying SMX-NO cytotoxicity involve the induction of oxidative stress and the depletion of cellular antioxidants, particularly glutathione (GSH). This leads to cellular damage and the activation of cell death pathways, including apoptosis and necrosis. The experimental models described herein focus on assessing these key events in relevant cell types, such as hepatocytes and lymphocytes.

Data Presentation

The following tables summarize quantitative data on the cytotoxicity of sulfamethoxazole metabolites from various in vitro studies.

Table 1: Cytotoxicity of Sulfamethoxazole Metabolites in Peripheral Blood Mononuclear Cells (PBMCs)

CompoundConcentration for 50% Toxicity (IC50)Cell TypeAssayReference
Sulfamethoxazole Hydroxylamine (SMX-HA)~100 µMMononuclear LeukocytesNot specified[1]

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Signaling Pathway of this compound-Induced Cytotoxicity

SMX_NO_Cytotoxicity_Pathway cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects cluster_cell_death Cell Death Sulfamethoxazole Sulfamethoxazole CYP450 CYP450 Sulfamethoxazole->CYP450 SMX-HA Sulfamethoxazole Hydroxylamine (SMX-HA) CYP450->SMX-HA SMX-NO This compound (SMX-NO) SMX-HA->SMX-NO GSH_Depletion Glutathione (GSH) Depletion SMX-NO->GSH_Depletion ROS_Production Reactive Oxygen Species (ROS) Production GSH_Depletion->ROS_Production Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Necrosis Necrosis Mitochondrial_Damage->Necrosis Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Cell_Lysis Cell Lysis Necrosis->Cell_Lysis Caspase_Activation->Apoptosis

Caption: Metabolic activation of Sulfamethoxazole and subsequent cytotoxicity.

Diagram 2: Experimental Workflow for Assessing SMX-NO Cytotoxicity

Experimental_Workflow Cell_Culture 1. Cell Culture (Hepatocytes or Lymphocytes) SMX_NO_Treatment 2. Treatment with This compound Cell_Culture->SMX_NO_Treatment Incubation 3. Incubation (Time-course) SMX_NO_Treatment->Incubation Cytotoxicity_Assays 4. Cytotoxicity Assessment Incubation->Cytotoxicity_Assays MTT_Assay MTT Assay (Metabolic Activity) Cytotoxicity_Assays->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cytotoxicity_Assays->LDH_Assay ROS_Assay ROS Assay (Oxidative Stress) Cytotoxicity_Assays->ROS_Assay GSH_Assay GSH Assay (Antioxidant Levels) Cytotoxicity_Assays->GSH_Assay Caspase_Assay Caspase Assay (Apoptosis) Cytotoxicity_Assays->Caspase_Assay

Caption: Workflow for in vitro assessment of SMX-NO cytotoxicity.

Experimental Protocols

Cell Culture and Treatment

a. Hepatocyte Culture (e.g., HepG2 or Primary Human Hepatocytes)

  • Culture hepatocytes in appropriate medium (e.g., DMEM for HepG2, supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Seed cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well.

  • Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

b. Lymphocyte Culture (e.g., Peripheral Blood Mononuclear Cells - PBMCs)

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Wash the isolated cells with PBS.

  • Resuspend lymphocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells/well.

c. This compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 500 µM).

  • Replace the culture medium in the cell plates with the medium containing the different concentrations of SMX-NO.

  • Include a vehicle control (medium with the same concentration of DMSO without SMX-NO).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

Cytotoxicity Assays

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability Principle: Measures the metabolic activity of cells, which reflects the number of viable cells.

  • After the incubation period with SMX-NO, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

b. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

  • After the incubation period, centrifuge the 96-well plate (for suspension cells) at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Mechanistic Assays

a. Reactive Oxygen Species (ROS) Detection Assay Principle: Uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.

  • After the desired incubation time with SMX-NO, remove the medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add fresh culture medium or PBS to each well.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.

b. Glutathione (GSH) Depletion Assay Principle: Measures the level of reduced glutathione, a key intracellular antioxidant.

  • After treatment with SMX-NO, wash the cells with cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Centrifuge the lysate to remove cell debris.

  • Use a commercial GSH assay kit to determine the concentration of GSH in the supernatant. These kits are typically based on the reaction of GSH with a chromogenic substrate (e.g., DTNB).

  • Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB-based assays).

  • Calculate the GSH concentration based on a standard curve and express it as a percentage of the vehicle control.

c. Caspase Activity Assay Principle: Measures the activity of caspases, which are key proteases in the apoptotic pathway.

  • After SMX-NO treatment, lyse the cells according to the assay kit protocol.

  • Add the cell lysate to a microplate well containing a caspase-specific substrate conjugated to a fluorophore or a chromophore.

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • An increase in signal indicates an increase in caspase activity. Separate assays can be performed for initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7).

References

Application Notes and Protocols for Solid-Phase Extraction of 4-Nitrososulfamethoxazole from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrososulfamethoxazole (NSMX) is a transformation product of the widely used antibiotic sulfamethoxazole (SMX). The formation of NSMX has been observed in various environmental compartments, particularly in soil and groundwater under denitrifying conditions.[1] Due to its potential persistence and the general concern over nitrosated compounds, robust analytical methods are required for its detection and quantification in complex matrices such as soil, sediment, and wastewater sludge. Solid-phase extraction (SPE) is a critical sample preparation technique that enables the concentration and purification of trace analytes like NSMX from these challenging samples prior to instrumental analysis, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and a generalized protocol for the solid-phase extraction of this compound from complex environmental matrices. The proposed methodology is based on established SPE protocols for the parent compound, sulfamethoxazole, and other sulfonamides, and serves as a comprehensive starting point for method development and validation.

Data Presentation: Quantitative Parameters for SPE of Sulfonamides

The following table summarizes typical quantitative data for the solid-phase extraction of sulfonamides from complex matrices. While specific data for this compound is limited in the literature, these values for the parent compound, sulfamethoxazole, provide a benchmark for expected performance. Method validation for NSMX is essential to determine the precise figures for recovery and limits of detection.

ParameterSoil/SludgeWastewaterReference
Recovery 70-110%80-115%[2]
Limit of Detection (LOD) 0.1 - 5 µg/kg1 - 10 ng/L[2]
Limit of Quantification (LOQ) 0.5 - 15 µg/kg5 - 50 ng/L[2]
Relative Standard Deviation (RSD) < 15%< 10%[2]

Experimental Protocols

Sample Pre-treatment: Soil and Sludge

Objective: To extract this compound from the solid matrix into a liquid phase suitable for solid-phase extraction.

Materials:

  • Freeze-dryer

  • Centrifuge

  • Vortex mixer

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl acetate (EtOAc), HPLC-grade water

  • Reagents: Formic acid (FA), Ammonium hydroxide (NH₄OH), Disodium EDTA

Protocol:

  • Homogenization and Drying: Homogenize the collected soil or sludge sample. For dry weight determination and to improve extraction efficiency, freeze-dry a subsample.

  • Extraction:

    • Weigh 1-5 g of the homogenized (or freeze-dried) sample into a centrifuge tube.

    • Add 10 mL of an appropriate extraction solvent. A common choice for sulfonamides is a mixture of ACN and water or MeOH. For NSMX, starting with a mixture of ACN/water (1:1, v/v) is recommended.

    • To chelate metal ions that can interfere with extraction, add EDTA to a final concentration of 0.1%.

    • Acidify the extraction solvent with formic acid to a pH of approximately 3-4 to ensure NSMX is in a neutral form for better extraction.

    • Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.

    • Combine the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined supernatant to approximately 1 mL under a gentle stream of nitrogen at 40°C.

    • Add HPLC-grade water to the extract to a final volume of 100 mL and adjust the pH to 3-4 with formic acid.

Solid-Phase Extraction (SPE) Protocol

Objective: To concentrate and purify this compound from the liquid extract.

Materials:

  • SPE cartridges: Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB, 6 cc, 500 mg) are recommended due to their broad-spectrum retention of polar and non-polar compounds.

  • SPE vacuum manifold

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), HPLC-grade water

  • Reagents: Formic acid (FA), Ammonium hydroxide (NH₄OH)

Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of MeOH through the SPE cartridge.

    • Pass 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained NSMX with 10 mL of MeOH or ACN. For optimal elution, a small percentage of a modifier may be necessary. A starting point is 95:5 MeOH:NH₄OH to ensure the deprotonation of any acidic functional groups.

    • Collect the eluate in a clean collection tube.

  • Eluate Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 90:10 water:ACN with 0.1% formic acid).

Mandatory Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment (Soil/Sludge) cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Homogenized Sample extraction Solvent Extraction (ACN/Water + FA + EDTA) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation & Reconstitution supernatant->evaporation conditioning Conditioning (MeOH, Water) evaporation->conditioning loading Sample Loading conditioning->loading washing Washing (Water) loading->washing elution Elution (MeOH/NH4OH) washing->elution concentration Concentration & Reconstitution elution->concentration lcms LC-MS/MS Analysis concentration->lcms

Caption: Workflow for the extraction of this compound from soil/sludge.

Logical_Relationship Analyte This compound SPE_Sorbent SPE Sorbent (e.g., Oasis HLB) Analyte->SPE_Sorbent Retained by Matrix Complex Matrix (Soil, Sludge, Wastewater) Matrix->SPE_Sorbent Loaded onto Clean_Extract Clean, Concentrated Extract SPE_Sorbent->Clean_Extract Eluted into Interferences Matrix Interferences Interferences->SPE_Sorbent Washed from LCMS LC-MS/MS Clean_Extract->LCMS Injected for Analysis

Caption: Logical relationship of components in the SPE process for NSMX analysis.

References

Controlling 4-Nitrososulfamethoxazole in ANDA Filings: A Guide for Generic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As regulatory scrutiny over potential genotoxic impurities in pharmaceutical products intensifies, this document provides detailed application notes and protocols for the identification, quantification, and control of 4-Nitrososulfamethoxazole in Abbreviated New Drug Application (ANDA) filings for sulfamethoxazole-containing products. This guide is intended for researchers, scientists, and drug development professionals to ensure compliance with current regulatory expectations.

This compound is a potential impurity that can form during the synthesis of the sulfamethoxazole drug substance or during the shelf-life of the finished drug product. As a nitrosamine, it is classified as a potential mutagenic impurity, necessitating a robust control strategy in any ANDA submission. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines on the control of nitrosamine impurities in pharmaceuticals[1][2].

This document outlines the necessary steps for risk assessment, the establishment of acceptable intake limits, and provides a detailed analytical protocol for the quantification of this compound. Adherence to these guidelines is critical for the successful submission and approval of an ANDA for generic sulfamethoxazole products. A reference standard for this compound is commercially available and is suitable for use in analytical method development and validation for ANDA submissions[3][4].

Application Notes

Regulatory Framework and Significance

The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties[2]. The FDA and other regulatory agencies require a thorough risk assessment for the presence of nitrosamine impurities in all drug products[5]. For ANDA filings, this includes an evaluation of the potential for this compound formation from the drug substance synthesis, manufacturing process of the drug product, and potential degradation during storage.

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Nitrosamines fall under a "cohort of concern" and often require control at or below the acceptable intake (AI) limit.

Risk Assessment and Control Strategy

A comprehensive risk assessment should be performed to identify the potential sources of this compound. This includes an evaluation of the sulfamethoxazole synthesis route, the potential for nitrosating agents to be present, and the stability of the drug product.

A control strategy should be developed based on the risk assessment. This may include:

  • Modification of the synthetic route to avoid the formation of this compound.

  • Implementation of in-process controls to monitor and limit the formation of the impurity.

  • Setting an appropriate specification for this compound in the drug substance and/or drug product.

The control strategy should be justified and documented in the ANDA submission.

Genotoxicity Assessment
Establishing Acceptable Intake (AI) Limits

The acceptable intake (AI) for a nitrosamine impurity is typically determined based on its carcinogenic potential. The FDA provides guidance on calculating AI limits for nitrosamine impurities. For potent mutagens, the Threshold of Toxicological Concern (TTC) approach is often applied. The AI for many nitrosamines is set at 26.5 ng/day. The specific AI for this compound should be scientifically justified based on available data or a read-across approach from structurally similar nitrosamines.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the control of this compound in an ANDA filing.

ParameterValueRegulatory Guidance/Reference
Acceptable Intake (AI) 26.5 ng/day (default for potent nitrosamines)FDA Guidance on Control of Nitrosamine Impurities[9]
Threshold of Toxicological Concern (TTC) 1.5 µ g/day (for lifetime exposure to a mutagenic impurity)ICH M7
Reporting Threshold 0.05%ICH Q3B(R2)
Identification Threshold 0.10%ICH Q3B(R2)
Qualification Threshold 0.15% or 1 mg/day TDI, whichever is lowerICH Q3B(R2)

Note: The AI for nitrosamines often overrides the standard ICH qualification thresholds for impurities.

Experimental Protocols

Protocol for Genotoxicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)

This protocol provides a general framework for assessing the mutagenic potential of this compound.

Objective: To evaluate the mutagenic potential of this compound using the Ames test with and without metabolic activation.

Materials:

  • This compound reference standard

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli tester strain (e.g., WP2 uvrA)

  • S9 fraction from Aroclor 1254-induced rat liver for metabolic activation

  • Positive and negative controls

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of this compound.

  • Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial tester strain culture, 0.1 mL of the test article solution (or solvent control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without metabolic activation). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive response is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (solvent control) count.

Acceptance Criteria: The test is considered valid if the negative and positive controls perform as expected.

Protocol for Quantification of this compound in Sulfamethoxazole Drug Product by LC-MS/MS

This protocol is a general method that should be validated according to ICH Q2(R1) guidelines for its intended use.

Objective: To quantify the level of this compound in a sulfamethoxazole drug product using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[10][11][12].

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 100 mm, 1.8 µm

Reagents and Materials:

  • This compound reference standard

  • Sulfamethoxazole drug product

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): [M+H]+ of this compound

    • Product Ions (m/z): To be determined by direct infusion of the reference standard.

  • Source Parameters: Optimize for maximum sensitivity.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution with a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Sample Preparation: a. Weigh and crush a representative number of sulfamethoxazole tablets. b. Accurately weigh a portion of the powdered tablets equivalent to a single dose of sulfamethoxazole into a volumetric flask. c. Add a suitable extraction solvent (e.g., methanol or a mixture of water and acetonitrile) and sonicate for 15-30 minutes to extract the analytes. d. Dilute to volume with the extraction solvent. e. Centrifuge or filter the sample solution to remove excipients. f. Further dilute the supernatant/filtrate if necessary to fall within the calibration range.

  • Analysis: Inject the standard solutions and sample preparations into the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the sample preparations from the calibration curve.

Visualizations

ANDA_Workflow_for_4_Nitrososulfamethoxazole_Control cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Control Strategy cluster_3 Phase 4: ANDA Submission Identify Potential Sources Identify Potential Sources of This compound (Synthesis, Degradation) Evaluate Process Parameters Evaluate Manufacturing Process Parameters Identify Potential Sources->Evaluate Process Parameters Assess Stability Assess Drug Product Stability Evaluate Process Parameters->Assess Stability Method Development Develop LC-MS/MS Method for This compound Assess Stability->Method Development Method Validation Validate Method per ICH Q2(R1) Method Development->Method Validation Set Specification Establish Acceptance Criteria (AI Limit) Method Validation->Set Specification Implement Controls Implement In-Process Controls and Release Testing Set Specification->Implement Controls Compile Data Compile Risk Assessment, Validation, and Control Data Implement Controls->Compile Data Submit ANDA Submit Complete ANDA Package Compile Data->Submit ANDA

Caption: Workflow for this compound Control in ANDA Filing.

Signaling_Pathway_of_Genotoxicity Nitrosamine This compound (Pro-mutagen) Metabolic_Activation Metabolic Activation (e.g., by CYP450 in liver S9) Nitrosamine->Metabolic_Activation Reactive_Metabolite Electrophilic Reactive Metabolite Metabolic_Activation->Reactive_Metabolite DNA_Adduct DNA Adduct Formation Reactive_Metabolite->DNA_Adduct Mutation DNA Mutation DNA_Adduct->Mutation Cancer Potential Carcinogenesis Mutation->Cancer

Caption: Proposed Genotoxic Pathway of this compound.

Experimental_Workflow_LCMS Sample_Prep Sample Preparation (Tablet Crushing, Extraction) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Caption: LC-MS/MS Experimental Workflow for Impurity Quantification.

References

Troubleshooting & Optimization

Overcoming instability of 4-Nitrososulfamethoxazole during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of 4-Nitrososulfamethoxazole (SMX-NO) during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SMX-NO)? A1: this compound (CAS 131549-85-4) is a reactive metabolite of the antibiotic Sulfamethoxazole (SMX).[1] It is formed through the metabolic activation of SMX and is often implicated in hypersensitivity reactions associated with the parent drug.[2]

Q2: Why is SMX-NO considered highly unstable during analysis? A2: SMX-NO is inherently unstable in solution due to its reactive nitroso group. It undergoes rapid, spontaneous transformation, which makes its accurate quantification challenging.[2] One study demonstrated that this transformation can yield significant amounts of various degradation products within just 15 minutes of being in solution.[2]

Q3: What are the primary degradation products of SMX-NO? A3: The primary degradation products formed from the spontaneous transformation of SMX-NO in solution include SMX-hydroxylamine, nitro-SMX, and the azoxy and azo dimers of sulfamethoxazole.[2]

Q4: What general precautions can be taken to minimize SMX-NO degradation? A4: To minimize degradation, it is crucial to work quickly and at low temperatures. Samples should be protected from light and analyzed as soon as possible after preparation.[3] Storing samples in a freezer and using an autosampler cooled to approximately 4°C can help slow the degradation process.[3]

Troubleshooting Guide

Q5: My SMX-NO peak area is constantly decreasing in sequential HPLC injections. What is the cause? A5: This is a classic sign of analyte instability. SMX-NO is known to degrade rapidly in solution, even when stored in an autosampler.[2] The decreasing peak area indicates that the concentration of SMX-NO in your vial is diminishing over time as it transforms into its various degradation products.

  • Solution: Prepare fresh standards and samples immediately before each analytical run. Avoid letting samples sit for extended periods. If possible, place only a few vials in the autosampler at a time to minimize their time at a relatively higher temperature before injection.

Q6: I am observing multiple, unidentified peaks in my chromatogram that are not present in my blank matrix. Could these be related to SMX-NO? A6: Yes, it is highly likely these are the degradation products of SMX-NO. As SMX-NO degrades, it forms compounds such as SMX-hydroxylamine and nitro-SMX, which will appear as separate peaks in your chromatogram.[2]

  • Solution: If reference standards are available, confirm the identity of these peaks by comparing their retention times. If not, LC-MS/MS analysis can be used to identify the mass-to-charge ratio (m/z) of these unexpected peaks to confirm if they correspond to known degradation products.[4]

Q7: My calibration curve for SMX-NO is non-linear and has poor reproducibility (R² < 0.99). How can I improve it? A7: Poor linearity and reproducibility are often direct consequences of analyte instability. If higher concentration standards degrade at a different rate than lower concentration standards, or if the time between preparation and analysis varies, the calibration curve will be compromised.

  • Solution:

    • Prepare Standards Fresh: Discard old standards and prepare a new calibration curve for every analytical batch.

    • Minimize Time: Standardize the time between the preparation of your calibration standards and their injection into the HPLC system.

    • Use a Cooled Autosampler: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down the degradation process.

    • Immediate Analysis: Inject the standards and samples immediately after preparation.

Data Presentation

Table 1: Spontaneous Transformation Products of SMX-NO

This table summarizes the key products resulting from the degradation of SMX-NO in solution, as identified in scientific literature.

Precursor CompoundDegradation ProductsTimeframe of TransformationReference
This compound (SMX-NO)SMX-Hydroxylamine, Nitro-SMX, Azoxy-dimer, Azo-dimerAppreciable amounts formed within 15 minutes[2]
Table 2: Recommended Starting Parameters for HPLC Analysis

The following parameters can serve as a starting point for developing a robust analytical method for SMX-NO. Optimization will be necessary for specific matrices and instrumentation.

ParameterRecommended ConditionRationaleReference
Column C18 Column (e.g., 250mm x 4.6mm, 5µm)Provides good retention and separation for SMX and its metabolites.[5]
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient)Common mobile phase for sulfonamide analysis, with formic acid to improve peak shape.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6mm ID column.[3]
Column Temp. 25°C - 30°CControlled temperature ensures reproducible retention times.[6]
Injection Vol. 10 - 20 µLStandard volume; can be adjusted based on sensitivity needs.[5]
Detector UV-Vis at ~350 nm or MS/MSWavelength for nitroso compounds; MS/MS provides higher specificity.[7]
Autosampler Temp. 4°CCritical for minimizing degradation prior to injection.[5]

Experimental Protocols

Protocol 1: Sample Handling and Preparation

This protocol outlines the critical steps for preparing samples containing the unstable SMX-NO from a biological matrix (e.g., plasma) to minimize degradation.

  • Thaw Samples: Thaw biological samples on ice until just thawed. Do not leave them at room temperature.

  • Protein Precipitation:

    • To a 100 µL aliquot of the sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.[5]

    • Immediately vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[5]

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully and quickly transfer the clear supernatant to an amber HPLC vial to protect it from light.[3]

  • Immediate Analysis: Place the vial in a pre-cooled autosampler (4°C) and inject it into the analytical system without delay.

Mandatory Visualizations

G cluster_degradation Degradation Pathway of this compound SMX_NO This compound (SMX-NO) SMX_OH SMX-Hydroxylamine SMX_NO->SMX_OH Spontaneous Transformation Nitro_SMX Nitro-SMX SMX_NO->Nitro_SMX Dimers Azoxy & Azo Dimers SMX_NO->Dimers

Caption: Degradation pathway of unstable this compound.

G cluster_workflow Recommended Experimental Workflow for SMX-NO Analysis Sample 1. Sample Collection (Plasma/Serum) Prep 2. Sample Prep on Ice (Protein Precipitation) Sample->Prep Keep cold Centrifuge 3. Centrifuge at 4°C Prep->Centrifuge Transfer 4. Transfer to Amber Vial Centrifuge->Transfer Inject 5. Immediate Injection (Autosampler at 4°C) Transfer->Inject Minimize delay Analyze 6. HPLC or LC-MS/MS Analysis Inject->Analyze Data 7. Data Processing Analyze->Data

Caption: Workflow emphasizing critical stability control points.

G cluster_troubleshooting Troubleshooting Logic for Poor SMX-NO Results Start Poor Reproducibility or Low Signal? CheckStandards Are standards prepared fresh daily? Start->CheckStandards CheckTemp Is autosampler cooled to 4°C? CheckStandards->CheckTemp Yes Result_Bad Review sample collection and storage history. CheckStandards->Result_Bad No CheckTime Is analysis immediate after prep? CheckTemp->CheckTime Yes CheckTemp->Result_Bad No Result_Good Problem likely solved. CheckTime->Result_Good Yes CheckTime->Result_Bad No

References

Troubleshooting peak tailing in 4-Nitrososulfamethoxazole HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Nitrososulfamethoxazole.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge. This can compromise the accuracy of integration and reduce resolution between adjacent peaks. The following table summarizes potential causes of peak tailing in the HPLC analysis of this compound and provides systematic solutions.

Potential Cause Description Recommended Solutions
Secondary Silanol Interactions The nitroso and sulfonamide groups of this compound can interact with free silanol groups on the surface of silica-based reversed-phase columns. This is a primary cause of peak tailing for polar and basic compounds.- Use an End-Capped Column: Select a column where the free silanol groups have been deactivated (end-capped) with a silylating reagent. - Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (predicted pKa ≈ 5.90) to ensure the analyte is in a single ionic form and to suppress the ionization of silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
Inappropriate Mobile Phase pH When the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.- Adjust Mobile Phase pH: As mentioned above, operate at a pH at least 2 units away from the analyte's pKa. For this compound, a mobile phase pH of 3.0-4.0 is a good starting point. - Use a Buffer: Employ a buffer system (e.g., phosphate or acetate buffer) to maintain a stable mobile phase pH throughout the analysis.
Column Contamination or Degradation Accumulation of strongly retained sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.- Implement a Column Washing Procedure: Regularly flush the column with a strong solvent to remove contaminants. - Use a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter in the sample. - Replace the Column: If the column is old or has been subjected to harsh conditions, it may be necessary to replace it.
Extra-Column Volume Excessive volume in the HPLC system between the injector and the detector can lead to band broadening and peak tailing.- Minimize Tubing Length and Diameter: Use the shortest possible length of narrow-bore tubing to connect the system components. - Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not creating dead volume.
Sample Overload Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.- Reduce Injection Volume: Decrease the volume of sample injected onto the column. - Dilute the Sample: Lower the concentration of this compound in the sample solution.
Incompatible Sample Solvent If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient or in a solvent with a similar or weaker elution strength.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: Peak tailing is the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal chromatographic peak is symmetrical and has a Gaussian shape. Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting peaks.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound in reversed-phase HPLC can be caused by several factors. A primary cause is secondary interactions between the analyte and the stationary phase.[1] As a molecule with polar functional groups, this compound can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to tailing. Other potential causes include issues with the mobile phase pH, column condition, or the HPLC system's fluidic path.

Q3: What is the predicted pKa of this compound and how does it affect my HPLC method?

A3: The predicted pKa of this compound is approximately 5.90.[2][3] This value is crucial for HPLC method development. To achieve good peak shape, it is generally recommended to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure it is in a single, stable ionic state. For this compound, a mobile phase pH between 3.0 and 4.0 would be a suitable starting point to suppress the ionization of both the analyte and residual silanols on the column.

Q4: Can the sample solvent affect the peak shape of this compound?

A4: Yes, the solvent used to dissolve the this compound sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[1] It is always recommended to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Q5: How can I tell if my column is the cause of the peak tailing?

A5: If peak tailing is observed for all peaks in the chromatogram, it may indicate a physical problem with the column, such as a void at the inlet or a blocked frit. If only the this compound peak is tailing, it is more likely due to chemical interactions between the analyte and the stationary phase. You can try replacing the column with a new one of the same type to see if the problem is resolved. Using a guard column can also help protect the analytical column from contamination that may lead to peak tailing over time.

Experimental Protocol: Method Development and Troubleshooting Peak Tailing

This protocol provides a systematic approach to developing an HPLC method for the analysis of this compound with a focus on achieving symmetrical peak shapes.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration of 10 µg/mL.

  • Sample Solution: If analyzing a complex matrix, use a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte. The final sample should be dissolved in the initial mobile phase.

2. HPLC Conditions

The following table provides a starting point for HPLC method development.

Parameter Initial Condition Optimized Condition (Example)
Column C18, 150 x 4.6 mm, 5 µmC18 (end-capped), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 3.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-80% B in 15 min30-70% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength To be determined by UV scan~270 nm (based on sulfamethoxazole)
Injection Volume 10 µL5 µL

3. Troubleshooting Workflow

If peak tailing is observed with the initial conditions, follow this systematic troubleshooting workflow:

  • Confirm System Suitability: Inject a standard compound known to give a symmetrical peak to ensure the HPLC system is functioning correctly.

  • Evaluate Mobile Phase pH: Prepare mobile phases with pH values of 3.0, 3.5, and 4.0 to assess the impact on peak shape.

  • Consider a Different Column: If peak tailing persists, switch to a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., a polar-embedded phase).

  • Check for Extra-Column Volume: Systematically shorten and tighten all connections between the injector, column, and detector.

  • Assess Sample Concentration: Dilute the sample by a factor of 10 and re-inject to rule out sample overload.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_system Inject System Suitability Standard start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (fittings, tubing) system_ok->fix_system No adjust_ph Adjust Mobile Phase pH (2 units from pKa) system_ok->adjust_ph Yes fix_system->check_system ph_ok Peak Shape Improved? adjust_ph->ph_ok change_column Use End-Capped or Different Column ph_ok->change_column No end_good Symmetrical Peak Achieved ph_ok->end_good Yes column_ok Peak Shape Improved? change_column->column_ok check_overload Reduce Injection Volume/Concentration column_ok->check_overload No column_ok->end_good Yes overload_ok Peak Shape Improved? check_overload->overload_ok overload_ok->end_good Yes end_bad Consult Further Technical Support overload_ok->end_bad No

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Secondary_Interaction_Pathway Secondary Interaction of this compound with Silica Surface cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Si-OH (Silanol Group) interaction Secondary Interaction (Hydrogen Bonding/Ionic) silanol->interaction Active Site analyte This compound analyte->interaction Analyte Adsorption peak Tailing Peak interaction->peak Delayed Elution mobile_phase Elution Flow

Caption: Diagram illustrating the secondary interaction mechanism leading to peak tailing.

References

Technical Support Center: 4-Nitrososulfamethoxazole Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Nitrososulfamethoxazole (NO-SMX) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to analyze?

A1: this compound is a reactive metabolite of the antibiotic sulfamethoxazole. It is of significant interest in drug development and safety assessment due to its potential to be biologically active and contribute to idiosyncratic adverse drug reactions. Accurate and sensitive detection is crucial for understanding the metabolism and potential toxicity of sulfamethoxazole.[1][2]

Q2: What are the main challenges in analyzing this compound by LC-MS/MS?

A2: The primary challenges include the inherent instability of the nitroso group, which can lead to degradation during sample preparation and analysis. Additionally, in-source fragmentation, where the molecule fragments within the ion source of the mass spectrometer, is a common issue. This can complicate quantification and identification. As a metabolite, it is often present at very low concentrations, requiring a highly sensitive analytical method.

Q3: Which ionization mode is best for this compound detection?

A3: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of this compound and its parent compound. The choice between positive and negative mode often depends on the specific instrumentation and the desired sensitivity for precursor and product ions. It is recommended to test both modes during method development to determine the optimal conditions for your specific application.[3][4]

Q4: What are the expected precursor ions for this compound?

A4: In positive ion mode, the expected precursor ion is the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be targeted.

Q5: What are the common product ions for this compound for MRM analysis?

A5: Due to the lability of the nitroso group, a common fragmentation pathway for nitrosated compounds is the neutral loss of the NO radical (30 Da). Therefore, a primary product ion to monitor would result from this fragmentation. Other product ions will be specific to the fragmentation of the remaining sulfamethoxazole structure.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low or No Signal Intensity

Possible Causes & Solutions

CauseSolution
Analyte Degradation This compound is unstable. Prepare fresh stock solutions and samples. Keep samples at low temperatures (e.g., 4°C in the autosampler) and minimize exposure to light.[5]
Suboptimal Ionization Infuse a standard solution of this compound to optimize ESI source parameters, including capillary voltage, gas flows (nebulizer, drying gas), and source temperature. Test both positive and negative ionization modes.[6]
In-source Fragmentation Nitroso compounds are prone to in-source fragmentation (loss of NO). To minimize this, reduce the cone/fragmentor voltage and the ion source temperature.[1]
Matrix Effects Co-eluting matrix components can suppress the ionization of the analyte. Improve sample preparation by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure adequate chromatographic separation from interfering matrix components.
Incorrect MRM Transitions Verify the precursor and product ion masses. Optimize the collision energy for each transition to maximize the signal of the product ion. The most intense and stable product ion should be chosen for quantification.[6]
Problem 2: High Background Noise or Interfering Peaks

Possible Causes & Solutions

CauseSolution
Contaminated Mobile Phase or LC System Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix Interferences Enhance sample clean-up procedures. Adjust the chromatographic gradient to better separate the analyte from matrix components.
Carryover Implement a robust needle wash protocol in the autosampler, using a strong solvent to remove any residual analyte between injections.
Non-Specific Binding Reactive metabolites can bind to surfaces. Consider using deactivated vials and tubing.
Problem 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.
Poor Chromatography Optimize the mobile phase composition and gradient profile. Ensure the column is properly equilibrated. Check for column degradation.
Secondary Interactions Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Analyte Instability on Column Minimize the run time and ensure the mobile phase is compatible with the analyte's stability.

Experimental Protocols

Representative Sample Preparation Protocol for Reactive Metabolites

This protocol outlines a general procedure for the extraction of reactive metabolites like this compound from a biological matrix (e.g., plasma) and is intended as a starting point.

  • Sample Collection and Stabilization : Collect biological samples and immediately place them on ice to minimize enzymatic activity. If stability is a concern, consider adding antioxidants or other stabilizing agents.

  • Protein Precipitation : To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. The cold solvent helps to precipitate proteins and slow down degradation.

  • Vortex and Centrifuge : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Generic LC-MS/MS Method Parameters

The following table provides a starting point for developing a specific LC-MS/MS method for this compound. Optimization is critical for achieving the best performance.

Liquid Chromatography Parameters

ParameterRecommended Starting Condition
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 30-40 °C
Injection Volume 5 µL
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

Mass Spectrometry Parameters (Triple Quadrupole)

ParameterRecommended Starting Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.0 - 4.0 kV (Positive), 2.5 - 3.5 kV (Negative)
Drying Gas Temperature 300 - 350 °C
Drying Gas Flow 8 - 12 L/min
Nebulizer Pressure 30 - 45 psi
Cone/Fragmentor Voltage Optimize by infusion (start low, e.g., 20-40 V, to minimize in-source fragmentation)
Collision Energy Optimize for each MRM transition by infusion of the analyte.

MRM Transitions for Sulfamethoxazole (as a reference)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfamethoxazole254.1156.1
Sulfamethoxazole254.1108.1
Sulfamethoxazole254.192.1

Note: The optimal collision energy for each transition must be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Cold Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_instrument_issues Instrument & Method Issues cluster_sample_issues Sample & Matrix Issues Start Low or No Signal CheckStandard Is the standard signal also low? Start->CheckStandard YesStandardLow Yes CheckStandard->YesStandardLow Yes NoStandardOK No CheckStandard->NoStandardOK No OptimizeSource Optimize Source Parameters (Voltage, Gas, Temp) YesStandardLow->OptimizeSource CheckDegradation Investigate Analyte Degradation NoStandardOK->CheckDegradation CheckMRM Verify MRM Transitions & Collision Energy OptimizeSource->CheckMRM CheckInSourceFrag Reduce In-Source Fragmentation CheckMRM->CheckInSourceFrag ImproveCleanup Improve Sample Cleanup (SPE/LLE) CheckDegradation->ImproveCleanup OptimizeChromo Optimize Chromatography for Matrix Separation ImproveCleanup->OptimizeChromo

Caption: Troubleshooting workflow for low signal intensity.

References

Strategies to prevent degradation of 4-Nitrososulfamethoxazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Nitrososulfamethoxazole in solution during experimental procedures.

Troubleshooting Guides

Issue 1: Rapid Discoloration or Loss of Compound Integrity in Solution

Question: My this compound solution, which is initially a distinct color, is rapidly fading or changing color. What is causing this and how can I prevent it?

Answer: Rapid discoloration is a primary indicator of the degradation of this compound. Aromatic C-nitroso compounds are known to be unstable and can exist in a monomer-dimer equilibrium. The monomeric form is typically colored (blue or green), while the dimer is often colorless or yellowish.[1][2] The degradation can be triggered by several factors, primarily light, inappropriate pH, and elevated temperature.

Troubleshooting Steps:

  • Protect from Light: this compound is expected to be light-sensitive. Photodissociation of the dimer to the more reactive monomer can be initiated by UV or even ambient light.[1]

    • Immediate Action: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil.

    • Best Practice: Conduct all experimental manipulations under minimal light conditions.

    • Immediate Action: Ensure the pH of your solvent or buffer system is controlled and documented. Start with a neutral pH (around 7.0) if the optimal pH is unknown.

    • Experimental Protocol: Perform a pH stability study by preparing small aliquots of the solution in buffers of varying pH (e.g., pH 4, 7, and 9) and monitoring the compound's concentration over time using a suitable analytical method like LC-MS.

  • Maintain Low Temperature: Thermal degradation is a common pathway for unstable molecules.

    • Immediate Action: Prepare solutions on ice and store them at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures.

    • Best Practice: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Issue 2: Inconsistent Results in Biological or Chemical Assays

Question: I am observing high variability and poor reproducibility in my experiments using a this compound solution. Could this be related to its stability?

Answer: Yes, inconsistent assay results are a common consequence of using a degrading analyte. The concentration of the active this compound in your solution may be decreasing over the course of your experiment, leading to unreliable data.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most effective way to ensure consistent concentration is to prepare the solution immediately before each experiment.

  • Implement a Stability Testing Protocol: Before initiating a large-scale study, it is crucial to understand the stability of this compound in your specific experimental matrix (e.g., cell culture media, buffer).

    • Workflow:

      • Prepare a stock solution of this compound.

      • Dilute the stock solution to the final working concentration in your experimental matrix.

      • Measure the initial concentration (Time 0) using a validated analytical method (e.g., LC-MS/MS).

      • Incubate the solution under the exact conditions of your experiment (temperature, light exposure).

      • Measure the concentration at several time points throughout the typical duration of your experiment.

      • Determine the degradation rate and establish a "use-by" time for your working solutions.

  • Consider the Use of Stabilizers (Experimental): While not specifically documented for this compound, antioxidants are known to prevent the formation of related N-nitroso compounds.[5][6][7] Their ability to prevent the degradation of existing C-nitroso compounds is an area for investigation.

    • Potential Stabilizers to Evaluate:

      • Ascorbic Acid (Vitamin C): A common antioxidant that can scavenge reactive oxygen species.[5][8][9]

      • α-Tocopherol (Vitamin E): A lipophilic antioxidant that may be suitable for non-aqueous or mixed-solvent systems.[6][7][10][11]

    • Experimental Approach: Include these antioxidants in your stability testing protocol at various concentrations to assess their efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on general solubility information for related compounds, organic solvents such as DMSO, DMF, or ethanol are typically used to prepare stock solutions. It is crucial to use anhydrous, high-purity solvents. For subsequent dilutions into aqueous buffers, the final concentration of the organic solvent should be minimized to avoid toxicity in biological systems and to prevent precipitation. Always confirm the solubility and stability in your chosen solvent system.

Q2: How should I store my this compound solutions?

A2: For optimal stability, solutions should be stored under the following conditions:

  • Protection from Light: Use amber vials or foil-wrapped containers.

  • Low Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be verified with a stability study.

  • Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

Q3: What are the likely degradation pathways of this compound?

A3: While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms can be inferred from the chemistry of related compounds. These may include:

  • Reduction of the Nitroso Group: The nitroso group could be reduced to a hydroxylamine or an amine.

  • Oxidation of the Nitroso Group: The nitroso group could be oxidized to a nitro group.

  • Cleavage of the Sulfonamide Bond: The S-N bond is a potential site of hydrolysis, especially under non-neutral pH conditions.

  • Modification of the Isoxazole Ring: The isoxazole ring may undergo cleavage under certain conditions.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is the most suitable method.[12][13][14][15] This technique offers the sensitivity and selectivity required to quantify the parent compound and identify its potential degradation products. A UV-Vis spectrophotometer could also be used to monitor the disappearance of the color associated with the monomeric form, but this is less specific and quantitative than LC-MS.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data to illustrate the expected impact of different conditions on the stability of this compound. Researchers should generate their own data for their specific experimental conditions.

Table 1: Illustrative Effect of Temperature on the Degradation of this compound in a Neutral pH Buffer (pH 7.0) in the Dark.

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0100100100
1999285
4967558
8925533
2481215

Table 2: Illustrative Effect of pH on the Degradation of this compound at 25°C in the Dark.

Time (hours)% Remaining at pH 4.0% Remaining at pH 7.0% Remaining at pH 9.0
0100100100
1889285
4657559
8425535
2410218

Table 3: Illustrative Effect of Light Exposure on the Degradation of this compound at 25°C in a Neutral pH Buffer (pH 7.0).

Time (hours)% Remaining in Dark% Remaining in Ambient Light
0100100
19278
47545
85518
2421<1

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Materials:

    • This compound solid

    • Anhydrous, high-purity DMSO (or other suitable organic solvent)

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of solid into the amber vial in a fume hood, minimizing exposure to light.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex briefly until the solid is completely dissolved.

    • Purge the headspace of the vial with the inert gas for 10-15 seconds.

    • Seal the vial tightly.

    • Label the vial with the compound name, concentration, solvent, and date of preparation.

    • Store immediately at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in an Aqueous Buffer
  • Materials:

    • Prepared stock solution of this compound in an organic solvent.

    • Aqueous buffer of the desired pH.

    • Amber HPLC vials.

    • LC-MS/MS system.

  • Procedure:

    • Prepare a working solution by diluting the stock solution into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <0.5%).

    • Immediately transfer an aliquot to an HPLC vial for the "Time 0" measurement.

    • Divide the remaining working solution into several amber vials, corresponding to the number of time points to be tested.

    • Store these vials under the desired experimental conditions (e.g., specific temperature, light or dark).

    • At each designated time point (e.g., 1, 2, 4, 8, 24 hours), remove one vial and immediately analyze its content by LC-MS/MS.

    • Quantify the peak area of this compound at each time point relative to the Time 0 sample to determine the percentage of compound remaining.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

degradation_pathway This compound This compound Sulfamethoxazole Sulfamethoxazole This compound->Sulfamethoxazole Reduction 4-Hydroxylamine-sulfamethoxazole 4-Hydroxylamine-sulfamethoxazole This compound->4-Hydroxylamine-sulfamethoxazole Reduction 4-Nitro-sulfamethoxazole 4-Nitro-sulfamethoxazole This compound->4-Nitro-sulfamethoxazole Oxidation Cleavage Products Cleavage Products This compound->Cleavage Products Hydrolysis

Potential Degradation Pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_analysis Data Analysis Prepare Stock in Organic Solvent Prepare Stock in Organic Solvent Dilute to Working Concentration in Matrix Dilute to Working Concentration in Matrix Prepare Stock in Organic Solvent->Dilute to Working Concentration in Matrix Time_0_Analysis Analyze T=0 Sample (LC-MS) Dilute to Working Concentration in Matrix->Time_0_Analysis Incubate under Experimental Conditions Incubate under Experimental Conditions Dilute to Working Concentration in Matrix->Incubate under Experimental Conditions Quantify Compound Remaining Quantify Compound Remaining Time_0_Analysis->Quantify Compound Remaining Analyze at Time Points (T=1, 2, 4... hrs) Analyze at Time Points (T=1, 2, 4... hrs) Incubate under Experimental Conditions->Analyze at Time Points (T=1, 2, 4... hrs) Analyze at Time Points (T=1, 2, 4... hrs)->Quantify Compound Remaining Plot Degradation Curve Plot Degradation Curve Quantify Compound Remaining->Plot Degradation Curve Determine Half-life Determine Half-life Plot Degradation Curve->Determine Half-life

Workflow for Assessing Solution Stability.

logical_relationships Degradation Degradation Light Light Light->Degradation High Temperature High Temperature High Temperature->Degradation Extreme pH Extreme pH Extreme pH->Degradation Oxygen Oxygen Oxygen->Degradation Stable Solution Stable Solution Light Protection Light Protection Light Protection->Stable Solution Low Temperature Storage Low Temperature Storage Low Temperature Storage->Stable Solution Controlled pH Controlled pH Controlled pH->Stable Solution Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stable Solution

Factors Influencing the Stability of this compound.

References

Addressing matrix effects in the LC-MS/MS analysis of 4-Nitrososulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Nitrososulfamethoxazole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: While specific data for this compound is not extensively published, its physicochemical properties and the complexity of biological matrices it is often analyzed in (e.g., plasma, urine, tissue homogenates) suggest a high susceptibility to matrix effects. Compounds analyzed in complex biological samples are often prone to interference from phospholipids, which are notorious for causing ion suppression.[4] The presence of a nitroso group and a sulfonamide moiety in this compound could also influence its interaction with matrix components and its ionization efficiency.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound analysis?

A3: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in the chromatogram matrix effects are most pronounced.[5] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant analyte signal indicates ion suppression or enhancement, respectively, at that retention time.[5]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[3][6] The response of this compound in a standard solution is compared to its response when spiked into an extracted blank matrix sample.[1] The matrix effect is calculated as a percentage, with values below 100% indicating ion suppression and values above 100% indicating ion enhancement.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][2] A SIL-IS, such as ¹³C₆-4-Nitrososulfamethoxazole, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects can be effectively normalized.

Troubleshooting Guides

Problem 1: Significant ion suppression is observed for this compound.

  • Initial Assessment: Quantify the matrix effect using the post-extraction spike method as detailed in the experimental protocols section. A matrix effect value significantly below 85% typically indicates problematic ion suppression.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][4] Protein precipitation (PPT) is often the simplest method but can be the least effective at removing matrix components.[7] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][7] Mixed-mode SPE can be particularly effective at producing cleaner extracts.[7]

    • Chromatographic Separation: Adjust the HPLC/UPLC method to separate this compound from the co-eluting interferences.[1] This can be achieved by:

      • Altering the mobile phase composition or pH.[7]

      • Modifying the gradient elution profile to increase resolution.[7]

      • Trying a different column chemistry (e.g., a phenyl-hexyl column if a C18 is currently in use).[8]

    • Sample Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[9]

    • Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard. This will compensate for unavoidable matrix effects.[2]

Problem 2: Poor peak shape and shifting retention times for this compound.

  • Initial Assessment: This can be a manifestation of severe matrix effects where matrix components interact with the analyte or the analytical column.[10]

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Inadequate sample cleanup is a likely cause. Phospholipids, in particular, can build up on the column and affect chromatography. Consider implementing a phospholipid removal strategy, such as specific SPE cartridges or plates.

    • Column Wash: Implement a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components. Holding the gradient at a high percentage of organic solvent for a sufficient time can help clean the column.[8]

    • Check for Matrix-Induced pH Shifts: Co-eluting matrix components can potentially alter the local pH in the mobile phase on the column, affecting the retention and peak shape of ionizable compounds like this compound.[10] A more strongly buffered mobile phase may help.

Problem 3: Low and inconsistent recovery of this compound.

  • Initial Assessment: Differentiate between matrix effects and poor extraction recovery. This is achieved by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Troubleshooting Steps:

    • Optimize Extraction pH: The recovery of this compound during LLE or SPE can be highly dependent on the pH of the sample and extraction solvents. Systematically evaluate different pH conditions to ensure the analyte is in the appropriate ionization state for optimal partitioning.

    • Change Extraction Solvent/Sorbent: For LLE, test solvents with different polarities. For SPE, experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange, or mixed-mode).

    • Evaluate Salting-Out Effect: In LLE, adding salt to the aqueous phase (salting-out assisted LLE) can improve the extraction efficiency of moderately polar compounds into the organic phase.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for this compound in Human Plasma.

Sample Preparation MethodMatrix Effect (%)Recovery (%)Process Efficiency (%)
Protein Precipitation (Acetonitrile)45 ± 895 ± 543 ± 7
Liquid-Liquid Extraction (Ethyl Acetate)78 ± 682 ± 764 ± 8
Solid-Phase Extraction (Mixed-Mode Cation Exchange)92 ± 488 ± 581 ± 6

Data are presented as mean ± standard deviation (n=6). Hypothetical data.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

This protocol allows for the determination of the impact of the matrix on the analysis of this compound.

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike this compound into the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Process six different lots of blank biological matrix through the entire sample preparation procedure. Spike this compound into the final, evaporated extract just before reconstitution. The final concentration should be the same as in Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into six different lots of blank biological matrix before starting the sample preparation procedure. The spiking concentration should be the same as in Set A.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100

    • Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100

    • Process Efficiency (%) = (Mean peak area of Set C / Mean peak area of Set A) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with IS (¹³C₆-4-Nitrososulfamethoxazole) Sample->Spike Extraction Extraction (e.g., SPE or LLE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant

Caption: Overall workflow for the quantitative analysis of this compound.

troubleshooting cluster_solutions start Matrix Effect Observed? opt_sample_prep Optimize Sample Prep (LLE, SPE) start->opt_sample_prep Yes end Analysis Successful start->end No opt_chrom Optimize Chromatography (Gradient, Column) opt_sample_prep->opt_chrom Still present opt_sample_prep->end Resolved dilute Dilute Sample opt_chrom->dilute Still present opt_chrom->end Resolved use_is Use Stable Isotope IS use_is->end Compensated dilute->use_is Still present dilute->end Resolved

Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Method Refinement for the Sensitive Detection of 4-Nitrososulfamethoxazole in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 4-Nitrososulfamethoxazole (NSMX) in urine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NSMX) and why is its detection in urine important?

A1: this compound is a nitroso derivative and a transformation product of the antibiotic sulfamethoxazole.[1] The presence of N-nitroso compounds is a significant concern for the pharmaceutical industry as they are often potent carcinogens.[2] Regulatory bodies like the FDA and EMA have implemented strict guidelines for monitoring such impurities in pharmaceutical products.[2] Detecting NSMX in urine is crucial for pharmacokinetic studies, understanding the metabolism of sulfamethoxazole, and assessing potential toxicological risks associated with its formation in vivo.

Q2: What is the recommended analytical technique for the sensitive detection of NSMX in urine?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of NSMX in complex biological matrices like urine.[3][4] This technique offers high sensitivity to detect low concentrations of the analyte and high selectivity to distinguish it from other components in the urine matrix. Tandem quadrupole mass spectrometry is particularly well-suited for meeting regulatory requirements for detecting low levels of nitrosamines.[4]

Q3: What are the critical considerations for urine sample collection and storage to ensure the stability of NSMX?

A3: Due to the potential instability of nitrosamines, proper sample handling is critical. For general metabolite stability, urine samples should be collected in sterile containers and stored at low temperatures to minimize degradation.[5] It is recommended to refrigerate samples at 2-8°C if analysis is to be performed within 24 hours.[6] For longer-term storage, freezing at -20°C or -80°C is advisable.[5][7] Some studies suggest that certain amino acid concentrations in urine can decrease after prolonged storage at room temperature, highlighting the importance of prompt cooling.[8] Using preservative tubes containing agents like boric acid can help maintain the stability of some components, but their effect on NSMX should be validated.[6] Multiple freeze-thaw cycles should be avoided.[8]

Q4: What are the common sample preparation techniques for extracting NSMX from urine?

A4: The two most common approaches for preparing urine samples for LC-MS/MS analysis are Solid-Phase Extraction (SPE) and "dilute-and-shoot".

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components and concentrating the analyte of interest, leading to cleaner extracts and improved sensitivity. Mixed-mode SPE cartridges are often used for compounds with varying polarities.

  • Dilute-and-Shoot: This simpler and faster method involves diluting the urine sample with a suitable solvent (e.g., mobile phase) before direct injection into the LC-MS/MS system. While quicker, it may result in significant matrix effects and lower sensitivity compared to SPE.

The choice between these methods depends on the required sensitivity and the complexity of the urine matrix.

Q5: How can I minimize matrix effects when analyzing NSMX in urine by LC-MS/MS?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in urine analysis.[3][4][9][10][11] Several strategies can be employed to minimize their impact:

  • Effective Sample Preparation: As mentioned, SPE is highly effective at removing matrix components that can interfere with ionization.

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve good separation between NSMX and co-eluting matrix components is crucial.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard of NSMX is the ideal choice to compensate for matrix effects and variations in sample preparation and instrument response.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank urine matrix that is free of the analyte can help to mimic the matrix effects seen in the unknown samples.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Mismatch between injection solvent and mobile phase. 2. Column degradation or contamination. 3. Inappropriate pH of the mobile phase.1. Ensure the injection solvent is as similar as possible to the initial mobile phase. If using a high percentage of organic solvent for extraction, evaporate and reconstitute in the mobile phase. 2. Flush the column with a strong solvent, or if necessary, replace the column. Use a guard column to protect the analytical column. 3. Adjust the mobile phase pH to ensure NSMX is in a single ionic form.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization of NSMX. 2. Significant ion suppression from the urine matrix. 3. Suboptimal sample preparation leading to low recovery. 4. Instrument parameters not optimized.1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider trying different ionization sources like APCI if ESI is not effective.[4] 2. Improve sample cleanup using a more rigorous SPE protocol. Dilute the sample further if using a "dilute-and-shoot" method. 3. Optimize the SPE procedure (sorbent type, wash, and elution solvents). Ensure the pH of the sample is appropriate for retention on the SPE sorbent. 4. Perform tuning and optimization of the mass spectrometer for the specific MRM transitions of NSMX.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix components co-eluting with the analyte. 3. Contaminated mass spectrometer source.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Enhance chromatographic resolution or improve sample cleanup. 3. Clean the mass spectrometer source components according to the manufacturer's instructions.
Inconsistent Results / Poor Reproducibility 1. Variability in sample preparation. 2. Instability of NSMX in the prepared samples. 3. Inconsistent instrument performance.1. Use an automated liquid handler for sample preparation if available. Ensure consistent timing and volumes for all steps. Use a suitable internal standard. 2. Analyze samples immediately after preparation or store them at a low temperature in the autosampler. Perform stability tests to determine how long the analyte is stable under various conditions. 3. Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument performance.

Experimental Protocols

Urine Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the urine at approximately 4000 x g for 10 minutes to pellet any particulate matter.

    • Take 1 mL of the supernatant and add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled NSMX).

    • Adjust the pH of the urine sample to a range of 4-6 with a suitable buffer to ensure optimal retention on the SPE sorbent.[8]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with anion exchange) sequentially with:

      • 1 mL of methanol

      • 1 mL of deionized water

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge to remove interferences with:

      • 1 mL of 5% methanol in water.

      • 1 mL of hexane (if significant non-polar interferences are expected).

  • Elution:

    • Elute the NSMX from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid or 5% ammonium hydroxide, depending on the sorbent and analyte properties).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters that will require optimization.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined by infusion of an NSMX standard).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined by infusing a standard solution of NSMX into the mass spectrometer to find the precursor ion and the most abundant and specific product ions.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity of NSMX.

Quantitative Data Summary

Parameter Sulfamethoxazole (in Plasma/Urine) General Nitrosamines (in Drug Products) Your Validated NSMX Method Reference
Limit of Detection (LOD) 50 ng/mL (in plasma)~0.1-1 ng/mL[Enter your data here][6]
Limit of Quantification (LOQ) 50 ng/mL (in urine)~0.3-3 ng/mL[Enter your data here][12]
Linear Range 1 - 100 µg/mL0.5 - 100 ng/mL[Enter your data here]
Recovery (%) >85%>80%[Enter your data here]
Precision (%RSD) <15%<15%[Enter your data here]
Accuracy (%) 85-115%85-115%[Enter your data here]

Visualizations

Experimental Workflow for NSMX Detection in Urine

G cluster_0 Sample Collection & Storage cluster_1 Sample Preparation (SPE) cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis UrineCollection Urine Collection Storage Storage at -80°C UrineCollection->Storage Pretreatment Pre-treatment (Centrifugation, pH adjustment) Storage->Pretreatment Conditioning SPE Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution DryReconstitute Dry-down & Reconstitution Elution->DryReconstitute LC_Separation LC Separation (C18 Column) DryReconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification

Caption: Workflow for the detection of NSMX in urine.

Logical Relationship for Method Refinement

G cluster_0 Initial Method cluster_1 Problem Identification cluster_2 Refinement Strategies cluster_3 Validated Method InitialMethod Standard SPE-LC-MS/MS for Nitrosamines PoorSensitivity Poor Sensitivity? InitialMethod->PoorSensitivity MatrixEffects High Matrix Effects? InitialMethod->MatrixEffects PoorReproducibility Poor Reproducibility? InitialMethod->PoorReproducibility OptimizeSPE Optimize SPE (Sorbent, Solvents) PoorSensitivity->OptimizeSPE OptimizeLC Optimize LC (Gradient, Column) PoorSensitivity->OptimizeLC OptimizeMS Optimize MS/MS (Source, MRM) PoorSensitivity->OptimizeMS MatrixEffects->OptimizeSPE MatrixEffects->OptimizeLC UseIS Implement Stable Isotope Labeled IS MatrixEffects->UseIS PoorReproducibility->UseIS ValidatedMethod Sensitive & Robust NSMX Method OptimizeSPE->ValidatedMethod OptimizeLC->ValidatedMethod OptimizeMS->ValidatedMethod UseIS->ValidatedMethod

Caption: Decision tree for NSMX method refinement.

References

Technical Support Center: Stabilization of 4-Nitrososulfamethoxazole for Use as a Calibration Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, stabilization, and use of 4-nitrososulfamethoxazole (SMX-NO) as a calibration standard. Given the inherent instability of many N-nitroso compounds, following best practices is critical for accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SMX-NO)?

A1: this compound is a metabolite and a transformation product of the antibiotic sulfamethoxazole (SMX).[1] It is characterized by a nitroso group (-NO) attached to the benzene ring of the sulfamethoxazole structure. It is used as a reference standard in analytical testing to quantify potential N-nitroso impurities in pharmaceutical products.

Q2: Why is the stability of SMX-NO a concern for a calibration standard?

A2: N-nitroso compounds as a class are known to be susceptible to degradation under various conditions, including exposure to light, elevated temperatures, and certain solvents. The instability of a calibration standard can lead to inaccurate quantification of the analyte in samples, potentially underestimating the levels of this impurity.

Q3: What are the recommended storage conditions for neat (pure) SMX-NO?

A3: Neat SMX-NO should be stored at -20°C in a light-protected container.[2]

Q4: Which solvent should I use to prepare SMX-NO stock and working solutions?

A4: Based on stability studies of similar N-nitroso compounds, acetonitrile is recommended as the preferred solvent over methanol. One study on N-nitroso-N-methyl-4-aminobutyric acid (NMBA) demonstrated significantly better stability in acetonitrile compared to methanol, especially at ambient and elevated temperatures. While stable in methanol for 24 hours at 4°C, NMBA showed significant degradation in methanol at 25°C and 40°C.

Q5: How should I handle SMX-NO solutions to minimize degradation?

A5: To minimize degradation, prepare fresh working solutions daily from a stock solution stored at -20°C. Protect all solutions from light by using amber vials or by wrapping the vials in aluminum foil. Avoid exposure to high temperatures and acidic conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or decreasing peak areas in repeat injections Degradation of SMX-NO in the working standard solution.Prepare fresh working standards daily. Ensure the stock solution is properly stored at -20°C and has not exceeded its expiration date. Use acetonitrile as the solvent. Protect the solution from light at all times.
Appearance of unknown peaks in the chromatogram of the standard Degradation of SMX-NO into other products.Review the preparation and storage procedures. Ensure the absence of contaminants in the solvent and glassware. The primary degradation pathway may involve the reduction of the nitroso group.
Poor peak shape or tailing Interaction of the analyte with the analytical column or system.Ensure the mobile phase is compatible with the analyte and column. Check for and eliminate any sources of contamination in the HPLC/LC-MS system.
Low signal intensity Low concentration of the standard due to degradation or improper preparation.Verify the concentration of the stock solution. Prepare a fresh stock solution from a new vial of the reference standard if necessary. Optimize mass spectrometry parameters if applicable.
Variability between different batches of standards Inconsistent preparation technique or degradation of the neat material.Ensure the neat material has been stored correctly. Follow a standardized and validated protocol for solution preparation. Allow the neat compound to equilibrate to room temperature before weighing to avoid condensation.

Quantitative Data on Stability

Solvent Temperature Light Condition Expected Stability of Working Solution Recommendation
Acetonitrile4°CProtected from lightHighRecommended for short-term storage (up to 24 hours)
Acetonitrile25°C (Room Temp)Protected from lightModerateUse immediately after preparation
Methanol4°CProtected from lightModerate to LowUse with caution; prepare fresh for each use
Methanol25°C (Room Temp)Protected from lightLowNot recommended
Any SolventAmbient LightExposed to lightVery LowStrictly avoid light exposure

Note: This table provides general guidance. It is highly recommended to perform an in-house stability assessment of your prepared SMX-NO standards under your specific experimental conditions.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution (100 µg/mL)
  • Materials:

    • This compound (neat solid)

    • Acetonitrile (HPLC or LC-MS grade)

    • Class A volumetric flasks (amber glass recommended)

    • Calibrated analytical balance

    • Calibrated pipettes

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the vial containing neat SMX-NO to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

    • Accurately weigh approximately 10 mg of SMX-NO and transfer it to a 100 mL amber volumetric flask.

    • Add approximately 70 mL of acetonitrile to the flask.

    • Sonicate for 5-10 minutes or until the solid is completely dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly.

    • Transfer aliquots of the stock solution into amber glass vials.

    • Store the stock solution at -20°C and protect from light.

Protocol for Preparation of a Calibration Curve
  • Prepare a series of working standard solutions by diluting the 100 µg/mL stock solution with acetonitrile to achieve the desired concentrations for your calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).

  • Use amber volumetric flasks and pipettes for all dilutions.

  • Prepare these working standards fresh daily.

  • Analyze the standards immediately after preparation using a validated analytical method (e.g., LC-MS/MS).

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_cal Calibration Curve Preparation weigh Weigh Neat SMX-NO dissolve Dissolve in Acetonitrile weigh->dissolve stock Prepare Stock Solution (100 µg/mL) dissolve->stock store_stock Store Stock at -20°C (Protected from Light) stock->store_stock dilute Prepare Working Standards (Fresh Daily) store_stock->dilute analyze Analyze by LC-MS/MS dilute->analyze

Caption: Experimental workflow for the preparation of SMX-NO standards.

degradation_pathway cluster_formation Formation from Parent Compound cluster_degradation Potential Degradation of Standard smx Sulfamethoxazole (SMX) oxidation Oxidation / Nitrosation smx->oxidation smx_no This compound (SMX-NO) oxidation->smx_no smx_no_deg This compound (SMX-NO) reduction Reduction smx_no_deg->reduction further_ox Further Oxidation smx_no_deg->further_ox amine 4-Aminosulfamethoxazole (Sulfamethoxazole) reduction->amine nitro 4-Nitrosulfamethoxazole further_ox->nitro

Caption: Formation and potential degradation pathways of SMX-NO.

References

Technical Support Center: Quantification of Reactive Drug Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of reactive drug metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of reactive drug metabolites challenging?

A1: The quantification of reactive drug metabolites is inherently difficult due to their high reactivity and short half-lives. These unstable electrophilic species readily bind to macromolecules like proteins and DNA, making their direct detection and accurate measurement in biological matrices a significant challenge.[1][2] Therefore, indirect methods, such as trapping with nucleophilic reagents to form stable adducts, are commonly employed.

Q2: What are the most common trapping agents used to detect reactive metabolites?

A2: The choice of trapping agent depends on the nature of the reactive metabolite.

  • Glutathione (GSH): A soft nucleophile, GSH is the most widely used trapping agent for soft electrophiles such as quinone imines, epoxides, and Michael acceptors.[2][3]

  • Potassium Cyanide (KCN): A hard nucleophile, KCN is used to trap hard electrophiles like iminium ions.[4][5]

  • Semicarbazide: This agent is effective in trapping reactive aldehydes.[2]

  • Cysteine: Can also be used to trap reactive metabolites, particularly in radiolabeled forms for quantitative assessment.[6]

Q3: What is the benefit of using a stable isotope-labeled (SIL) trapping agent?

A3: Using a 1:1 mixture of a stable isotope-labeled (e.g., ¹³C, ¹⁵N-GSH) and unlabeled trapping agent is a highly effective strategy. It results in a characteristic isotopic doublet signal in the mass spectrum for any trapped adducts. This unique signature makes it easier to distinguish true adducts from background noise and endogenous matrix components, thus reducing the likelihood of false positives.[7]

Q4: What are "matrix effects" in LC-MS analysis and how can they affect my results?

Troubleshooting Guides

Issue 1: Low or No Recovery of Trapped Adducts
Potential Cause Troubleshooting Steps
Instability of the Adduct Ensure proper sample handling and storage. Some adducts can be unstable; minimize freeze-thaw cycles and analyze samples as quickly as possible after preparation. Consider derivatization to a more stable form if instability persists.
Inefficient Trapping Optimize the concentration of the trapping agent. While a high concentration is needed to effectively trap the reactive species, excessively high concentrations can sometimes interfere with the enzymatic reaction or the analytical measurement. Also, consider the reactivity of your metabolite; a different trapping agent might be more suitable (e.g., cyanide for hard electrophiles).
Poor Extraction Recovery Evaluate your sample preparation method. Protein precipitation is a common and simple method, but liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might provide a cleaner sample and better recovery for your specific adduct.[10]
Sub-optimal LC-MS Conditions Optimize LC-MS parameters, including mobile phase composition, gradient, column chemistry, and mass spectrometer source settings (e.g., spray voltage, gas flows, temperature) to enhance the signal of your adduct.
Issue 2: High Background or False Positives in Mass Spectrometry Data
Potential Cause Troubleshooting Steps
Matrix Interference Improve sample cleanup to remove interfering matrix components. Techniques like LLE, SPE, or the use of more advanced technologies like turbulent flow chromatography can be beneficial.[9][10] Modifying the chromatographic separation to better resolve the analyte from matrix interferences is also a key strategy.[9]
Non-specific Binding Include appropriate negative controls in your experiment, such as incubations without the test compound or without the NADPH regenerating system, to identify non-specific binding of the trapping agent or its impurities to microsomal proteins.
In-source Fragmentation Optimize the ion source conditions to minimize in-source fragmentation of the parent drug or other metabolites, which could potentially generate ions with m/z values similar to the expected adducts.
Isotopically Unresolved Peaks Utilize stable isotope-labeled trapping agents to generate a unique isotopic signature for your adducts, allowing for confident identification amidst a complex background.[7]
Issue 3: Poor Quantitative Performance (Accuracy and Precision)
Potential Cause Troubleshooting Steps
Matrix Effects The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte. The SIL-IS will experience the same ionization suppression or enhancement as the analyte, allowing for accurate correction.[8] If a SIL-IS is not available, matrix-matched calibration standards should be used.
Non-linear Response Ensure that the concentration of your analyte is within the linear dynamic range of the mass spectrometer. If necessary, dilute the samples.
Inconsistent Sample Preparation Automate sample preparation steps where possible to improve consistency. Ensure precise and accurate pipetting and timing of all steps.
Carryover Optimize the LC method and autosampler wash conditions to minimize carryover from one injection to the next, which can significantly impact the accuracy of subsequent measurements, especially for low-concentration samples.

Data Presentation

Table 1: Quantitative Analysis of GSH Adducts for Selected Drugs

This table presents example quantitative data for the formation of glutathione (GSH) adducts of three different drugs in human liver microsomes. The rate of adduct formation can be used to assess the bioactivation potential of a drug candidate.

Drug Trapping Agent Incubation Time (min) Microsomal Protein (mg/mL) Drug Concentration (µM) Rate of Adduct Formation (pmol/min/mg protein) Reference
AcetaminophenGSH601.010055.2Fictional Data
DiclofenacGSH602.050085.7[11]
ClozapineGSH601.0109.0[12]

Note: The data presented are for illustrative purposes and the actual rates can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Glutathione (GSH) Trapping of Reactive Metabolites in Human Liver Microsomes

This protocol outlines a general procedure for the in vitro trapping of reactive metabolites using glutathione.

1. Materials:

  • Test compound

  • Human liver microsomes (HLMs)

  • Glutathione (GSH)

  • Stable isotope-labeled GSH (e.g., ¹³C,¹⁵N-GSH) (optional, but recommended)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • LC-MS/MS system

2. Procedure:

  • Prepare Stock Solutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

    • Prepare a stock solution of GSH (and SIL-GSH, if used) in phosphate buffer (e.g., 100 mM).

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer

      • Human liver microsomes (final concentration typically 0.5-2.0 mg/mL)

      • GSH (and SIL-GSH) (final concentration typically 1-5 mM)

      • Test compound (final concentration typically 1-50 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

    • Negative Controls: Prepare parallel incubations without the NADPH regenerating system and without the test compound.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold ACN.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant can be injected directly or evaporated to dryness and reconstituted in a suitable solvent.

  • LC-MS/MS Analysis:

    • Analyze the samples using a suitable LC-MS/MS method.

    • Employ specific scan modes to detect the GSH adducts, such as:

      • Neutral Loss Scan: Scanning for the loss of the pyroglutamic acid moiety of GSH (129 Da) in positive ion mode.[3]

      • Precursor Ion Scan: Scanning for precursors of the characteristic GSH fragment ion at m/z 272 in negative ion mode.[3]

      • Multiple Reaction Monitoring (MRM): For targeted quantification of known adducts.[13]

    • If a SIL-GSH was used, look for the characteristic isotopic doublet in the mass spectrum.

Protocol 2: Cyanide (KCN) Trapping of Hard Electrophiles

This protocol is adapted for trapping hard electrophiles, such as iminium ions.

1. Materials:

  • Same as Protocol 1, but replace GSH with Potassium Cyanide (KCN).

  • CAUTION: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety guidelines.

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of KCN in water (e.g., 1 M).

  • Incubation:

    • The incubation mixture is similar to the GSH trapping assay, with a typical final KCN concentration of 1 mM.[14]

  • Reaction Termination and Sample Preparation:

    • Follow the same procedure as in the GSH trapping protocol.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS. The detection of cyanide adducts will be specific to the m/z of the parent compound plus the mass of the cyanide group (26 Da).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Test Compound, Trapping Agent) prep_incubation Prepare Incubation Mixture (Microsomes, Buffer, Trapping Agent) prep_stock->prep_incubation add_compound Add Test Compound prep_incubation->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate initiate_reaction Initiate with NADPH Regenerating System pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction (e.g., with Acetonitrile) incubate->terminate centrifuge Centrifuge to Remove Proteins terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze signaling_pathway drug Parent Drug cyp450 CYP450 Enzymes drug->cyp450 Metabolism reactive_metabolite Reactive Metabolite (Electrophile) cyp450->reactive_metabolite detoxification Detoxification reactive_metabolite->detoxification toxicity Toxicity reactive_metabolite->toxicity gsh GSH detoxification->gsh Trapping protein Cellular Proteins/DNA toxicity->protein Covalent Binding gsh_adduct Stable GSH Adduct (Excreted) gsh->gsh_adduct protein_adduct Protein/DNA Adducts protein->protein_adduct logical_relationship cluster_causes Potential Causes cluster_solutions Solutions start Problem: Inaccurate Quantification of Reactive Metabolite Adduct matrix_effects Matrix Effects (Ion Suppression/Enhancement) start->matrix_effects adduct_instability Adduct Instability start->adduct_instability low_recovery Low Trapping/Extraction Recovery start->low_recovery sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_effects->sil_is Mitigate sample_cleanup Improve Sample Cleanup (SPE, LLE) matrix_effects->sample_cleanup Mitigate optimize_lc Optimize LC Separation matrix_effects->optimize_lc Mitigate optimize_storage Optimize Sample Storage and Handling adduct_instability->optimize_storage Address low_recovery->sample_cleanup Address optimize_trapping Optimize Trapping Conditions low_recovery->optimize_trapping Address

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to 4-Nitrososulfamethoxazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of N-nitroso-drug substance related impurities (NDSRIs), such as 4-Nitrososulfamethoxazole, is a critical challenge in pharmaceutical quality control due to their potential carcinogenicity.[1] Regulatory bodies worldwide mandate rigorous testing to ensure that levels of these impurities in active pharmaceutical ingredients (APIs) and final drug products are within acceptable limits.[2] This guide provides a comparative overview of the analytical methodologies available for the quantification of nitrosamine impurities, with a focus on the considerations for this compound.

A Note on Data Availability: As of this publication, specific validated analytical method performance data for the quantification of this compound is not extensively available in the public domain. Therefore, this guide presents a comparison of the most widely accepted and validated techniques for the analysis of nitrosamine impurities in general, providing a strong foundation for the development and validation of a specific method for this compound. The performance data presented is representative of what can be expected for nitrosamine analysis.

Comparison of Analytical Techniques

The primary analytical techniques for the trace-level quantification of nitrosamine impurities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][3] High-Performance Liquid Chromatography (HPLC) with UV detection may also be considered, though it often lacks the required sensitivity and selectivity for the low detection limits required for nitrosamines.[1]

Analytical TechniquePrincipleTypical Limit of Quantification (LOQ)Linearity (r²)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Limitations
LC-MS/MS Separation by liquid chromatography followed by detection using tandem mass spectrometry.[3]0.1 - 10 ppb>0.9980 - 120%<15%High sensitivity and selectivity, suitable for a wide range of nitrosamines, including non-volatile and thermally labile compounds.[3]Potential for matrix effects, requires more complex instrumentation.
GC-MS/MS Separation of volatile compounds by gas chromatography followed by detection using tandem mass spectrometry.[1]0.1 - 10 ppb>0.9980 - 120%<15%Excellent for volatile nitrosamines, often with lower matrix effects than LC-MS/MS.[1]Not suitable for non-volatile or thermally labile compounds, may require derivatization.
HPLC-UV Separation by high-performance liquid chromatography with detection based on UV absorbance.>50 ppb>0.9990 - 110%<5%Simpler instrumentation, lower cost.Lacks the sensitivity and selectivity required for trace-level nitrosamine analysis, susceptible to interference from co-eluting impurities.[1]

This table presents typical performance characteristics for nitrosamine analysis and should be considered as a general guide. Actual performance will depend on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below is a representative protocol for the analysis of a nitrosamine impurity using LC-MS/MS, which can be adapted and validated for this compound.

Representative LC-MS/MS Method for Nitrosamine Analysis

1. Sample Preparation (for a Drug Substance)

  • Weigh accurately about 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Vortex for 5 minutes to dissolve the sample.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for the target nitrosamine must be determined. For this compound (Molecular Weight: 267.26 g/mol ), the protonated molecule [M+H]⁺ would be m/z 268.2. The product ions would need to be determined through infusion experiments.

  • Source Parameters: Optimized parameters for capillary voltage, source temperature, desolvation gas flow, and cone gas flow.

4. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizing the Workflow

Understanding the logical flow of processes is essential in analytical sciences. The following diagrams, generated using Graphviz, illustrate the general workflow for analytical method validation and a decision tree for selecting an appropriate analytical method.

analytical_method_validation_workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Select Analytical Technique (e.g., LC-MS/MS) A->B C Optimize Method Parameters (Column, Mobile Phase, MS settings) B->C D Specificity / Selectivity C->D Validation Protocol E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I Validated Method K Data Review & Reporting I->K J System Suitability Testing J->I

General workflow for analytical method validation.

analytical_method_selection node_result node_result start Analyte Volatility & Thermal Stability volatile Is the analyte volatile and thermally stable? start->volatile sensitivity Is ultra-trace level sensitivity required? volatile->sensitivity No gc_ms GC-MS/MS volatile->gc_ms Yes lc_ms LC-MS/MS sensitivity->lc_ms Yes hplc_uv HPLC-UV sensitivity->hplc_uv No

Decision tree for analytical method selection.

References

Comparative Toxicity Analysis: 4-Nitrososulfamethoxazole vs. Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic profiles of the antibiotic sulfamethoxazole and its reactive nitroso metabolite, supported by experimental data, for researchers and professionals in drug development.

This guide provides a comprehensive comparison of the in vitro toxicity of the parent drug sulfamethoxazole (SMX) and its highly reactive metabolite, 4-Nitrososulfamethoxazole (SMX-NO). The data presented herein, derived from multiple studies, highlights the significant difference in the cytotoxic potential of these two compounds. This information is critical for understanding the mechanisms of sulfamethoxazole-induced adverse drug reactions and for the development of safer sulfonamide antibiotics.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of sulfamethoxazole and its metabolites in human peripheral blood mononuclear cells (PBMCs) or related cell types.

CompoundCell TypeToxicity MetricValue (µM)Reference
Sulfamethoxazole (SMX) Human LymphocytesCytotoxicityNot Toxic[1]
Sulfamethoxazole Hydroxylamine (SMX-HA) Human Mononuclear LeukocytesApprox. LC50~100[2]
This compound (SMX-NO) Rat SplenocytesToxicity Threshold5 - 10[3]

Executive Summary of Toxicity Comparison

Experimental evidence consistently demonstrates that this compound (SMX-NO) is significantly more toxic than its parent compound, sulfamethoxazole (SMX). In vitro studies using human lymphocytes and other immune cells have shown that the parent drug, sulfamethoxazole, is largely non-toxic at clinically relevant concentrations[1]. In stark contrast, its nitroso metabolite, SMX-NO, exhibits a high degree of cytotoxicity at low micromolar concentrations[3].

The primary mechanism of SMX-NO toxicity is believed to be its ability to form covalent bonds with cellular proteins, a process known as haptenation. This leads to cellular dysfunction and can trigger immune-mediated responses, contributing to adverse drug reactions. The formation of SMX-NO proceeds through an intermediate metabolite, sulfamethoxazole hydroxylamine (SMX-HA), which is also cytotoxic, albeit to a lesser extent than SMX-NO[2].

Metabolic Activation and Detoxification Pathway

The metabolic activation of sulfamethoxazole to its reactive nitroso metabolite is a key factor in its toxicity. This pathway, along with the primary detoxification route involving glutathione, is illustrated below.

Sulfamethoxazole Metabolism and Toxicity Metabolic Pathway of Sulfamethoxazole to this compound and Detoxification SMX Sulfamethoxazole (SMX) (Parent Drug) SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) (Metabolite) SMX->SMX_HA Oxidation (CYP450) SMX_NO This compound (SMX-NO) (Reactive Metabolite) SMX_HA->SMX_NO Oxidation Protein_Adducts Protein Adducts SMX_NO->Protein_Adducts Covalent Binding GSH_Conjugate Glutathione Conjugate (Detoxification) SMX_NO->GSH_Conjugate Conjugation Cell_Death Cell Death (Apoptosis/Necrosis) Protein_Adducts->Cell_Death GSH Glutathione (GSH) GSH->GSH_Conjugate

Caption: Metabolic activation of sulfamethoxazole and its detoxification.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature for assessing the in vitro cytotoxicity of sulfamethoxazole and its metabolites in human peripheral blood mononuclear cells (PBMCs).

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Source: Whole blood from healthy human donors.

  • Method: PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Procedure:

    • Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer containing plasma and platelets.

    • Collect the buffy coat layer containing PBMCs.

    • Wash the collected cells twice with PBS by centrifugation at 200 x g for 10 minutes.

    • Resuspend the final cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Determine cell viability and concentration using the Trypan Blue exclusion assay.

Preparation of Test Compounds
  • Stock Solutions: Prepare high-concentration stock solutions of sulfamethoxazole, sulfamethoxazole hydroxylamine, and this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Working Solutions: Serially dilute the stock solutions in complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assays. The final concentration of the solvent should be kept constant across all treatments and should not exceed a level that affects cell viability (typically <0.1%).

In Vitro Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Add the various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 incubator.

    • Following incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Centrifuge the plate to pellet the cells and carefully remove the supernatant.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

This assay distinguishes viable from non-viable cells based on membrane integrity.

  • Procedure:

    • Following incubation with the test compounds, collect the cells from each treatment group.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load a hemocytometer with the cell suspension and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

    • Calculate the percentage of viable cells.

Experimental Workflow

The general workflow for comparing the in vitro toxicity of sulfamethoxazole and its metabolites is depicted below.

Experimental Workflow In Vitro Cytotoxicity Testing Workflow Blood_Sample Human Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation Cell_Culture Cell Seeding (96-well plate) PBMC_Isolation->Cell_Culture Compound_Treatment Treatment with SMX, SMX-HA, SMX-NO Cell_Culture->Compound_Treatment Incubation Incubation (24-48 hours) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assessment (MTT / Trypan Blue) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis (LC50 Calculation) Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity assessment.

References

Cross-Reactivity of 4-Nitrososulfamethoxazole: A Comparative Analysis with Other Sulfonamide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Nitrososulfamethoxazole (SMX-NO), a reactive metabolite of the antibiotic sulfamethoxazole (SMX), with other sulfonamide metabolites. Understanding this cross-reactivity is crucial for elucidating the mechanisms of sulfonamide hypersensitivity reactions and for the development of safer drug alternatives. This document summarizes key experimental findings, details the methodologies used in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Cross-Reactivity

The primary method for assessing the cross-reactivity of SMX-NO at the cellular level involves the use of drug-specific T-lymphocyte clones isolated from patients with a history of sulfonamide hypersensitivity. The data presented below is derived from T-cell proliferation assays, which measure the activation of these specialized immune cells in response to various sulfonamide metabolites.

Metabolite Parent Sulfonamide Cross-Reactivity with this compound (SMX-NO) Specific T-Cell Clones Reference
Nitroso SulfapyridineSulfapyridineYes, stimulates proliferation of >50% of nitroso SMX-specific clones.[1]
Nitroso SulfadiazineSulfadiazineYes, stimulates proliferation of >50% of nitroso SMX-specific clones.[1]
Nitroso DapsoneDapsoneYes, some nitroso SMX-specific clones show cross-reactivity.
Nitrosobenzene-No, does not stimulate nitroso SMX-specific clones.[1]
Sulfamethoxazole (Parent Drug)SulfamethoxazoleNo, nitroso SMX-specific clones generally do not cross-react with the parent drug.
Sulfamethoxazole Hydroxylamine (SMX-NHOH)SulfamethoxazoleSMX metabolite-specific T-cell clones can be stimulated by both SMX-NHOH and SMX-NO.

Summary of Findings:

Current research indicates that the immunodominant epitope for a significant portion of T-cells from sulfonamide-hypersensitive individuals is the nitroso metabolite. T-cell clones that are specifically activated by this compound demonstrate a pattern of cross-reactivity with the nitroso metabolites of other structurally similar sulfonamides, such as sulfapyridine and sulfadiazine[1]. This suggests a common recognition motif based on the nitroso-arylsulfonamide structure. Notably, these clones do not typically react with the parent sulfamethoxazole drug, highlighting the role of metabolic activation in triggering the immune response.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the cross-reactivity of sulfonamide metabolites.

T-Cell Proliferation Assay (Lymphocyte Transformation Test)

This assay measures the proliferation of T-lymphocytes in response to an antigen, in this case, a sulfonamide metabolite.

1. Generation of Drug-Specific T-Cell Clones:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from a patient with a documented history of hypersensitivity to sulfamethoxazole.

  • PBMCs are cultured in the presence of a non-toxic concentration of this compound.

  • Antigen-responsive T-cells proliferate and are subsequently isolated and expanded through limiting dilution cloning to establish monoclonal T-cell populations (clones).

2. Antigen Presentation:

  • Autologous (from the same patient) B-cells transformed with Epstein-Barr virus are used as antigen-presenting cells (APCs).

  • APCs are incubated with the test compounds (e.g., this compound, nitroso sulfapyridine, etc.) at various concentrations.

3. T-Cell Co-culture and Proliferation Measurement:

  • The drug-specific T-cell clones are co-cultured with the antigen-pulsed APCs in 96-well plates.

  • The cultures are incubated for a period of 48 to 72 hours to allow for T-cell activation and proliferation.

  • Proliferation is quantified by the incorporation of a radiolabeled nucleoside, typically [³H]-thymidine, which is added to the culture for the final 16-18 hours. As T-cells proliferate, they incorporate the [³H]-thymidine into their newly synthesized DNA.

  • The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index (SI), which is the ratio of CPM in the presence of the antigen to the CPM in the absence of the antigen.

Visualizing the Pathways and Processes

Sulfamethoxazole Metabolic Activation Pathway

The following diagram illustrates the metabolic pathway leading to the formation of the reactive this compound metabolite, which is central to the initiation of the hypersensitivity reaction.

Sulfamethoxazole_Metabolism cluster_0 Bioactivation Pathway cluster_1 Haptenation and Immune Response SMX Sulfamethoxazole (SMX) SMX_NHOH Sulfamethoxazole Hydroxylamine (SMX-NHOH) SMX->SMX_NHOH CYP2C9 SMX_NO This compound (SMX-NO) (Reactive Metabolite) SMX_NHOH->SMX_NO Auto-oxidation Proteins Cellular Proteins SMX_NO->Proteins Covalent Binding Hapten Hapten-Protein Adduct APC Antigen Presenting Cell (APC) Hapten->APC Processing & Presentation T_Cell T-Cell Activation APC->T_Cell MHC-TCR Interaction Hypersensitivity Hypersensitivity Reaction T_Cell->Hypersensitivity

Caption: Metabolic activation of sulfamethoxazole to its reactive nitroso metabolite and subsequent haptenation, leading to T-cell activation.

Experimental Workflow for T-Cell Proliferation Assay

This diagram outlines the key steps involved in the T-cell proliferation assay used to assess cross-reactivity.

T_Cell_Assay_Workflow cluster_workflow Experimental Workflow start Isolate PBMCs from Hypersensitive Patient generate_clones Generate SMX-NO Specific T-Cell Clones start->generate_clones prepare_apc Prepare Antigen Presenting Cells (APCs) start->prepare_apc coculture Co-culture T-Cell Clones with Pulsed APCs generate_clones->coculture pulse_apc Pulse APCs with Sulfonamide Metabolites prepare_apc->pulse_apc pulse_apc->coculture add_thymidine Add [3H]-Thymidine coculture->add_thymidine incubate Incubate add_thymidine->incubate harvest Harvest Cells incubate->harvest measure Measure Radioactivity (Scintillation Counter) harvest->measure analyze Analyze Data (Stimulation Index) measure->analyze

Caption: Workflow of the T-cell proliferation assay for measuring cross-reactivity of sulfonamide metabolites.

References

A Comparative Guide: HPLC-UV vs. LC-MS/MS for the Analysis of 4-Nitrososulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities such as 4-Nitrososulfamethoxazole is critical for ensuring drug safety and efficacy. The choice of analytical technique is a key determinant of the reliability of these measurements. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.

At a Glance: Key Performance Differences

The primary distinction between HPLC-UV and LC-MS/MS lies in their sensitivity and selectivity. While HPLC-UV is a robust and widely accessible technique suitable for relatively high concentration samples, LC-MS/MS offers significantly lower detection and quantification limits, making it ideal for trace-level analysis. For instance, in the analysis of sulfamethoxazole and its partner drug trimethoprim, an LC-MS/MS method was found to be approximately six times more sensitive than an HPLC-UV method.[1][2]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of nitrosamine impurities and related sulfonamides. It is important to note that these values are representative and can vary based on the specific instrumentation, method optimization, and matrix effects.

Performance ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) Typically in the parts per million (ppm) or high parts per billion (ppb) range. For some nitrosamines, LODs can be around 0.1 ppm.Capable of reaching low parts per billion (ppb) to parts per trillion (ppt) levels. For some nitrosamines, LODs can be as low as 1.32 ppb.[3]
Limit of Quantification (LOQ) Generally in the high ppb to low ppm range. For certain nitrosamines, LOQs are in the range of 0.177 to 0.64 ppm.[4][5]Can achieve low ppb levels. For some nitrosamines, LOQs can be as low as 4.0 ppb.[3]
**Linearity (R²) **Typically ≥ 0.99.[6]Consistently ≥ 0.999.[7][8]
Accuracy (% Recovery) Generally in the range of 83% to 102%.[4]Typically in the range of 86% to 120%.[8]
Precision (%RSD) Intra-day and inter-day precision are generally < 15%.[2]Often < 15%.[9]
Selectivity Moderate; susceptible to interference from co-eluting compounds that absorb at the same wavelength.High; provides structural information based on mass-to-charge ratio, minimizing interferences.[10]
Analysis Time Can be longer due to the need for complete chromatographic separation. A run time of 18 minutes has been reported for sulfamethoxazole analysis.[1][2]Often shorter due to the high selectivity of the detector. A run time of 2.5 minutes has been achieved for sulfamethoxazole analysis.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of nitrosamine impurities using HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is based on established protocols for the analysis of nitrosamine impurities in drug substances.[4][5]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).

  • Centrifuge the sample to remove any undissolved particulates.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) or equivalent C18 column.[4][5]

  • Mobile Phase: Isocratic mixture of water and methanol (e.g., 60:40 v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 20 µL.[11]

  • UV Detection: Wavelength set based on the UV absorbance maximum of this compound (typically in the 230-280 nm range for related compounds).[4][6]

3. Validation Parameters:

  • The method should be validated for specificity, linearity, LOD, LOQ, precision, and accuracy according to ICH guidelines.[4][12]

LC-MS/MS Method

This protocol is a composite based on methods for the analysis of nitrosamines and sulfonamides in various matrices.[3][7][13][14]

1. Sample Preparation:

  • Solid Phase Extraction (SPE): For complex matrices like environmental water or biological fluids, SPE is often employed for sample clean-up and concentration.[9][13]

    • Condition the SPE cartridge (e.g., C18) with methanol and water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., methanol or acetone).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile can be used.[15]

2. Chromatographic Conditions:

  • Column: A reversed-phase column such as a Kinetix® F5 or a C18 column is typically used.[3][14]

  • Mobile Phase: A gradient elution with a mixture of water with an additive like formic acid and an organic solvent such as acetonitrile or methanol.[13][14]

  • Flow Rate: Typically in the range of 0.3 to 0.5 mL/min.[3][14]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[14] This involves monitoring specific precursor-to-product ion transitions for this compound.

  • Validation: The method should be validated for parameters including linearity, LOD, LOQ, accuracy, precision, and matrix effects.[3]

Visualizing the Workflow and Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

Analytical_Workflow cluster_HPLC_UV HPLC-UV Workflow cluster_LC_MSMS LC-MS/MS Workflow prep_uv Sample Preparation (Dilution/Filtration) hplc_uv HPLC Separation (C18 Column) prep_uv->hplc_uv uv_detect UV Detection hplc_uv->uv_detect data_uv Data Analysis (Peak Area vs. Concentration) uv_detect->data_uv prep_ms Sample Preparation (SPE/Protein Precipitation) lc_ms LC Separation (Reversed-Phase) prep_ms->lc_ms ms_detect MS/MS Detection (MRM) lc_ms->ms_detect data_ms Data Analysis (Ion Abundance vs. Concentration) ms_detect->data_ms

Caption: A comparison of the typical analytical workflows for HPLC-UV and LC-MS/MS.

Technique_Comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS center This compound Analysis hplc_uv_node HPLC-UV center->hplc_uv_node Choose for: Routine QC, higher concentrations lcmsms_node LC-MS/MS center->lcmsms_node Choose for: Trace analysis, complex matrices sensitivity_uv Lower Sensitivity (ppm/high ppb) hplc_uv_node->sensitivity_uv selectivity_uv Moderate Selectivity hplc_uv_node->selectivity_uv cost_uv Lower Cost & Complexity hplc_uv_node->cost_uv sensitivity_ms Higher Sensitivity (ppb/ppt) lcmsms_node->sensitivity_ms selectivity_ms High Selectivity lcmsms_node->selectivity_ms cost_ms Higher Cost & Complexity lcmsms_node->cost_ms

Caption: Key decision-making factors for choosing between HPLC-UV and LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends heavily on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and reliable technique suitable for routine quality control where the expected concentration of this compound is relatively high and the sample matrix is simple.

  • LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as the detection of trace-level impurities in complex matrices like biological fluids or environmental samples.[16] Its ability to provide structural confirmation through mass fragmentation makes it a more powerful tool for impurity identification and quantification at low levels.[10]

For comprehensive drug development and safety assessment, where the detection of impurities at the lowest possible levels is paramount, LC-MS/MS is the recommended technique.

References

A Comparative Guide to Inter-Laboratory Validation of 4-Nitrososulfamethoxazole Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 4-Nitrososulfamethoxazole (SMX-NO), a significant transformation product of the antibiotic sulfamethoxazole, is critical for environmental monitoring, food safety, and pharmaceutical research. This guide provides a comparative overview of the analytical methodologies available for the detection and quantification of SMX-NO, with a focus on the parameters essential for inter-laboratory validation. While a formal, large-scale inter-laboratory validation study for SMX-NO is not yet publicly available, this document synthesizes existing data from various studies to offer a valuable comparison of commonly employed analytical techniques.

Comparison of Analytical Method Performance

The two primary analytical techniques utilized for the determination of SMX-NO and related compounds are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Performance ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) Typically in the µg/L to mg/L range. For nitrosamine impurities, a method was developed with an acceptance limit of 0.64 ppm for NDMA.[1][2]Offers higher sensitivity, with LODs often in the ng/L range. A method for pharmaceuticals in seawater had quantification limits between 1 and 50 ng L-1.[3]
Limit of Quantification (LOQ) Generally higher than LC-MS/MS. For a similar compound, the LOQ was 10 mg/L in plasma.[4]Enables quantification at trace levels. For related pharmaceuticals, LOQs varied between 1 and 50 ng L-1.[3]
Linearity (r²) Good linearity is achievable, typically with r² > 0.99.[4]Excellent linearity is a hallmark of the technique, with r² > 0.99 being common.[5]
Accuracy (% Recovery) Accuracy is generally good, with recovery values often between 80% and 110%. For nitrosamine impurities, accuracy values were within a range of 83.3% to 101.8%.[1]High accuracy is expected, with recovery typically in the range of 95% to 108% in complex matrices like seawater.[3]
Precision (%RSD) Good precision is attainable, with Relative Standard Deviation (%RSD) values typically below 15%. Within-run and between-run precision for a similar compound were 0.8% and 2.3% respectively.[4]High precision is a key advantage, with %RSD values often below 10%, even at low concentrations.
Selectivity May be susceptible to interference from co-eluting compounds in complex matrices.Highly selective due to the use of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results across different laboratories. Below are representative protocols for HPLC-UV and LC-MS/MS methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method is suitable for the quantification of SMX-NO in less complex matrices or when high sensitivity is not the primary requirement.

  • Sample Preparation:

    • For liquid samples (e.g., water), pre-concentration using Solid-Phase Extraction (SPE) may be necessary.

    • For solid samples (e.g., soil, tissue), extraction with a suitable organic solvent (e.g., acetonitrile, methanol) is required, followed by centrifugation and filtration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][6]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[6][7]

    • Flow Rate: Typically 1.0 mL/min.[1][6]

    • Injection Volume: 20 µL.[6]

    • Column Temperature: 40°C.[6]

    • UV Detection: Monitoring at a wavelength where SMX-NO exhibits maximum absorbance (e.g., 254 nm).[6]

  • Quantification:

    • Quantification is based on the peak area of the analyte compared to a calibration curve prepared using certified reference standards of 4-Nitroso Sulfamethoxazole.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for trace-level quantification of SMX-NO in complex matrices due to its high sensitivity and selectivity.

  • Sample Preparation:

    • Similar to HPLC-UV, sample preparation involves extraction and clean-up. SPE is commonly used for both pre-concentration and removal of matrix interferences.[3]

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column is typically used.[3]

    • Mobile Phase: A gradient of water with a small percentage of formic acid (A) and acetonitrile (B).[8]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[8]

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for SMX-NO and an internal standard.

  • Quantification:

    • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Workflow and Formation Pathway

To facilitate a clearer understanding of the analytical process and the origin of the target analyte, the following diagrams illustrate the general experimental workflow and the formation of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Extraction Extraction Sample->Extraction Cleanup Clean-up / Concentration (e.g., SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or LC) Cleanup->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting SMX Sulfamethoxazole (SMX) SMX_NO This compound (SMX-NO) SMX->SMX_NO Nitrosation NO Nitrosating Agent (e.g., Nitrite) NO->SMX_NO

References

A Comparative Guide to the Accuracy and Precision of Methods for 4-Nitrososulfamethoxazole Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-Nitrososulfamethoxazole, a significant metabolite and potential impurity of the antibiotic sulfamethoxazole, is critical for comprehensive pharmacokinetic, toxicological, and quality control studies. This guide provides an objective comparison of the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The information presented is based on a synthesis of available experimental data for sulfamethoxazole and its derivatives, providing a reliable reference for method selection and development.

Data Presentation: A Quantitative Comparison of Analytical Methods

The following table summarizes the key performance parameters for the determination of this compound using HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry. It is important to note that while data for this compound is prioritized, in its absence, validated data for the parent compound, sulfamethoxazole, is used as a reliable proxy to reflect the expected performance of the analytical method.

ParameterHPLC-UVLC-MS/MSUV-Visible Spectrophotometry
Limit of Detection (LOD) 0.06 - 6 mg/L[1]0.0001 - 0.0439 µg/L[2][3]0.0584 - 0.852 µg/mL[4][5]
Limit of Quantification (LOQ) 0.17 - 10 mg/L[1]0.002 - 0.1462 µg/L[2][3]0.1752 - 2.583 µg/mL[4][5]
Linearity (Range) 1 - 300 µg/mL0.05 - 200 ng/mL[6]1 - 15 µg/mL[5]
Correlation Coefficient (r²) > 0.995[7]> 0.99[7]> 0.998[4]
Accuracy (% Recovery) 94.4% - 100.4%[1]70% - 118%[3][8]96.6% - 99.04%[4]
Precision (% RSD) < 2.3%[1]< 15.66%[3]< 3.0%[4]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative methodologies for each of the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[9]

  • Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous solution (e.g., 1% glacial acetic acid) and an organic solvent like acetonitrile or methanol in a 50:50 (v/v) ratio.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[9]

  • Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.

  • Sample Preparation: For solid samples like tablets, a portion of the powdered tablet is dissolved in a suitable solvent, filtered, and then injected into the HPLC system. For liquid samples, a simple dilution may be sufficient.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of this compound in complex matrices such as environmental water samples.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required.

  • Column: A C18 or phenyl-hexyl reversed-phase column is typically used for separation.[6]

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[6][8]

  • Ionization: Electrospray ionization in positive mode is commonly used for sulfonamide compounds.[6]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[6]

  • Sample Preparation: For water samples, solid-phase extraction (SPE) is a common technique to concentrate the analyte and remove interfering matrix components before LC-MS/MS analysis.[8][10]

UV-Visible Spectrophotometry

This technique provides a simpler and more cost-effective approach for the determination of this compound, particularly in pharmaceutical formulations where the concentration is relatively high.

  • Instrumentation: A UV-Visible spectrophotometer is used for absorbance measurements.

  • Methodology: The method is often based on a diazotization and coupling reaction. The primary aromatic amine group of a related compound, sulfamethoxazole, is first diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with a suitable chromogenic agent (e.g., 2,3-dimethyl phenol or γ-resorsolic acid) in an alkaline medium to form a colored azo dye.[4][5] The absorbance of this colored product is then measured at its wavelength of maximum absorbance.

  • Sample Preparation: For pharmaceutical tablets, a known weight of the powdered tablets is dissolved in a suitable solvent, and the solution is then subjected to the diazotization and coupling reaction.[4] For oral suspensions, a measured volume is appropriately diluted before the reaction.[4]

Mandatory Visualization: Experimental Workflow and Logical Relationships

To provide a clear visual representation of the analytical processes, the following diagrams illustrate a general experimental workflow and the logical relationship of the key validation parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Data Analysis & Validation start Sample Collection extraction Extraction / Dilution start->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup hplc HPLC-UV cleanup->hplc lcms LC-MS/MS cleanup->lcms uvvis UV-Vis Spectrophotometry cleanup->uvvis quant Quantification hplc->quant lcms->quant uvvis->quant validation Method Validation quant->validation report Reporting validation->report

Caption: General experimental workflow for this compound determination.

validation_parameters method Analytical Method accuracy Accuracy method->accuracy precision Precision method->precision linearity Linearity method->linearity specificity Specificity method->specificity robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq

References

Comparative Analysis of 4-Nitrososulfamethoxazole Quantification in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of analytical methodologies for the quantification of 4-Nitrososulfamethoxazole, a reactive metabolite of the antibiotic sulfamethoxazole, in various biological matrices. Understanding the distribution and concentration of this metabolite is crucial for toxicological assessments and drug development programs. This document outlines key performance parameters of analytical methods, details experimental protocols, and presents visual workflows to aid in the selection and implementation of appropriate analytical strategies.

Data Presentation: A Comparative Overview

The quantification of this compound presents analytical challenges due to its reactive nature. While direct comparative studies across multiple matrices are limited, the following tables summarize typical performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are considered the gold standard for such analyses due to their high sensitivity and selectivity.[1] The data presented is a composite representation based on validated methods for related reactive metabolites and the parent drug, sulfamethoxazole, in the absence of a dedicated comparative study for this compound.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

ParameterPlasmaUrineTissue Homogenate
Linearity Range 1 - 1000 ng/mL5 - 5000 ng/mL2 - 2000 ng/g
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL2 ng/g
Accuracy (% Bias) ± 15%± 15%± 20%
Precision (% RSD) < 15%< 15%< 20%
Recovery > 85%> 80%> 75%
Matrix Effect Compensated by internal standardCompensated by internal standardSignificant, requires careful management

Note: The values presented are indicative and may vary depending on the specific LC-MS/MS instrumentation, sample preparation protocol, and the use of stabilizing agents.

Experimental Protocols

Detailed methodologies are critical for the successful quantification of reactive metabolites. The following protocols are based on established practices for the analysis of sulfamethoxazole and its metabolites, adapted for the specific challenges posed by this compound.

Sample Preparation

Plasma:

  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).[2]

  • Centrifugation: Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[2]

  • Stabilization (Crucial for Reactive Metabolites): Immediately after separation, treat the plasma with a trapping agent such as glutathione (GSH) or its ethyl ester (GSH-EE) to form a stable adduct with this compound.[3] This is a critical step to prevent degradation and covalent binding to plasma proteins.

  • Protein Precipitation: To 100 µL of stabilized plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound-GSH adduct).[4]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Urine:

  • Collection: Collect urine samples in sterile containers. For stabilization, the collection container may be pre-spiked with a trapping agent.

  • Centrifugation: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulate matter.[5]

  • Dilution and Stabilization: Dilute the urine sample (e.g., 1:10) with a buffer solution containing a trapping agent (if not added during collection) and the internal standard.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Tissue:

  • Homogenization: Homogenize the tissue sample (e.g., liver, kidney) in a cold buffer (e.g., phosphate-buffered saline) containing a trapping agent and protease inhibitors to create a tissue homogenate.

  • Protein Precipitation: Add ice-cold acetonitrile (typically 3 volumes) containing the internal standard to the homogenate.

  • Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Supernatant Processing: Collect the supernatant and process it similarly to the plasma samples (evaporation and reconstitution).

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of the stable this compound-GSH adduct.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.[6]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a standard approach.[6]

  • Flow Rate: A flow rate of 0.3 - 0.5 mL/min is typical for UPLC systems.[6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_plasma Plasma Sample Preparation p1 Blood Collection (EDTA) p2 Centrifugation (1,500 x g, 10 min, 4°C) p1->p2 p3 Plasma Separation p2->p3 p4 Addition of Trapping Agent (e.g., GSH) p3->p4 p5 Protein Precipitation (Acetonitrile + IS) p4->p5 p6 Vortex & Centrifuge (10,000 x g, 10 min, 4°C) p5->p6 p7 Supernatant Evaporation p6->p7 p8 Reconstitution p7->p8 p9 LC-MS/MS Analysis p8->p9

Caption: Workflow for the preparation of plasma samples for this compound analysis.

urine_workflow cluster_urine Urine Sample Preparation u1 Urine Collection u2 Centrifugation (2,000 x g, 10 min) u1->u2 u3 Dilution with Buffer (+ Trapping Agent & IS) u2->u3 u4 Filtration (0.22 µm) u3->u4 u5 LC-MS/MS Analysis u4->u5

Caption: Workflow for the preparation of urine samples for this compound analysis.

tissue_workflow cluster_tissue Tissue Sample Preparation t1 Tissue Homogenization (Buffer + Trapping Agent) t2 Protein Precipitation (Acetonitrile + IS) t1->t2 t3 Vortex & Centrifuge (15,000 x g, 15 min, 4°C) t2->t3 t4 Supernatant Evaporation t3->t4 t5 Reconstitution t4->t5 t6 LC-MS/MS Analysis t5->t6

Caption: Workflow for the preparation of tissue samples for this compound analysis.

signaling_pathway cluster_metabolism Metabolic Activation of Sulfamethoxazole drug Sulfamethoxazole met1 Sulfamethoxazole Hydroxylamine drug->met1 CYP450 Oxidation met2 This compound (Reactive Metabolite) met1->met2 Oxidation adduct Stable Adduct (e.g., GSH Adduct) met2->adduct Trapping Agent (e.g., GSH) binding Covalent Binding to Proteins met2->binding toxicity Toxicity binding->toxicity

Caption: Metabolic pathway leading to the formation of this compound.

References

Establishing the Limit of Detection and Quantification for 4-Nitrososulfamethoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of 4-Nitrososulfamethoxazole, a transformation product of the antibiotic sulfamethoxazole. The accurate detection and quantification of such impurities are critical in both environmental monitoring and pharmaceutical quality control. This document outlines the expected performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and provides detailed experimental protocols to serve as a practical resource for researchers.

Data Presentation: A Comparative Analysis

While specific validated limit of detection (LOD) and limit of quantification (LOQ) data for this compound are not widely published, this table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the parent compound, sulfamethoxazole, and other nitrosamine impurities. These values provide a reasonable expectation for the analytical sensitivity that can be achieved for this compound.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
HPLC-UV Nitrosamine ImpuritiesDrug Substance-10 - 20 ng/mL≥0.999[1]
HPLC-FLD SulfamethoxazoleFeeds34.5 - 79.5 µg/kg41.3 - 89.9 µg/kg-[2]
LC-MS/MS SulfamethoxazoleHospital Effluent0.25 µg/L0.80 µg/L>0.999[3]
LC-MS/MS SulfamethoxazoleWastewater-Low ng/g>0.99[4]
LC-HR-MS 4-Nitroso-SMXGroundwater-ng/L range (inferred)-

Note: The LOD and LOQ for this compound are expected to be in the low ng/mL range for LC-MS/MS, making it the more sensitive and preferred method for trace analysis.

Experimental Protocols

Below are detailed methodologies for establishing the limit of detection and quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is suitable for the detection of this compound at higher concentrations and is a cost-effective screening tool.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-25 min: 80-20% B

    • 25-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 250-350 nm).

  • Injection Volume: 20 µL

Standard Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 10 ng/mL to 1000 ng/mL.

Sample Preparation:

  • For Drug Substance: Dissolve a known amount of the drug substance in the mobile phase to a final concentration within the calibration range.

  • For Water Samples: Perform solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. Elute with methanol and reconstitute in the mobile phase.

LOD and LOQ Determination:

  • LOD: Determined as the concentration with a signal-to-noise ratio of 3:1.

  • LOQ: Determined as the concentration with a signal-to-noise ratio of 10:1. This is typically the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

LC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex matrices.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • This compound reference standard

  • Isotopically labeled internal standard (if available)

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid and 5 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90-10% B

    • 10.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be determined by direct infusion of the standard.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., sub-ng/mL to 100 ng/mL). The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.

LOD and LOQ Determination:

  • The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). The lower limit of quantification (LLOQ) should demonstrate acceptable precision (e.g., RSD < 20%) and accuracy (e.g., within 80-120% of the nominal concentration).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_data Data Analysis stock Stock Solution (100 µg/mL) cal_standards Calibration Standards (ng/mL - µg/mL) stock->cal_standards Dilution hplc_inj HPLC Injection cal_standards->hplc_inj lc_inj LC Injection cal_standards->lc_inj sample_prep Sample Preparation (Dissolution/SPE) sample_prep->hplc_inj sample_prep->lc_inj uv_detection UV Detection hplc_inj->uv_detection calibration Calibration Curve (Linear Regression) uv_detection->calibration ms_detection MS/MS Detection (MRM) lc_inj->ms_detection ms_detection->calibration lod_loq LOD & LOQ Determination (S/N Ratio or SD & Slope) calibration->lod_loq quantification Quantification of Unknowns calibration->quantification

Caption: General experimental workflow for determining the LOD and LOQ.

signaling_pathway cluster_transformation Environmental/Metabolic Transformation cluster_analysis Analytical Detection cluster_assessment Risk Assessment smx Sulfamethoxazole nitroso_smx This compound smx->nitroso_smx Nitrosation sample Environmental or Biological Sample nitroso_smx->sample detection Detection by HPLC-UV or LC-MS/MS sample->detection quantification Quantification (Below/Above LOQ) detection->quantification risk Toxicological Risk Assessment quantification->risk

Caption: Logical relationship of this compound formation and analysis.

References

Navigating the Analytical Challenge: A Guide to the Detection of 4-Nitrososulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

The Immunoassay Gap for 4-Nitrososulfamethoxazole

A thorough review of scientific literature and commercial sources indicates a lack of specifically developed and validated immunoassays for the direct detection of this compound. While various immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), have been developed for the parent drug, sulfamethoxazole, their cross-reactivity with the SMX-NO metabolite has not been extensively characterized or reported. This presents a significant opportunity for the development of novel immunoassays tailored to this reactive and clinically relevant metabolite.

A Proposed Workflow for the Development of a this compound Immunoassay

For research teams aiming to develop a specific immunoassay for SMX-NO, a structured approach is essential. The following workflow outlines the key stages, from initial reagent generation to assay validation.

Immunoassay_Development_Workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production cluster_assay Immunoassay Development Hapten Synthesis of SMX-NO Hapten Carrier Selection of Carrier Protein (e.g., BSA, OVA) Conjugation Covalent Conjugation of Hapten to Carrier Immunization Immunization of Host Animal Conjugation->Immunization Screening Screening of Hybridomas for Specific Binders Purification Monoclonal Antibody Production & Purification Format Selection of Immunoassay Format (e.g., Competitive ELISA) Purification->Format Optimization Optimization of Assay Parameters (e.g., Antibody Concentration, Incubation Time) Validation Assay Validation

Figure 1: Proposed workflow for the development of a monoclonal antibody-based immunoassay for this compound.

Experimental Protocols: A Roadmap to a Validated Immunoassay

The development of a robust immunoassay requires meticulous attention to experimental detail. Below are generalized protocols for the key stages of developing a competitive ELISA for SMX-NO.

Hapten Synthesis and Conjugation
  • Objective: To synthesize a stable derivative of SMX-NO (the hapten) and conjugate it to a carrier protein to make it immunogenic.

  • Methodology:

    • Synthesize this compound. This compound is commercially available from specialty chemical suppliers, which can simplify this initial step.

    • Introduce a linker arm to the SMX-NO molecule if necessary to facilitate conjugation without masking key epitopes.

    • Activate a carrier protein such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for screening using a suitable cross-linking agent (e.g., glutaraldehyde, EDC/NHS).

    • React the SMX-NO hapten with the activated carrier protein.

    • Purify the resulting conjugate (e.g., via dialysis) to remove unreacted hapten and cross-linker.

    • Characterize the conjugate to determine the hapten-to-carrier protein ratio.

Monoclonal Antibody Production
  • Objective: To generate monoclonal antibodies with high affinity and specificity for SMX-NO.

  • Methodology:

    • Immunize mice with the SMX-NO-BSA conjugate.

    • Perform cell fusion between spleen cells from the immunized mice and myeloma cells to create hybridomas.

    • Screen the hybridoma supernatants for antibodies that bind to SMX-NO-OVA (to avoid selecting antibodies against the carrier protein).

    • Select and clone the hybridomas producing the most specific and high-affinity antibodies.

    • Expand the selected clones and purify the monoclonal antibodies from the culture supernatant.

Competitive ELISA Development and Validation
  • Objective: To establish and validate a sensitive and specific competitive ELISA for the quantification of SMX-NO.

  • Methodology:

    • Coat a 96-well microtiter plate with the SMX-NO-OVA conjugate.

    • Block the remaining protein-binding sites on the plate.

    • Prepare a standard curve of known SMX-NO concentrations.

    • In separate wells, incubate the sample or standard with a limited amount of the anti-SMX-NO monoclonal antibody.

    • Add the antibody-analyte mixture to the coated plate. Free SMX-NO in the sample will compete with the coated SMX-NO-OVA for antibody binding.

    • Wash the plate to remove unbound antibody.

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Wash the plate again.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stop the reaction and measure the absorbance using a microplate reader. The signal intensity will be inversely proportional to the concentration of SMX-NO in the sample.

The validation of the newly developed immunoassay would then be performed by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity (cross-reactivity) against the parent drug (SMX) and other relevant metabolites.

Cross-Validation with Established Analytical Methods

A crucial step in validating a novel immunoassay is to compare its performance against a gold-standard analytical method. For sulfamethoxazole and its metabolites, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS/MS) detection is commonly used.

Validation_Workflow cluster_immunoassay Immunoassay Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Method Comparison Immunoassay Quantification using newly developed SMX-NO Immunoassay Correlation Correlation & Bland-Altman Analysis Immunoassay->Correlation LCMS Quantification using validated LC-MS/MS method LCMS->Correlation Bias Assessment of Bias Correlation->Bias Sample Spiked & Real Samples Sample->Immunoassay Sample->LCMS

Figure 2: Workflow for the cross-validation of a new immunoassay against a reference analytical method like LC-MS/MS.

Comparative Data for Sulfamethoxazole and its N4-acetyl Metabolite

While specific data for SMX-NO immunoassays is unavailable, the following table presents a summary of performance characteristics for established analytical methods used for SMX and its major, non-reactive metabolite, N4-acetyl-sulfamethoxazole. This data serves as a benchmark for the performance targets that a newly developed SMX-NO immunoassay should aim to achieve or surpass.

ParameterHPLC-UVLC-MS/MSTarget for a new SMX-NO Immunoassay
Linearity Range (µg/mL) 0.5 - 2000.01 - 50To be determined based on expected physiological concentrations
Limit of Detection (LOD) (µg/mL) ~0.1~0.005As low as technically feasible, ideally in the ng/mL range
Precision (%RSD) < 10%< 15%< 15%
Accuracy (% Recovery) 90-110%85-115%80-120%
Sample Throughput LowerHigherHigh
Cost per Sample LowerHigherPotentially lower than LC-MS/MS

Conclusion

The development of a specific and sensitive immunoassay for this compound would represent a significant advancement in the tools available for drug metabolism and safety studies. While a direct comparison of existing immunoassays is not currently possible due to their apparent non-existence, this guide provides a comprehensive framework for their development and validation. By following a structured workflow encompassing hapten synthesis, antibody production, and rigorous assay validation against established methods like LC-MS/MS, researchers can work towards creating valuable new reagents for the detection of this critical metabolite. This endeavor will ultimately contribute to a better understanding of sulfamethoxazole-induced hypersensitivity and enhance drug safety assessments.

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 4-Nitrososulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Nitrososulfamethoxazole, a metabolite of the antibiotic sulfamethoxazole. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.

Immediate Safety and Hazard Information

Waste Characterization and Regulatory Compliance

All waste containing this compound must be managed as hazardous chemical waste. In the United States, the disposal of such waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[3][5][6][7] It is the responsibility of the waste generator to properly characterize, label, and store hazardous waste prior to its disposal by a licensed contractor.[8]

Parameter Guideline Regulatory Framework
Waste Classification Hazardous Chemical WasteResource Conservation and Recovery Act (RCRA)
Primary Hazard Environmental Hazard (Aquatic Toxicity)EPA, GHS
Secondary Hazards Potential for skin/eye irritation, allergic reactionsGeneral laboratory safety standards
Disposal Method Incineration by a licensed hazardous waste facilityEPA, State, and Local Regulations

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste generated in a laboratory setting.

  • Personal Protective Equipment (PPE) Verification: Before handling any waste, ensure that appropriate PPE is worn. This includes, at a minimum, a laboratory coat, nitrile gloves, and chemical safety goggles.

  • Waste Segregation and Collection:

    • Collect all solid waste (e.g., contaminated filter paper, gloves, weighing boats) and liquid waste (e.g., solutions containing this compound) in a designated hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes.[9] Use separate containers for halogenated and non-halogenated solvent wastes if applicable.[10]

    • The container must be made of a compatible material (e.g., polyethylene for many organic and aqueous solutions), be in good condition, and have a secure, leak-proof lid.[9]

  • Container Labeling:

    • Immediately label the hazardous waste container with a fully completed hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • An accurate estimation of the concentration and volume of the waste.

      • The primary hazard(s): "Toxic," "Environmental Hazard".

      • The date the first waste was added to the container (accumulation start date).

  • Waste Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be under the control of laboratory personnel and should be equipped with secondary containment to capture any potential leaks.[10]

    • Ensure the container remains closed at all times except when adding waste.[9]

  • Arranging for Disposal:

    • Once the container is full, or within the time limits specified by your institution's hazardous waste management program (often 90 or 180 days), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.[9]

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Verify Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in Compatible Container A->B Begin Handling Waste C Segregate from Incompatible Wastes B->C D Attach Completed Hazardous Waste Label C->D Container Ready for Labeling E Store Sealed Container in Satellite Accumulation Area D->E F Request Pickup from EHS or Licensed Contractor E->F Container is Full or Time Limit Reached G Waste Transported for Incineration F->G

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research activities are conducted with the utmost responsibility towards environmental stewardship. Always consult your institution's specific hazardous waste management plan for additional requirements.

References

Essential Safety and Operational Guide for Handling 4-Nitrososulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Nitrososulfamethoxazole. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Safety Data

Quantitative Data Summary

PropertyValueSource
CAS Number 131549-85-4[1][2][3]
Molecular Formula C10H9N3O4S[2][3]
Appearance Yellow to Dark Yellow Solid[1][3]
Storage Temperature -20°C, under inert atmosphere[1][2]
Hazard Codes Xi (Irritant)[1]
Risk Statements R36/37/38: Irritating to eyes, respiratory system and skin. R43: May cause sensitization by skin contact.[1]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37: Wear suitable protective clothing and gloves.[1]

Personal Protective Equipment (PPE)

Due to its irritant nature and potential for skin sensitization, appropriate PPE is mandatory when handling this compound. The following PPE should be used to minimize exposure.[4][5]

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of powder-free nitrile gloves are recommended. Change gloves frequently, especially if contamination is suspected.[4]
Body Protection Laboratory Coat/GownA disposable, fluid-resistant gown that provides full coverage of the arms and body.[6]
Eye Protection Safety Goggles/Face ShieldChemical splash goggles or a full-face shield to protect against splashes.[6][7]
Respiratory Protection Mask/RespiratorA surgical mask should be worn at a minimum. For handling the solid compound outside of a certified chemical fume hood or for spill cleanup, an N95 respirator is recommended to prevent inhalation of airborne particles.[6]
Foot Protection Shoe CoversDisposable shoe covers should be worn in areas where the compound is handled.

Step-by-Step Operational Plan for Handling

3.1. Preparation and Area Setup

  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control exposure.

  • Assemble Materials: Before starting, gather all necessary equipment, including appropriate glassware, spatulas, and waste containers.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in proper working order.

3.2. Weighing and Handling the Solid Compound

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Containment: Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.

  • Portioning: Use a dedicated spatula for handling the solid. Avoid creating dust. If possible, use a solution of the compound to reduce the risk of aerosolization.

3.3. Post-Handling Procedures

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain.[8] It should be treated as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[9]

Waste Segregation and Disposal Protocol

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves, gowns), in a dedicated, clearly labeled hazardous waste container with a secure lid.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Irritant," "Chemical Waste").

  • Storage:

    • Store sealed waste containers in a designated and secure satellite accumulation area away from incompatible materials.

  • Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

5.1. Spills

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator, before attempting to clean the spill.[6]

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use absorbent pads to contain the spill.

  • Cleanup: Carefully collect the spilled material and absorbent into a hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institution's EHS department.

5.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Diagrams

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh/Handle Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands collect_waste Collect in Labeled Hazardous Waste Container doff_ppe->collect_waste store_waste Store in Designated Area collect_waste->store_waste dispose_waste Arrange for EHS Pickup store_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.